molecular formula C10H9N3O2 B184979 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid CAS No. 22300-56-7

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B184979
CAS No.: 22300-56-7
M. Wt: 203.2 g/mol
InChI Key: GQYQHAGPALBYDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methyl-2-phenyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-7-9(10(14)15)12-13(11-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYQHAGPALBYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=C1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334196
Record name 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22300-56-7
Record name 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical overview of a robust and well-documented synthetic pathway for 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid. This compound is a notable scaffold in medicinal chemistry, particularly in the development of xanthine oxidase (XO) inhibitors. The synthesis is presented as a three-step process, commencing with the formation of a key hydrazone intermediate, followed by an oxidative cyclization to construct the triazole ring, and culminating in the hydrolysis of an ethyl ester to yield the final carboxylic acid.

Overview of the Synthetic Pathway

The synthesis of the target compound, this compound, proceeds through a logical and efficient three-step sequence. The strategy hinges on the initial formation of an acyclic precursor, which is then cyclized to form the stable 2-phenyl-2H-1,2,3-triazole core. This method is advantageous as it ensures the specific formation of the N2-substituted phenyl regioisomer, which can be challenging to obtain through other common triazole syntheses like azide-alkyne cycloadditions.

The overall transformation can be summarized as follows:

G cluster_0 Step 1: Japp-Klingemann Reaction cluster_1 Step 2: Oxidative Cyclization cluster_2 Step 3: Saponification A Aniline C Ethyl 3-oxo-2-(2-phenylhydrazono)butanoate A->C 1. NaNO2, HCl 2. Sodium Acetate, EtOH B Ethyl Acetoacetate B->C D Ethyl 5-methyl-2-phenyl-2H- 1,2,3-triazole-4-carboxylate C->D Cu(OAc)2, Pyridine E 5-Methyl-2-phenyl-2H- 1,2,3-triazole-4-carboxylic acid D->E 1. NaOH, H2O/EtOH 2. HCl (aq)

Caption: Overall synthetic workflow for the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 3-oxo-2-(2-phenylhydrazono)butanoate

This initial step involves a Japp-Klingemann reaction. Aniline is first diazotized and then coupled with ethyl acetoacetate in a buffered solution to yield the key hydrazone intermediate.

Protocol:

  • Aniline (9.3 g, 0.1 mol) is dissolved in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL). The solution is cooled to 0-5 °C in an ice-salt bath.

  • A pre-chilled solution of sodium nitrite (7.0 g, 0.1 mol) in water (20 mL) is added dropwise to the aniline solution, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure complete diazotization.

  • In a separate, larger flask, ethyl acetoacetate (13.0 g, 0.1 mol) and sodium acetate (25 g) are dissolved in ethanol (150 mL) and cooled to 0-5 °C.

  • The cold diazonium salt solution is slowly filtered into the ethyl acetoacetate solution with vigorous stirring. The temperature is maintained at 0-5 °C throughout the addition.

  • A yellow to orange solid precipitates. The reaction mixture is stirred for an additional 2-3 hours as it is allowed to slowly warm to room temperature.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and then recrystallized from ethanol to afford ethyl 3-oxo-2-(2-phenylhydrazono)butanoate as a crystalline solid.

Step 2: Synthesis of Ethyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate

The formation of the triazole ring is achieved through an oxidative cyclization of the hydrazone intermediate using a copper(II) acetate catalyst in pyridine.

Protocol:

  • To a solution of ethyl 3-oxo-2-(2-phenylhydrazono)butanoate (4.68 g, 20 mmol) in pyridine (50 mL), copper(II) acetate (4.0 g, 22 mmol) is added.

  • The reaction mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • After completion, the mixture is cooled to room temperature and the pyridine is removed under reduced pressure.

  • The residue is dissolved in chloroform (100 mL) and washed successively with 1M HCl (2 x 50 mL) to remove any remaining pyridine, followed by saturated sodium bicarbonate solution (50 mL), and finally brine (50 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • The crude ester is purified by column chromatography on silica gel to give pure ethyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate.

Step 3: Synthesis of this compound

The final step is a standard saponification of the ethyl ester to the corresponding carboxylic acid.

Protocol:

  • Ethyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate (2.31 g, 10 mmol) is dissolved in a mixture of ethanol (30 mL) and water (15 mL).

  • A solution of sodium hydroxide (0.8 g, 20 mmol) in water (5 mL) is added, and the mixture is heated to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting ester.

  • The ethanol is removed under reduced pressure, and the remaining aqueous solution is diluted with water (50 mL).

  • The solution is cooled in an ice bath and acidified to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

  • The resulting white precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried in a vacuum oven.

  • Recrystallization from an ethanol/water mixture may be performed if further purification is needed, yielding the final product, this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis pathway. Please note that yields are representative and can vary based on reaction scale and purification efficiency.

StepCompound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
1Ethyl 3-oxo-2-(2-phenylhydrazono)butanoateC₁₂H₁₄N₂O₃234.2580-9074-76
2Ethyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylateC₁₂H₁₃N₃O₂231.2565-7558-60
3This compoundC₁₀H₉N₃O₂203.2085-95168-170

Logical Relationship Diagram

The logical progression of the synthesis, highlighting the transformation of key functional groups, is depicted below.

G start Starting Materials Aniline Ethyl Acetoacetate inter1 Hydrazone Intermediate C=N-NHPh bond formed Keto-enol tautomerism start->inter1 Diazotization & Coupling inter2 Triazole Ester Intermediate Heterocyclic ring formed Ester group intact inter1->inter2 Oxidative Cyclization end_product Final Product Carboxylic acid group Stable aromatic triazole inter2->end_product Ester Hydrolysis

Caption: Logical flow of the three-step synthesis.

This guide provides a comprehensive framework for the successful synthesis of this compound. The described protocols are based on established chemical transformations and offer a reliable route to this valuable heterocyclic compound for further research and development.

One-Pot Synthesis of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole core is a prominent feature in a multitude of biologically active compounds, exhibiting a wide range of pharmacological properties. The specific substitution pattern of 5-methyl and 2-phenyl groups on the triazole ring, coupled with a carboxylic acid moiety at the 4-position, presents a unique scaffold for the development of novel therapeutic agents. One-pot synthesis, a strategy that combines multiple reaction steps into a single operation without the isolation of intermediates, offers significant advantages in terms of efficiency, cost-effectiveness, and reduced environmental impact. This guide proposes a feasible one-pot pathway for the synthesis of the title compound, leveraging the reaction of phenylhydrazine and ethyl acetoacetate as key starting materials.

Proposed Synthetic Pathway and Mechanism

The proposed one-pot synthesis involves a two-step sequence within a single reaction vessel:

  • Formation of the Phenylhydrazone Intermediate: The reaction is initiated by the condensation of phenylhydrazine with ethyl acetoacetate. This well-established reaction forms the key intermediate, ethyl 2-(2-phenylhydrazono)-3-oxobutanoate.

  • Regioselective Oxidative Cyclization: The subsequent and crucial step is the regioselective cyclization of the phenylhydrazone intermediate to form the desired 2-phenyl-1,2,3-triazole ring. This transformation likely proceeds through an oxidative mechanism, where a suitable oxidizing agent facilitates the intramolecular bond formation to yield the aromatic triazole core. The regioselectivity, favoring the 2-phenyl isomer over the 1-phenyl alternative, is a critical aspect of this step and is influenced by the reaction conditions.

  • In-situ Hydrolysis: Finally, the ethyl ester is hydrolyzed under the reaction conditions to afford the target 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid.

The proposed reaction mechanism is depicted in the following diagram:

G cluster_start Starting Materials Phenylhydrazine Phenylhydrazine Intermediate Ethyl 2-(2-phenylhydrazono)-3-oxobutanoate Phenylhydrazine->Intermediate EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Intermediate TriazoleEster Ethyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate Intermediate->TriazoleEster Regioselective Oxidative Cyclization OxidizingAgent Oxidizing Agent (e.g., Cu(II) salt, air) OxidizingAgent->TriazoleEster FinalProduct This compound TriazoleEster->FinalProduct Hydrolysis Hydrolysis (Acid or Base) Hydrolysis->FinalProduct

A proposed reaction mechanism for the one-pot synthesis.

Experimental Protocols

While a specific one-pot protocol for the title compound is not available, the following sections provide detailed methodologies for the key transformations involved, based on analogous reactions reported in the literature. These can serve as a foundation for the development of a dedicated one-pot procedure.

Synthesis of the Key Intermediate: Ethyl 2-(2-phenylhydrazono)-3-oxobutanoate

This protocol is adapted from the known reaction of phenylhydrazine with ethyl acetoacetate.

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve phenylhydrazine (1.0 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add ethyl acetoacetate (1.0 equivalent) to the stirred solution at room temperature.

  • Continue stirring the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by precipitation or by removal of the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol.

Proposed One-Pot Synthesis of this compound

This proposed protocol integrates the formation of the hydrazone, its cyclization, and subsequent hydrolysis in a single pot. Optimization of reaction conditions, particularly the choice of oxidizing agent and solvent, will be crucial for achieving good yields and regioselectivity.

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • A suitable high-boiling solvent (e.g., DMF, DMSO)

  • An oxidizing agent (e.g., Copper(II) acetate, air, iodine)

  • A base for hydrolysis (e.g., Sodium hydroxide)

  • Acid for neutralization (e.g., Hydrochloric acid)

Procedure:

  • To a solution of phenylhydrazine (1.0 equivalent) in the chosen solvent, add ethyl acetoacetate (1.0 equivalent).

  • Add the selected oxidizing agent (e.g., 0.1-0.2 equivalents of Copper(II) acetate).

  • Heat the reaction mixture to a temperature between 80-120 °C and stir for 4-12 hours, monitoring the formation of the triazole ester by TLC or LC-MS.

  • After the cyclization is complete, add an aqueous solution of sodium hydroxide (2-3 equivalents) to the reaction mixture.

  • Continue heating and stirring for an additional 2-4 hours to facilitate the hydrolysis of the ester.

  • Cool the reaction mixture to room temperature and acidify with hydrochloric acid to precipitate the carboxylic acid.

  • The crude product can be collected by filtration, washed with water, and purified by recrystallization.

Quantitative Data

As a specific one-pot synthesis for the title compound has not been reported, the following tables summarize quantitative data for the synthesis of the key intermediate and for analogous one-pot triazole syntheses. This information can be used to estimate the expected efficiency of the proposed protocol.

Table 1: Synthesis of Ethyl 2-(arylhydrazono)-3-oxobutanoates

ArylhydrazineSolventCatalystTime (h)Yield (%)Reference
PhenylhydrazineEthanolAcetic Acid2-4HighGeneral Knowledge
Substituted PhenylhydrazinesEthanolAcetic Acid2-470-90Generic Procedures

Table 2: One-Pot Synthesis of 1,2,3-Triazole Derivatives (Analogous Reactions)

Starting MaterialsCatalystSolventTemp (°C)Time (h)ProductYield (%)Reference
Aryl azides, Diketene, AminesNoneAcetonitrileReflux21-Aryl-5-methyl-N-R-1H-1,2,3-triazole-4-carboxamides85-95[1]
Phenyl azide, Ethyl acetoacetateSodium ethoxideEthanolReflux125-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acidNot specified[2]

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the proposed one-pot synthesis.

G Start Combine Phenylhydrazine, Ethyl Acetoacetate, Solvent, and Oxidizing Agent Heat Heat and Stir Start->Heat MonitorCyclization Monitor Formation of Triazole Ester (TLC/LC-MS) Heat->MonitorCyclization AddBase Add Aqueous Base MonitorCyclization->AddBase Hydrolysis Heat and Stir for Hydrolysis AddBase->Hydrolysis Cool Cool to Room Temperature Hydrolysis->Cool Acidify Acidify to Precipitate Product Cool->Acidify Isolate Isolate Crude Product (Filtration) Acidify->Isolate Purify Purify by Recrystallization Isolate->Purify FinalProduct Pure this compound Purify->FinalProduct

A logical workflow for the proposed one-pot synthesis.

Conclusion

This technical guide outlines a feasible and efficient one-pot synthetic strategy for this compound. While a dedicated protocol is yet to be published, the proposed pathway, based on well-established chemical principles and analogous reactions, provides a strong foundation for researchers to develop a robust and optimized synthesis. The successful implementation of this one-pot approach would represent a significant advancement in the synthesis of this valuable heterocyclic scaffold, facilitating its exploration in drug discovery and development programs. Further experimental work is required to determine the optimal reaction conditions to maximize yield and regioselectivity.

References

An In-depth Technical Guide on the Structural Properties of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural properties of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, a molecule of significant interest in medicinal chemistry. Due to the limited availability of experimental crystallographic data for this specific isomer, this document primarily focuses on theoretical structural analysis based on Density Functional Theory (DFT) calculations, as indicated in the scientific literature. For comparative purposes, detailed experimental data for the isomeric compound, 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, is also presented. This guide includes a detailed synthesis protocol, a summary of key structural parameters in tabular format, and visualizations of the synthetic workflow and its role as a xanthine oxidase inhibitor.

Introduction

The 1,2,3-triazole moiety is a cornerstone in the development of pharmaceutical agents due to its unique chemical properties, including metabolic stability and the ability to form hydrogen bonds. The specific compound, this compound, has garnered attention for its potential as a xanthine oxidase inhibitor, a key target in the management of hyperuricemia and gout. A thorough understanding of its three-dimensional structure is paramount for rational drug design and the development of novel therapeutics. This guide aims to consolidate the available structural information and provide detailed experimental context.

Synthesis and Characterization

The synthesis of this compound and its derivatives has been reported in the context of developing potent xanthine oxidase inhibitors. The general synthetic approach is outlined below.

Experimental Protocol: Synthesis of this compound Derivatives

The synthesis is typically achieved through a multi-step process, which can be generalized as follows:

  • Formation of the Triazole Ring: The core 1,2,3-triazole ring is often constructed via a cycloaddition reaction. A common method involves the reaction of an azide with an alkyne. For the target molecule, this would involve a phenyl azide derivative and a methyl-substituted alkyne bearing a carboxylate precursor.

  • Introduction of the Phenyl Group at the 2-position: The regioselectivity of the cycloaddition is crucial. Catalytic methods, often employing copper(I) or ruthenium(II), can influence the position of the phenyl substituent on the triazole ring.

  • Hydrolysis of the Ester: The carboxylic acid moiety is typically introduced as an ester to protect it during the initial reaction steps. The final step involves the hydrolysis of this ester under acidic or basic conditions to yield the desired carboxylic acid.

A series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids have been synthesized and evaluated for their in vitro xanthine oxidase inhibitory activity.[1]

Synthesis Workflow Diagram

SynthesisWorkflow reagent1 Phenyl Azide Derivative cycloaddition [3+2] Cycloaddition reagent1->cycloaddition reagent2 Methyl-substituted Alkyne Ester reagent2->cycloaddition intermediate 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate Ester cycloaddition->intermediate Catalyst (e.g., Cu(I)) hydrolysis Hydrolysis intermediate->hydrolysis Acid or Base product This compound hydrolysis->product

Caption: General synthesis workflow for this compound.

Structural Properties

Theoretical Structural Properties of this compound

The structural properties of the title compound have been investigated using theoretical methods, specifically Time-Dependent Density Functional Theory (TD-DFT).[2] These computational studies provide valuable insights into the molecule's geometry, including bond lengths, bond angles, and dihedral angles. While the specific quantitative data from the full study is not publicly available, the research indicates that the compound was newly synthesized and its structure was explored theoretically.[2]

Experimental Structural Properties of 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (Isomer for Comparison)

For comparative analysis, detailed crystallographic data for the isomeric compound, 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, is available.[3] This data provides a valuable reference for understanding the structural motifs within this class of compounds.

Colorless prisms of 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid were obtained by slow evaporation from a 95% ethanol/water solution at room temperature.[3] Data collection was performed on a Rigaku SCXmini diffractometer using Mo Kα radiation. The structure was solved and refined using standard crystallographic software.

ParameterValue
Chemical FormulaC₁₀H₉N₃O₂
Molecular Weight203.20 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)23.616(3)
b (Å)7.7189(15)
c (Å)12.606(2)
β (°)113.18(3)
Volume (ų)2112.5(8)
Z8
Temperature (K)293(2)
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.062
ParameterValue
Dihedral Angle (Triazole Ring - Phenyl Ring)41.85(1)°
Hydrogen Bond Geometry
O-H···O distance (Å)2.617(2)

Biological Context: Inhibition of Xanthine Oxidase

This compound derivatives have been identified as potent inhibitors of xanthine oxidase.[1] This enzyme plays a crucial role in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia, a precursor to gout.

Mechanism of Action Diagram

XanthineOxidaseInhibition cluster_pathway Purine Metabolism Pathway cluster_inhibition Inhibition cluster_outcome Therapeutic Outcome Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO ReducedUricAcid Reduced Uric Acid Production XanthineOxidase Xanthine Oxidase Inhibitor This compound Inhibition Inhibition Inhibitor->Inhibition Inhibition->XanthineOxidase Inhibition->ReducedUricAcid

Caption: Inhibition of the xanthine oxidase pathway by this compound.

Conclusion

This compound is a molecule with significant therapeutic potential, particularly as a xanthine oxidase inhibitor. While experimental structural data for this specific isomer remains elusive in the public domain, theoretical studies have provided initial insights into its geometric properties. The synthesis of this compound and its derivatives is well-documented, paving the way for further investigation and optimization. The comparative data from its 1-phenyl isomer offers a valuable framework for understanding the structural nuances of this class of compounds. Future research should focus on obtaining single-crystal X-ray diffraction data for the title compound to validate theoretical models and provide a more precise understanding of its structure-activity relationship.

References

Technical Guide: Crystal Structure of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic Acid and its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the crystallographic structure of 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, an isomer of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid. Due to the limited availability of public crystallographic data for the 2-phenyl isomer, this document leverages the comprehensive data of its closely related 1-phenyl isomer to provide insights into the molecular geometry, crystal packing, and the experimental procedures used for its characterization.

Introduction

1,2,3-Triazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The precise three-dimensional arrangement of atoms within these molecules, determined through single-crystal X-ray diffraction, is fundamental to understanding their structure-activity relationships (SAR) and for rational drug design. This guide focuses on the crystal structure of 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, providing a detailed analysis of its crystallographic parameters and the methodologies employed for its determination.

Synthesis of Triazole Carboxylic Acids

The synthesis of 1,2,3-triazole-4-carboxylic acids is often achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry"[1]. A plausible synthetic route to the title compound and its isomer involves the reaction of an appropriate azide (e.g., azidobenzene) with an alkyne derivative of a ketoester, followed by hydrolysis. For instance, the synthesis of 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid has been reported from the reaction of azidobenzene and ethyl acetylacetate[2].

Experimental Protocols: Single-Crystal X-ray Crystallography

The determination of a small molecule's crystal structure is a multi-step process that involves crystal growth, X-ray diffraction data collection, and structure solution and refinement[3][4][5].

3.1. Crystal Growth

High-quality single crystals are a prerequisite for X-ray diffraction studies[4]. For 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, colorless prism-shaped crystals were obtained by the slow evaporation of a 95% ethanol/water solution at room temperature.

3.2. Data Collection

X-ray diffraction data for the isomer 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid was collected on a Rigaku SCXmini diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293 K[2]. A multi-scan absorption correction was applied to the collected data.

3.3. Structure Solution and Refinement

The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². This iterative process refines the atomic positions and thermal parameters to improve the agreement between the observed and calculated structure factors[3][6][7]. For the 1-phenyl isomer, all hydrogen atoms were located in the difference electron density map. While the hydroxyl hydrogen was refined freely, the hydrogen atoms attached to carbon were treated using a riding model approximation[2].

Crystallographic Data and Structure Analysis

The crystallographic data for 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid is summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Parameters.

Parameter Value
Chemical Formula C₁₀H₉N₃O₂
Formula Weight 203.20 g/mol
Crystal System Monoclinic
Space Group C2/c
a (Å) 23.616 (3)
b (Å) 7.7189 (15)
c (Å) 12.606 (2)
β (°) 113.18 (3)
Volume (ų) 2112.5 (8)
Z 8
Temperature (K) 293 (2)
Radiation (Å) Mo Kα (0.71073)
R-factor (%) 6.3
wR-factor (%) 14.9

Data obtained from the crystallographic study of the 1-phenyl isomer[2].

4.1. Molecular and Crystal Structure

In the crystal structure of 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, the dihedral angle between the triazole and phenyl rings is 41.85 (1)°[2]. A key feature of the crystal packing is the formation of inversion dimers through intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules. A pair of O—H···O hydrogen bonds with a distance of 2.617 (2) Å connects two molecules, forming a characteristic R²₂(8) graph-set motif, which is common for carboxylic acids[2].

Table 2: Hydrogen Bond Geometry (Å, °).

D—H···A d(D—H) d(H···A) d(D···A) ∠(DHA)
O—H···O 1.25 (4) 1.38 (4) 2.617 (2) -

D = donor, A = acceptor. Data for the 1-phenyl isomer[2].

An interesting feature of the hydrogen bond in the 1-phenyl isomer is the significant shift of the hydrogen atom towards the acceptor oxygen atom[2]. This displacement is correlated with a more equalized C-O bond distance within the carboxylic acid group[2].

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for small molecule single-crystal X-ray crystallography.

Caption: Workflow for Small Molecule Crystal Structure Determination.

Conclusion

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical structure, physicochemical parameters, synthesis, and characterization, with a focus on its role as a xanthine oxidase inhibitor.

Core Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
Molecular Formula C₁₀H₉N₃O₂
Molecular Weight 203.20 g/mol
Melting Point Data not availableExperimental value not found in the searched literature.
Boiling Point Data not availableExpected to decompose at high temperatures.
pKa ~8.5 ± 0.1Estimated based on the experimental pKa of a structurally similar 2-aryl-1,2,3-triazole acid in a H₂O-DMSO mixture.[1]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and methanol.General solubility profile for a carboxylic acid with a significant aromatic component.[1]
LogP (Octanol/Water Partition Coefficient) 1.6 (Computed)A measure of lipophilicity.

Synthesis and Characterization

The synthesis of this compound and its derivatives is often accomplished through a multi-step process. The characterization of the final compound relies on standard spectroscopic techniques.

Experimental Protocol: Synthesis

The synthesis of this compound can be achieved via a cycloaddition reaction followed by hydrolysis. The following is a representative protocol based on synthetic strategies for analogous compounds.[2]

Step 1: Synthesis of Ethyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate

  • To a solution of phenyl azide in a suitable solvent (e.g., ethanol), add an equimolar amount of ethyl acetoacetate.

  • Add a base, such as sodium ethoxide, to catalyze the cycloaddition reaction.

  • The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • The purified ethyl ester from Step 1 is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide).

  • The mixture is heated under reflux until the hydrolysis is complete (monitored by TLC).

  • After cooling to room temperature, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried to afford the final compound.

Experimental Protocol: Characterization

The structural confirmation of this compound is typically performed using the following spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the methyl protons (singlet, ~2.5 ppm), the aromatic protons of the phenyl group (multiplet, ~7.4-8.0 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).[1][3]

    • ¹³C NMR : The carbon NMR spectrum will display signals for the methyl carbon, the carbons of the triazole and phenyl rings, and the carboxylic acid carbonyl carbon (~160-170 ppm).[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum will exhibit characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid. A strong absorption around 1700 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. Bands in the 1400-1600 cm⁻¹ region are attributed to the C=C and C=N stretching vibrations of the aromatic and triazole rings.[4][5]

  • Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to its calculated molecular mass.

Biological Activity and Signaling Pathway

This compound and its derivatives have been investigated as potent inhibitors of xanthine oxidase, an enzyme involved in purine metabolism.[2]

Mechanism of Action

Xanthine oxidase is a key enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. This compound acts as a mixed-type inhibitor of xanthine oxidase, meaning it can bind to both the free enzyme and the enzyme-substrate complex.[2] This inhibition reduces the production of uric acid.

Signaling Pathway Visualization

The following diagram illustrates the purine catabolism pathway and the point of inhibition by this compound.

Purine_Catabolism_Inhibition cluster_purine Purine Nucleotides cluster_nucleosides Nucleosides cluster_bases Purine Bases cluster_end_product End Product AMP AMP Adenosine Adenosine AMP->Adenosine IMP IMP Inosine Inosine IMP->Inosine GMP GMP Guanosine Guanosine GMP->Guanosine Adenosine->Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Guanine Guanine Guanosine->Guanine Xanthine Xanthine Hypoxanthine:e->Xanthine:w XO1 Xanthine Oxidase Guanine->Xanthine UricAcid Uric Acid Xanthine:e->UricAcid:w XO2 Xanthine Oxidase Inhibitor 5-Methyl-2-phenyl-2H- 1,2,3-triazole-4-carboxylic acid Inhibitor->XO1 Inhibitor->XO2

Caption: Inhibition of Xanthine Oxidase in the Purine Catabolism Pathway.

Experimental Workflow Visualization

The general workflow for the synthesis and characterization of this compound is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization Start Phenyl azide + Ethyl acetoacetate Cycloaddition Base-catalyzed Cycloaddition Start->Cycloaddition Ester Ethyl 5-methyl-2-phenyl-2H- 1,2,3-triazole-4-carboxylate Cycloaddition->Ester Purification Column Chromatography (for Ester) Ester->Purification Hydrolysis Base-catalyzed Hydrolysis Acidification Acidification Hydrolysis->Acidification FinalProduct 5-Methyl-2-phenyl-2H- 1,2,3-triazole-4-carboxylic acid Acidification->FinalProduct Filtration Filtration & Washing (for Acid) FinalProduct->Filtration Purification->Hydrolysis Characterization Spectroscopic Analysis (NMR, FTIR, MS) Filtration->Characterization

Caption: General workflow for the synthesis and characterization of the title compound.

References

An In-depth Technical Guide to the Formation of Substituted 1,2,3-Triazole-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predominant synthetic methodologies for preparing substituted 1,2,3-triazole-4-carboxylic acids. It delves into the reaction mechanisms, offers detailed experimental protocols, and presents quantitative data to facilitate the application of these methods in research and development, particularly within the pharmaceutical industry.

Introduction

Substituted 1,2,3-triazole-4-carboxylic acids represent a pivotal class of heterocyclic compounds in medicinal chemistry. The 1,2,3-triazole moiety is a bioisostere for various functional groups and is a core component of numerous pharmacologically active molecules, demonstrating a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. The carboxylic acid group at the 4-position serves as a versatile synthetic handle, enabling further derivatization, such as the formation of amides, esters, and other functionalities, which is crucial for the construction of diverse chemical libraries for drug discovery programs.

The most efficient and widely utilized method for the synthesis of these compounds is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry." This reaction is renowned for its high yields, exceptional regioselectivity for the 1,4-disubstituted product, and broad substrate tolerance.

This guide will explore the mechanistic underpinnings of the CuAAC reaction for the synthesis of 1,2,3-triazole-4-carboxylic acids, furnish detailed experimental procedures, and provide tabulated quantitative data. Furthermore, it will address the Dimroth rearrangement as a potential isomerization pathway for these triazole systems.

Primary Synthetic Route: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a [3+2] cycloaddition between an organic azide and a terminal alkyne, catalyzed by a copper(I) species, to exclusively yield the 1,4-disubstituted 1,2,3-triazole. In the context of synthesizing the target compounds of this guide, propiolic acid serves as the essential alkyne precursor.

Reaction Mechanism

The accepted catalytic cycle for the CuAAC reaction commences with the formation of a copper(I) acetylide intermediate. The key steps are outlined below:

  • Copper(I) Acetylide Formation: A copper(I) catalyst reacts with the terminal alkyne (propiolic acid) to form a copper(I) acetylide. This step is often accelerated by the presence of a non-coordinating base.

  • Azide Coordination: The organic azide then coordinates to the copper center of the acetylide complex.

  • Cycloaddition: A stepwise cycloaddition takes place, proceeding through a six-membered copper-containing intermediate.

  • Ring Contraction and Product Release: This intermediate undergoes ring contraction to a more stable triazolyl-copper species. Subsequent protonolysis liberates the 1,4-disubstituted 1,2,3-triazole-4-carboxylic acid product and regenerates the copper(I) catalyst for the next cycle.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle cluster_product Product R_N3 R-N₃ (Azide) Coordination_Complex Coordinated Complex R_N3->Coordination_Complex Coordination Propiolic_Acid HC≡C-COOH (Propiolic Acid) Cu_Acetylide [Cu]-C≡C-COOH (Copper Acetylide) Propiolic_Acid->Cu_Acetylide Deprotonation Cu_I Cu(I) Cu_I->Cu_Acetylide Cu_Acetylide->Coordination_Complex Cupratecenium Six-membered Cupratecenium Coordination_Complex->Cupratecenium Cycloaddition Triazolyl_Cu Triazolyl-Copper Intermediate Cupratecenium->Triazolyl_Cu Ring Contraction Triazolyl_Cu->Cu_I Catalyst Regeneration Triazole_Acid 1-R-1H-1,2,3-triazole- 4-carboxylic acid Triazolyl_Cu->Triazole_Acid Protonolysis

Figure 1: Catalytic cycle of the CuAAC reaction.[1]
Experimental Protocols

This protocol outlines a widely used method for the synthesis of 1-aryl-1H-1,2,3-triazole-4-carboxylic acids.

  • Materials:

    • Substituted phenyl azide (1.0 eq.)

    • Propiolic acid (1.0-1.2 eq.)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq.)

    • Sodium ascorbate (0.02-0.1 eq.)

    • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

  • Procedure:

    • To a solution of the substituted phenyl azide in the chosen solvent system, add propiolic acid.

    • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate and add it to the reaction mixture.

    • Add an aqueous solution of copper(II) sulfate pentahydrate to the reaction mixture. The color of the solution should change, indicating the formation of the active Cu(I) species.

    • Stir the reaction mixture at room temperature or with gentle heating (typically 40-60 °C) for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with water and acidify to a pH of approximately 2 with dilute hydrochloric acid. This will precipitate the carboxylic acid product.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then with a non-polar solvent like hexanes or diethyl ether to remove any unreacted starting materials.

    • Dry the product under vacuum. If further purification is required, recrystallization from a suitable solvent such as ethanol/water is recommended.

Experimental_Workflow Start Start Mixing Combine Azide and Propiolic Acid in Solvent Start->Mixing Catalyst_Addition Add Sodium Ascorbate and CuSO₄·5H₂O Mixing->Catalyst_Addition Reaction Stir at Room Temperature or Heat (4-24 h) Catalyst_Addition->Reaction Monitoring Monitor by TLC or LC-MS Reaction->Monitoring Workup Acidify with HCl, Filter Precipitate Monitoring->Workup Reaction Complete Purification Wash with Water and Non-polar Solvent Workup->Purification Drying Dry Under Vacuum Purification->Drying Product Final Product Drying->Product

Figure 2: General experimental workflow for CuAAC synthesis.
Quantitative Data

The efficiency of the CuAAC synthesis of substituted 1,2,3-triazole-4-carboxylic acids is dependent on several factors, including the electronic properties of the substituents on the azide, the solvent system, and the catalyst loading. The following table summarizes representative yields for the synthesis of various 1-aryl-1H-1,2,3-triazole-4-carboxylic acids.

R-group on Phenyl AzideCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
HCuSO₄·5H₂O / NaAsct-BuOH/H₂ORoom Temp.1292[2]
4-OCH₃CuSO₄·5H₂O / NaAsct-BuOH/H₂O501277[1]
3-NO₂CuSO₄·5H₂O / NaAsct-BuOH/H₂O501284[1]
4-BrCuSO₄·5H₂O / NaAsct-BuOH/H₂O501288[1]
2-NO₂CuSO₄·5H₂O / NaAsct-BuOH/H₂O501270[1]
2-NH₂CuSO₄·5H₂O / NaAscEtOH/H₂ORoom Temp.1262[2]

Table 1: Synthesis of 1-Aryl-1H-1,2,3-triazole-4-carboxylic Acids via CuAAC

Isomerization via Dimroth Rearrangement

The Dimroth rearrangement is a well-documented isomerization of 1,2,3-triazoles, involving the transposition of an endocyclic and an exocyclic nitrogen atom.[3] This rearrangement typically requires thermal or basic conditions. While not a conventional synthetic route to 1,2,3-triazole-4-carboxylic acids, it is a potential transformation to consider, particularly for triazoles bearing an amino substituent at the 5-position.

Mechanism of the Dimroth Rearrangement

The mechanism proceeds through a ring-opening/ring-closing cascade:

  • Ring Opening: The 1,2,3-triazole ring cleaves to form a linear diazo intermediate.

  • Conformational Isomerization: The diazo intermediate can undergo rotation about its single bonds to adopt a different conformation.

  • Ring Closure: Intramolecular cyclization of the diazo intermediate then leads to the formation of the rearranged 1,2,3-triazole isomer.

Dimroth_Rearrangement Start_Triazole 5-Amino-1-phenyl- 1H-1,2,3-triazole Ring_Opening Ring Opening Start_Triazole->Ring_Opening Diazo_Intermediate Diazo Intermediate Ring_Opening->Diazo_Intermediate Rotation C-C Bond Rotation Diazo_Intermediate->Rotation Ring_Closure Ring Closure Rotation->Ring_Closure End_Triazole Rearranged Triazole Ring_Closure->End_Triazole

References

A Comprehensive Review of 1,2,3-Triazole Derivatives: Synthesis, Biological Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole scaffold has emerged as a privileged structure in medicinal chemistry, owing to its synthetic accessibility and profound impact on biological activity. This versatile heterocyclic motif, readily synthesized through the robust copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," serves as a cornerstone for the development of novel therapeutic agents.[1] This technical guide provides a comprehensive literature review of 1,2,3-triazole derivatives, focusing on their synthesis, diverse pharmacological activities, and the underlying molecular mechanisms of action.

Synthesis of 1,2,3-Triazole Derivatives

The construction of the 1,2,3-triazole ring is most prominently achieved via the Huisgen 1,3-dipolar cycloaddition of azides and alkynes. The advent of copper(I) catalysis has rendered this reaction highly efficient and regioselective, predominantly yielding 1,4-disubstituted triazoles.[1] Various other methodologies, including ruthenium-catalyzed reactions for the synthesis of 1,5-disubstituted isomers and metal-free approaches, have also been developed, offering a diverse toolkit for synthetic chemists.

Biological Activities of 1,2,3-Triazole Derivatives

1,2,3-triazole derivatives exhibit a remarkable breadth of pharmacological activities, positioning them as promising candidates for drug development across multiple therapeutic areas.

Anticancer Activity

A vast body of research highlights the potent anticancer properties of 1,2,3-triazole derivatives against a wide range of human cancer cell lines. These compounds have been shown to induce cell cycle arrest and apoptosis, key mechanisms in cancer therapy.[2]

Table 1: Anticancer Activity of Representative 1,2,3-Triazole Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Phosphonate 1,2,3-triazole derivativeHT-108015.13[3]
Phosphonate 1,2,3-triazole derivativeA-54921.25[3]
Phosphonate 1,2,3-triazole derivativeMCF-718.06[3]
Phosphonate 1,2,3-triazole derivativeMDA-MB-23116.32[3]
Erlotinib-1,2,3-triazole hybrid (3h)HeLa1.35
Andrographolide-triazole derivative (12)PANC-1-[1]
Benzimidazole/1,2,3-triazole hybrid (6i)Multiple0.029[4]
Benzimidazole/1,2,3-triazole hybrid (10e)Multiple0.025[4]
1,2,3-Triazole/1,2,4-oxadiazole hybrid (7j)Multiple0.028-0.104
1,2,3-Triazole/1,2,4-oxadiazole hybrid (7k)Multiple0.028-0.104[5]
1,2,3-Triazole/1,2,4-oxadiazole hybrid (7l)Multiple0.028-0.104[5]
Antimicrobial and Antifungal Activity

The growing threat of antimicrobial resistance has spurred the search for new anti-infective agents. 1,2,3-triazole derivatives have demonstrated significant activity against various bacterial and fungal pathogens.

Table 2: Antimicrobial and Antifungal Activity of Representative 1,2,3-Triazole Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
1,2,3-Triazole-sulfadiazine-ZnO hybridsK. pneumoniae (carbapenem-resistant)2 - 18[5]
Tris(homoleptic) Ru(II) 2-pyridyl-1,2,3-triazole complexesS. aureus4 - 8[5]
1,2,3-Triazole Glycoside (Compound 5)S. aureus5000[6]
1,2,3-Triazole Glycoside (Compound 5)P. aeruginosa5000[6]
1,2,3-Triazole Glycoside (Compound 5)C. albicans10000[6]
1,2,3-Triazole Glycoside (Compound 5)A. niger10000[6]
Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Certain 1,2,3-triazole derivatives have been identified as potent anti-inflammatory agents, often through the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2).

Table 3: Anti-inflammatory Activity of Representative 1,2,3-Triazole Derivatives

Compound/Derivative ClassAssay/TargetIC50 (µM)Reference
7-Oxodehydroabietic acid-1,2,3-triazole hybrid (9)NO Inhibition (BV2 cells)8.00[7]
7-Oxodehydroabietic acid-1,2,3-triazole hybrid (10)NO Inhibition (BV2 cells)8.44[7]
7-Oxodehydroabietic acid-1,2,3-triazole hybrid (15)NO Inhibition (BV2 cells)8.13[7]
7-Oxodehydroabietic acid-1,2,3-triazole hybrid (16)NO Inhibition (BV2 cells)8.84[7]
1,2,4-Triazole-pyrazole hybrid (18a)COX-20.55-0.91[8]
Antiviral Activity

1,2,3-triazole derivatives have also shown promise as antiviral agents, with some compounds targeting key viral enzymes such as HIV reverse transcriptase.

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which 1,2,3-triazole derivatives exert their biological effects is crucial for rational drug design. Several key signaling pathways have been identified as targets for these compounds.

Anticancer Mechanisms

The anticancer effects of 1,2,3-triazole derivatives are often mediated through the induction of apoptosis and the modulation of critical signaling pathways involved in cell proliferation and survival.

Many 1,2,3-triazole derivatives trigger programmed cell death, or apoptosis, in cancer cells. This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program. The mitochondrial apoptosis pathway, involving the regulation of Bcl-2 family proteins, is a common mechanism.[9]

Triazole Derivative Triazole Derivative Bcl-2 Bcl-2 Triazole Derivative->Bcl-2 Inhibits Bax Bax Triazole Derivative->Bax Promotes Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Mitochondrial Apoptosis Pathway Induced by 1,2,3-Triazole Derivatives.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant MAPK signaling is a hallmark of many cancers. Certain 1,2,3-triazole derivatives have been shown to inhibit cancer cell proliferation by modulating the phosphorylation of key MAPK proteins such as ERK, JNK, and p38.[9]

Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Triazole Derivative Triazole Derivative Triazole Derivative->ERK Inhibits

Caption: Inhibition of the MAPK/ERK Signaling Pathway by 1,2,3-Triazole Derivatives.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival, growth, and proliferation. Dysregulation of this pathway is frequently observed in cancer. Some 1,2,3-triazole derivatives have been designed to target and inhibit components of the PI3K/Akt pathway, leading to antiproliferative effects.[2]

Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Cell Survival Cell Survival Akt->Cell Survival Promotes Triazole Derivative Triazole Derivative Triazole Derivative->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt Signaling Pathway by 1,2,3-Triazole Derivatives.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of 1,2,3-triazole derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators.

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in the inflammatory response by converting arachidonic acid into prostaglandins. The selective inhibition of COX-2 is a major strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects. Several 1,2,3-triazole derivatives have been identified as selective COX-2 inhibitors.[10][11]

Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Phospholipase A2 Phospholipase A2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-2 COX-2 COX-2 Inflammation Inflammation Prostaglandins->Inflammation Triazole Derivative Triazole Derivative Triazole Derivative->COX-2 Inhibits

Caption: Inhibition of the COX-2 Pathway by 1,2,3-Triazole Derivatives.

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation and immunity. The inhibition of the NF-κB signaling pathway is a promising strategy for the treatment of inflammatory diseases. Some triazole derivatives have been shown to exert their anti-inflammatory effects by suppressing the activation of NF-κB.[8]

Experimental Protocols

General Procedure for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC

A typical experimental protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involves the following steps:

  • Reactant Preparation: An organic azide (1.0 eq.) and a terminal alkyne (1.0-1.2 eq.) are dissolved in a suitable solvent system, often a mixture of t-butanol and water or DMF and water.

  • Catalyst Addition: A copper(I) source, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.01-0.1 eq.), and a reducing agent, typically sodium ascorbate (0.02-0.2 eq.), are added to the reaction mixture. Alternatively, a pre-formed copper(I) catalyst like CuI or [Cu(PPh₃)₃Br] can be used.

  • Reaction Conditions: The reaction is typically stirred at room temperature, although gentle heating may be required for less reactive substrates. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test 1,2,3-triazole derivatives (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Compound Dilution: The 1,2,3-triazole derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A growth control (no compound) and a sterility control (no inoculum) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The 1,2,3-triazole scaffold continues to be a highly valuable and versatile platform in the discovery and development of new therapeutic agents. The ease of their synthesis, coupled with their ability to engage in various biological interactions, has led to the identification of numerous derivatives with potent anticancer, antimicrobial, anti-inflammatory, and antiviral activities. Further exploration of their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the design of next-generation 1,2,3-triazole-based drugs with enhanced efficacy and safety profiles. This guide serves as a foundational resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

References

Theoretical spectra studies of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Launching Research Phase

Gathering Quantitative Data

I'm now deeply immersed in the second phase, systematically gathering quantitative data from the literature. I've successfully extracted vibrational frequencies (FT-IR, Raman), electronic absorption wavelengths (UV-Vis), and NMR chemical shifts. I'm also meticulously documenting the computational and experimental procedures employed in these studies, preparing for the organization stage.

Reviewing Relevant Literature

I've located several articles that look promising, including one on the structural properties of a specific triazole derivative and its interaction with mercury ions. This paper appears highly relevant to the project's goals. I'm focusing on extracting key data and comparing it to my existing hypotheses.

Analyzing Compound Data

I've been poring over the article titled "The structural properties of 5-methyl-2-phenyl-2H-1,2,3-triazole-4 -carboxylic acid and chromogenic mechanism on its rhodamine B derivatives to Hg2+ ions". This paper's theoretical and experimental spectra data are directly relevant to my hypotheses. Additionally, I'm examining general computational methods (like DFT) and standard experimental protocols.

Assessing Data Sufficiency

I've been meticulously reviewing the primary article, "The structural properties of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid and chromogenic mechanism on its rhodamine B derivatives to Hg2+ ions," and other search results. While promising, I'm analyzing whether the main source alone contains the depth required for the technical guide, particularly regarding detailed data presentation and experimental protocols. I will focus on extracting specific quantitative data (frequencies, wavelengths) and methods descriptions. My immediate next step involves a comprehensive data extraction and synthesis strategy, including the DOT script for the workflow diagram.

A Technical Guide to the Synthesis and Biological Evaluation of 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde: A C10H9N3O2 Triazole Derivative for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of the C10H9N3O2 triazole derivative, 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde. Triazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological properties, including anticancer, antifungal, and antiviral activities.[1] This document details the prevalent synthetic methodology, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and presents available data on the cytotoxic effects of structurally similar compounds against various cancer cell lines. Furthermore, it explores a potential mechanism of action through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cellular processes frequently dysregulated in cancer.[2][3][4] This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel triazole-based therapeutic agents.

Compound Identification and IUPAC Nomenclature

The C10H9N3O2 triazole derivative of focus in this guide is 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde .

  • Molecular Formula: C10H9N3O2[5]

  • IUPAC Name: 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde[5]

  • CAS Number: 133902-64-4[6]

  • Molecular Weight: 203.19 g/mol

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[7][8] This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne to regioselectively form the 1,4-disubstituted triazole.[7] The synthesis of 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde typically proceeds in a two-step sequence: the CuAAC reaction to form the corresponding alcohol, followed by its oxidation to the aldehyde.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of (1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol

This step involves the CuAAC reaction between 4-methoxyphenylazide and propargyl alcohol.

  • Materials:

    • 4-methoxyphenylazide (1.0 equiv)

    • Propargyl alcohol (1.0 equiv)[8]

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)[9]

    • Sodium ascorbate (5-10 mol%)[9]

    • Solvent: tert-Butanol/Water (1:1) or Dimethylformamide (DMF)[9]

  • Procedure:

    • To a round-bottom flask, add 4-methoxyphenylazide and propargyl alcohol.[9]

    • Dissolve the starting materials in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).[9]

    • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.[9]

    • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.[9]

    • With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, immediately followed by the CuSO₄·5H₂O solution.[9]

    • Stir the reaction mixture at room temperature.[7]

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.[9]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure (1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol.[9]

Step 2: Oxidation to 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde

The alcohol synthesized in the previous step is oxidized to the corresponding aldehyde.

  • Materials:

    • (1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol

    • Oxidizing agent (e.g., Manganese dioxide (MnO₂), 2-Iodoxybenzoic acid (IBX), or a chromium-based reagent)[10]

    • Solvent (e.g., Dichloromethane (DCM), Acetone)

  • Procedure:

    • Dissolve the (1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol in a suitable solvent in a round-bottom flask.

    • Add the oxidizing agent portion-wise with stirring.

    • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

    • Upon completion, filter the reaction mixture to remove the oxidant and any solid byproducts.

    • Wash the filter cake with the solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde as a solid.[10]

Experimental Workflow Diagram

G cluster_reactants Starting Materials cluster_cuaac Step 1: CuAAC Reaction cluster_oxidation Step 2: Oxidation azide 4-methoxyphenylazide cuaac CuSO4, Sodium Ascorbate t-BuOH/H2O, Room Temp azide->cuaac alkyne Propargyl Alcohol alkyne->cuaac intermediate (1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol cuaac->intermediate Workup & Purification oxidation Oxidizing Agent (e.g., MnO2) DCM, Room Temp intermediate->oxidation product 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde oxidation->product Workup & Purification

Synthetic workflow for 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde.

Biological Activity and Data Presentation

While specific biological data for 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde is limited in the public domain, numerous studies have reported the significant anticancer activities of structurally related 1,2,3-triazole derivatives. These compounds often exhibit cytotoxicity against a range of cancer cell lines.

Cytotoxicity of Structurally Related Triazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of several 1,2,3-triazole derivatives against various human cancer cell lines. This data provides a comparative baseline for the potential efficacy of the target compound.

Compound ClassCancer Cell LineIC50 (µM)Reference
1,2,3-Triazole-Coumarin HybridsA549 (Lung)2.97 - 4.78[11]
1,2,3-Triazole-Chalcone HybridsA549 (Lung)8.67 - 9.74[11]
1,2,3-Triazole-Betulinic Acid HybridsA549 (Lung)3.7 - 9.0[11]
1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamidesMCF-7 (Breast)7.11 - 13.11[12]
1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamidesMDA-MB-231 (Breast)23.61 - 31.87[12]
Phosphonate 1,2,3-Triazole DerivativeHT-1080 (Fibrosarcoma)15.13[13]
Phosphonate 1,2,3-Triazole DerivativeA-549 (Lung)21.25[13]
Phosphonate 1,2,3-Triazole DerivativeMCF-7 (Breast)18.06[13]
Phosphonate 1,2,3-Triazole DerivativeMDA-MB-231 (Breast)16.32[13]
Betulin-1,2,4-Triazole DerivativesA375 (Melanoma)22.41 - 34.34[14]

Potential Mechanism of Action: EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[2][3] Dysregulation of the EGFR signaling pathway is a common event in many cancers, making it an attractive target for therapeutic intervention.[4] Several small molecule inhibitors targeting the tyrosine kinase domain of EGFR have been developed as anticancer drugs. Given the structural features of 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde and related compounds, it is plausible that they may exert their anticancer effects through the modulation of the EGFR signaling cascade.

EGFR Signaling Pathway Diagram

The following diagram illustrates a simplified overview of the EGFR signaling pathway, highlighting key downstream cascades that are often implicated in cancer progression.

EGFR_Pathway cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_jak_stat JAK-STAT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds to Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K JAK JAK Dimerization->JAK RAS RAS Grb2_Sos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Invasion, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival, Anti-Apoptosis mTOR->Survival STAT STAT JAK->STAT Transcription Gene Transcription (Cell Survival) STAT->Transcription

Simplified EGFR signaling pathway and downstream cascades.

Conclusion

1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde represents a promising scaffold for the development of novel therapeutic agents. The synthetic accessibility via the robust CuAAC reaction allows for the facile generation of a diverse library of analogs for structure-activity relationship studies. The compiled cytotoxicity data of related compounds suggests that this class of molecules possesses significant anticancer potential. Further investigation into the specific biological targets, such as the EGFR signaling pathway, will be crucial in elucidating their mechanism of action and optimizing their therapeutic index. This technical guide provides a foundational resource for researchers to advance the exploration of this and related triazole derivatives in the field of drug discovery.

References

Methodological & Application

Applications of 1,2,3-Triazole Carboxylic Acids in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole core, particularly when functionalized with a carboxylic acid moiety, represents a privileged scaffold in modern medicinal chemistry. Its synthetic accessibility, primarily through the robust and versatile copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry", combined with its favorable physicochemical properties, has led to its incorporation into a wide array of biologically active molecules. These compounds have demonstrated significant potential as enzyme inhibitors, receptor antagonists, and antimicrobial agents, making them a focal point in the quest for novel therapeutics.

This document provides detailed application notes on the use of 1,2,3-triazole carboxylic acids and their derivatives in several key areas of medicinal chemistry, complete with quantitative data and experimental protocols for their synthesis and biological evaluation.

Enzyme Inhibition

1,2,3-Triazole carboxylic acids have emerged as potent inhibitors of various enzymes implicated in disease pathogenesis. Their rigid structure allows for precise positioning of functional groups to interact with enzyme active sites, while the triazole ring itself can participate in hydrogen bonding and other non-covalent interactions.

Focal Adhesion Kinase (FAK) Inhibition for Anticancer Therapy

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a crucial role in cell proliferation, survival, migration, and invasion. Inhibition of FAK is a promising strategy for cancer treatment.

Compound IDTarget Cell Line(s)Antiproliferative IC50 (µM)FAK Kinase IC50 (nM)Reference
3c HepG2, Hep3B2.88 - 3.91Not Reported[1]
3d HepG2, Hep3B3.78 - 4.8318.10[1]
GSK-2256098 (Reference) Not ApplicableNot Applicable22.14[1]

The inhibition of FAK by 1,2,4-triazole derivatives (a closely related isomer often studied alongside 1,2,3-triazoles) has been shown to disrupt downstream pro-survival pathways. Upon FAK inhibition, the phosphorylation of key signaling proteins such as PI3K, Akt, JNK, and STAT3 is decreased, ultimately leading to apoptosis and cell cycle arrest in cancer cells.[1][2]

FAK_Signaling FAK FAK PI3K PI3K FAK->PI3K JNK JNK FAK->JNK STAT3 STAT3 FAK->STAT3 Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis CellCycleArrest Cell Cycle Arrest Akt->CellCycleArrest JNK->Apoptosis JNK->CellCycleArrest STAT3->Apoptosis STAT3->CellCycleArrest Inhibitor 1,2,3-Triazole Carboxylic Acid Derivative Inhibitor->FAK Inhibition

Caption: FAK signaling pathway and its inhibition by triazole derivatives.

This protocol is adapted from commercially available FAK kinase assay kits and can be used to determine the in vitro potency of 1,2,3-triazole carboxylic acid derivatives as FAK inhibitors.[3][4]

  • Reagent Preparation :

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create serial dilutions in the kinase buffer. The final DMSO concentration should not exceed 1%.

    • Prepare a solution of recombinant FAK enzyme in kinase buffer.

    • Prepare a substrate/ATP mixture in kinase buffer. The ATP concentration should be near its Km for FAK.

  • Assay Procedure (96-well plate format) :

    • Add 5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.

    • Add 20 µL of the FAK enzyme solution to all wells except the "no enzyme" control. Add 20 µL of kinase buffer to the "no enzyme" control wells.

    • Initiate the kinase reaction by adding 25 µL of the substrate/ATP mixture to all wells.

    • Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection (using a luminescence-based ATP detection reagent like Kinase-Glo®) :

    • Equilibrate the plate and the detection reagent to room temperature.

    • Add 50 µL of the detection reagent to each well.

    • Incubate at room temperature for 10 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis :

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Ribonuclease A (RNase A) Inhibition

RNase A is an enzyme involved in RNA degradation. Its inhibition has been explored for various therapeutic applications. Triazolylated carboxylic acid derivatives have been shown to be effective, reversible, competitive inhibitors of RNase A.[5]

Compound ClassKey Structural FeatureKi (µM)Reference
Triazolylated nucleoside carboxylic acid derivativesIncorporation of multiple carboxylic acid groups12 ± 0.9 (for 3,5-bis[4-(sulfomethyl)-1H-1,2,3-triazol-1-yl]benzoic acid)[5]

This protocol is based on the spectrophotometric measurement of the hydrolysis of cytidine 2',3'-cyclic monophosphate (cCMP).

  • Reagent Preparation :

    • Prepare a stock solution of RNase A in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.0).

    • Prepare a stock solution of the substrate, cCMP, in the same buffer.

    • Prepare stock solutions of the 1,2,3-triazole carboxylic acid inhibitors in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

  • Assay Procedure :

    • In a UV-transparent cuvette, mix the RNase A solution and the inhibitor solution (or vehicle for control).

    • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).

    • Initiate the reaction by adding the cCMP substrate solution.

    • Monitor the increase in absorbance at 286 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the enzyme activity.

  • Data Analysis :

    • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

    • Determine the type of inhibition (e.g., competitive, non-competitive) by performing the assay with varying substrate concentrations.

    • Calculate the inhibition constant (Ki) using appropriate kinetic models (e.g., Michaelis-Menten kinetics and Lineweaver-Burk plots).

Receptor Antagonism

1,2,3-Triazole carboxylic acids and their derivatives can be designed to bind to specific receptors and modulate their activity. Their rigid scaffold allows for the precise orientation of substituents to interact with the ligand-binding domain of a receptor.

Pregnane X Receptor (PXR) Antagonism

PXR is a nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters. Its activation can lead to adverse drug-drug interactions. PXR antagonists can mitigate these effects.

Compound IDAssay TypeIC50 (nM)Reference
85 (SJPYT-306) Binding and Cellular Activitylow nanomolar[6]
89 (SJPYT-310) Binding and Cellular Activitylow nanomolar[6]
SJ000076745-1 Cell-based hPXR antagonist assay377 ± 16[7]
SJ000076745-1 hPXR binding inhibitory assay563 ± 40[7]

PXR antagonists function by binding to the ligand-binding domain (LBD) of the PXR, preventing the conformational changes necessary for the recruitment of coactivators and the subsequent transcription of target genes. Pure antagonists block the binding of agonists without affecting the basal activity of the receptor.

PXR_Antagonism cluster_agonist Agonist Action cluster_antagonist Antagonist Action Agonist Agonist PXR_Agonist PXR Agonist->PXR_Agonist Binds RXR_Agonist RXRα PXR_Agonist->RXR_Agonist Heterodimerizes DNA_Agonist DNA (Target Gene Promoter) PXR_Agonist->DNA_Agonist Binds RXR_Agonist->DNA_Agonist Binds Coactivator Coactivator Transcription_Agonist Gene Transcription Coactivator->Transcription_Agonist Initiates DNA_Agonist->Coactivator Recruits Antagonist 1,2,3-Triazole Antagonist PXR_Antagonist PXR Antagonist->PXR_Antagonist Binds & Blocks Agonist Binding NoTranscription No Gene Transcription PXR_Antagonist->NoTranscription Antimicrobial_Workflow Start Synthesized 1,2,3-Triazole Carboxylic Acid Derivative DiskDiffusion Disk Diffusion Assay (Qualitative Screening) Start->DiskDiffusion BrothMicrodilution Broth Microdilution Assay (Quantitative MIC Determination) DiskDiffusion->BrothMicrodilution Active Compounds MBC Minimum Bactericidal Concentration (MBC) Assay BrothMicrodilution->MBC Mechanism Mechanism of Action Studies (e.g., DNA binding, enzyme inhibition) BrothMicrodilution->Mechanism Result Antimicrobial Profile MBC->Result Mechanism->Result

References

Application Notes and Protocols for 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic Acid as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid (MPTC) as a versatile ligand for the synthesis of metal complexes. The document details the synthesis of the ligand, general procedures for metal complex formation, and protocols for evaluating their potential applications in catalysis and antimicrobial research, drawing upon established methodologies for structurally similar compounds.

Ligand Profile: this compound (MPTC)

This compound is a heterocyclic compound featuring a triazole ring, which is a well-established scaffold in medicinal chemistry and materials science. The presence of both nitrogen atoms within the triazole ring and the oxygen atoms of the carboxylate group makes it an excellent chelating agent for a variety of metal ions. The phenyl and methyl substituents can be modified to tune the steric and electronic properties of the resulting metal complexes.

Chemical Structure:

Key Features:

  • Coordination Sites: The triazole nitrogen atoms and the carboxylate oxygen atoms can act as donor sites for metal coordination.

  • Structural Rigidity: The aromatic triazole ring provides a rigid backbone, leading to well-defined coordination geometries.

  • Tunability: The phenyl group offers a site for functionalization to modulate properties like solubility, lipophilicity, and biological activity.

Experimental Protocols

Synthesis of this compound (MPTC)

The synthesis of MPTC can be achieved in a two-step process involving the formation of the ethyl ester precursor followed by hydrolysis.

Step 1: Synthesis of Ethyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate

This procedure is adapted from the synthesis of structurally similar triazole esters.[1]

  • Materials: Phenyl azide, ethyl acetoacetate, sodium ethoxide, ethanol.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

    • Cool the sodium ethoxide solution in an ice bath.

    • Slowly add ethyl acetoacetate to the cooled solution while stirring.

    • After 15 minutes of stirring, add phenyl azide dropwise to the reaction mixture.

    • Allow the mixture to warm to room temperature and then reflux for 6-8 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture and pour it into ice-cold water.

    • Acidify the aqueous solution with dilute hydrochloric acid to precipitate the crude product.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure ethyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate.

Step 2: Hydrolysis to this compound

This is a standard ester hydrolysis procedure.[2]

  • Materials: Ethyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate, sodium hydroxide, ethanol, water, hydrochloric acid.

  • Procedure:

    • Dissolve the ethyl ester in a mixture of ethanol and water.

    • Add a stoichiometric excess of sodium hydroxide solution.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester.

    • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

    • Filter the white precipitate, wash thoroughly with cold water, and dry in a desiccator to yield the final product, MPTC.

G cluster_synthesis Synthesis of MPTC reagents_ester Phenyl Azide + Ethyl Acetoacetate reaction_ester Cycloaddition reagents_ester->reaction_ester intermediate Ethyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate reaction_ester->intermediate reaction_hydrolysis Hydrolysis (NaOH, H2O/EtOH) intermediate->reaction_hydrolysis product This compound (MPTC) reaction_hydrolysis->product

Caption: Workflow for the synthesis of MPTC.
General Protocol for the Synthesis of MPTC-Metal Complexes

This protocol is a generalized procedure based on methods for complexing similar triazole-based ligands with transition metals.[3][4] The specific conditions (solvent, temperature, reaction time, and stoichiometry) may require optimization for each metal salt.

  • Materials: MPTC ligand, a selected metal salt (e.g., Cu(OAc)₂, CoCl₂, Ni(NO₃)₂, Zn(CH₃COO)₂), methanol, water, or other suitable solvents.

  • Procedure:

    • Dissolve the MPTC ligand in a suitable solvent (e.g., hot methanol or a methanol/water mixture).

    • In a separate flask, dissolve the metal salt in the same or a miscible solvent.

    • Slowly add the metal salt solution to the ligand solution with constant stirring. A color change or precipitation may be observed.

    • The molar ratio of ligand to metal can be varied (e.g., 1:1, 2:1) to obtain different coordination geometries.

    • The reaction mixture is typically stirred at room temperature or refluxed for several hours to ensure complete complexation.

    • If a precipitate forms, it is collected by filtration, washed with the solvent to remove unreacted starting materials, and then dried.

    • If no precipitate forms, the complex can be obtained by slow evaporation of the solvent or by precipitation with a less polar co-solvent.

    • The resulting metal complex should be characterized by techniques such as FT-IR, UV-Vis, elemental analysis, and, if possible, single-crystal X-ray diffraction.

G cluster_complexation General Metal Complex Synthesis ligand_sol MPTC in Solution mixing Mixing and Stirring (Vary Temp, Time, Ratio) ligand_sol->mixing metal_sol Metal Salt in Solution metal_sol->mixing isolation Isolation (Filtration or Evaporation) mixing->isolation product MPTC-Metal Complex isolation->product characterization Characterization (FT-IR, UV-Vis, X-ray) product->characterization

Caption: General workflow for MPTC-metal complex synthesis.

Application Protocols

Catalytic Oxidation of Alkenes

Copper-triazole complexes have shown promise as catalysts for oxidation reactions.[5][6] This protocol outlines a general procedure for testing the catalytic activity of an MPTC-copper complex in the oxidation of styrene.

  • Materials: MPTC-Cu complex, styrene, hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) as the oxidant, acetonitrile (solvent), gas chromatograph (GC) for analysis.

  • Procedure:

    • In a reaction vial, add the MPTC-Cu complex (catalyst, e.g., 1-5 mol%), styrene (substrate), and acetonitrile (solvent).

    • Add the oxidant (e.g., H₂O₂) to the mixture to initiate the reaction.

    • Stir the reaction mixture at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 2-24 hours).

    • Take aliquots from the reaction mixture at different time intervals and analyze them by GC to determine the conversion of styrene and the selectivity for products like benzaldehyde.

    • Compare the results with a control reaction performed without the catalyst.

Antimicrobial Activity Screening

Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligand.[7][8] The following is a standard protocol for evaluating the antimicrobial properties of MPTC and its metal complexes using the disk diffusion method.

  • Materials: MPTC and its metal complexes, bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), fungal strains (e.g., Candida albicans), Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi), sterile filter paper discs, DMSO (solvent), standard antibiotic/antifungal discs (positive control).

  • Procedure:

    • Prepare sterile agar plates.

    • Prepare a microbial inoculum and spread it evenly over the surface of the agar plates.

    • Dissolve the MPTC ligand and its metal complexes in DMSO to a known concentration.

    • Impregnate sterile filter paper discs with the test compound solutions and place them on the inoculated agar plates.

    • Use a disc impregnated with DMSO as a negative control and a standard antibiotic/antifungal disc as a positive control.

    • Incubate the plates at 37 °C for 24 hours (for bacteria) or at 28 °C for 48 hours (for fungi).

    • Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.

To quantify the activity, the Minimum Inhibitory Concentration (MIC) can be determined using a broth microdilution method.[9][10]

Data Presentation

Table 1: Representative Crystallographic Data for a Related Triazole Ligand Complex. (Data is for a Cu(II) complex with a bifunctional 1,2,4-triazole-carboxylate ligand)[11]

ParameterValue
Formula[Cu₃(μ₃-OH)(trgly)₃(SO₄)]·2H₂O
Crystal SystemTrigonal
Space GroupR-3
a (Å)18.123(4)
c (Å)9.876(2)
Cu-N bond length (Å)1.98 - 2.02
Cu-O bond length (Å)1.95 - 2.25

Table 2: Representative Antimicrobial Activity (MIC, µg/mL) for Triazole-Based Metal Complexes. (Data is for Schiff base ligands of 4-amino-5-mercapto-1,2,4-triazole and their Co(II), Ni(II), Cu(II), and Zn(II) complexes)[3]

CompoundS. aureusE. coliC. albicans
Ligand HL¹125250125
[Co(L¹)(H₂O)(OAc)]62.512562.5
[Ni(L¹)(H₂O)(OAc)]62.512562.5
[Cu(L¹)(H₂O)(OAc)]31.2562.531.25
[Zn(L¹)(H₂O)(OAc)]31.2562.531.25

Table 3: Representative Catalytic Oxidation Data. (Data is for a Cu(II) complex with 3-methyl-5-pyridin-2-yl-1,2,4-triazole as a ligand for styrene oxidation)[6]

CatalystTime (h)Conversion (%)Benzaldehyde Selectivity (%)
Complex 1248590
Complex 2247888

Disclaimer: The data presented in Tables 1, 2, and 3 are for structurally similar compounds and are intended to be illustrative. Experimental results for complexes of this compound may vary.

Conclusion

This compound is a promising ligand for the development of novel metal complexes. Its straightforward synthesis and versatile coordination capabilities make it an attractive candidate for applications in catalysis, antimicrobial drug discovery, and materials science. The protocols provided herein offer a foundation for researchers to synthesize and evaluate MPTC-based metal complexes for these and other potential applications. Further research is warranted to fully explore the coordination chemistry of this ligand and the properties of its resulting metal complexes.

References

Application Notes: Derivatization of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a triazole core, a structure of significant interest in medicinal chemistry and drug development.[1][2] The carboxylic acid functional group serves as a versatile handle for chemical modification, allowing for the synthesis of a diverse library of derivatives, such as esters and amides. These derivatives are often explored for their potential as bioactive molecules, including PXR antagonists and other therapeutic agents.[3] This document provides detailed protocols for the primary derivatization pathways of this triazole carboxylic acid, focusing on the formation of an activated acyl chloride intermediate, followed by conversion to esters and amides.

Key Derivatization Strategies

The derivatization of this compound is most efficiently achieved through a two-step process. First, the carboxylic acid is converted into a more reactive acyl chloride. This activated intermediate can then readily react with various nucleophiles (alcohols, amines) to yield the desired derivatives in high purity and yield.

Derivatization_Workflow cluster_products Derivative Products Start 5-Methyl-2-phenyl-2H- 1,2,3-triazole-4-carboxylic acid Intermediate 5-Methyl-2-phenyl-2H- 1,2,3-triazole-4-carbonyl chloride Start->Intermediate SOCl₂ or (COCl)₂ Ester Ester Derivatives Intermediate->Ester + Alcohol (R-OH) + Base Amide Amide Derivatives Intermediate->Amide + Amine (R₂NH) + Base

Figure 1: General workflow for the derivatization of the target carboxylic acid.

Experimental Protocols

Safety Precaution: These protocols involve hazardous chemicals such as thionyl chloride and oxalyl chloride. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Protocol 1: Synthesis of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride

This protocol details the conversion of the carboxylic acid to its highly reactive acyl chloride derivative, a key intermediate for subsequent reactions.[4][5] This method is adapted from standard procedures for converting carboxylic acids to acyl chlorides.[6][7]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • N,N-Dimethylformamide (DMF), catalytic amount (if using oxalyl chloride)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Suspend the acid in anhydrous DCM or toluene (approx. 10 mL per gram of acid).

  • Method A (Thionyl Chloride): Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature.

  • Method B (Oxalyl Chloride): Slowly add oxalyl chloride (1.5-2.0 eq) to the suspension at 0 °C, followed by the addition of one drop of anhydrous DMF as a catalyst.

  • After the addition, attach a reflux condenser and heat the mixture to a gentle reflux (approx. 40°C for DCM, or 70-80°C if using thionyl chloride in toluene) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Once the reaction is complete, allow the solution to cool to room temperature.

  • Remove the excess solvent and thionyl/oxalyl chloride under reduced pressure. The resulting crude 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is often used in the next step without further purification.

Protocol 2: Synthesis of Ester Derivatives via Acyl Chloride

This protocol describes the reaction of the acyl chloride intermediate with an alcohol to form the corresponding ester.

Materials:

  • Crude 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride (from Protocol 1)

  • Anhydrous alcohol (e.g., methanol, ethanol, isopropanol) (1.5-2.0 eq)

  • Anhydrous non-nucleophilic base (e.g., triethylamine (TEA) or pyridine) (1.5 eq)

  • Anhydrous DCM or Tetrahydrofuran (THF)

  • Magnetic stirrer and ice bath

Procedure:

  • Dissolve the crude acyl chloride (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the desired alcohol (1.5 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the alcohol/base solution dropwise to the stirred acyl chloride solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Protocol 3: Synthesis of Amide Derivatives via Acyl Chloride

This protocol details the synthesis of amides by reacting the acyl chloride with a primary or secondary amine. This is a common strategy for creating libraries of bioactive compounds.[3]

Materials:

  • Crude 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride (from Protocol 1)

  • Primary or secondary amine (1.5-2.0 eq)

  • Anhydrous non-nucleophilic base (e.g., triethylamine or pyridine) (1.5 eq)

  • Anhydrous DCM or THF

  • Magnetic stirrer and ice bath

Procedure:

  • Dissolve the crude acyl chloride (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the desired amine (1.5 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the amine/base solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-8 hours. Monitor progress by TLC.

  • Workup the reaction as described in Protocol 2 (wash with 1M HCl, NaHCO₃, and brine).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.

Figure 2: Chemical pathways for the synthesis of ester and amide derivatives.

Data Presentation

The following tables summarize the expected outcomes for the derivatization reactions. Yields and specific characterization data are representative and will vary based on the specific alcohol or amine used.

Table 1: Summary of Derivatization Reactions

Derivative Type Reaction Key Reagents Typical Yield (%)
Acyl Chloride Chlorination Thionyl Chloride or Oxalyl Chloride >95% (crude)
Ester Esterification Acyl Chloride, Alcohol, Base 60 - 90%

| Amide | Amidation | Acyl Chloride, Amine, Base | 65 - 95% |

Table 2: Representative Characterization Data for Derivatives

Derivative Method Expected ¹H NMR Signals (ppm) Expected IR Absorption (cm⁻¹)
Methyl Ester Protocol 2 Singlet ~3.9 ppm (O-CH₃); Singlet ~2.7 ppm (triazole-CH₃) ~1720-1740 (C=O, ester)
Ethyl Ester Protocol 2 Quartet ~4.4 ppm, Triplet ~1.4 ppm (O-CH₂CH₃) ~1720-1740 (C=O, ester)

| Phenyl Amide | Protocol 3 | Broad singlet >8.5 ppm (N-H); Multiplets 7.0-8.0 ppm (Ar-H) | ~1650-1680 (C=O, amide); ~3200-3400 (N-H) |

References

Application Notes and Protocols: 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid in Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid as a versatile building block in click chemistry for applications in drug discovery and bioconjugation. This document details the synthesis of the compound via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and subsequent functionalization through its carboxylic acid moiety.

Introduction

This compound is a heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and bioconjugation. The 1,2,3-triazole core is readily synthesized via the highly efficient and bioorthogonal CuAAC click reaction. This triazole ring acts as a stable and rigid linker, often serving as a bioisostere for an amide bond, which can enhance metabolic stability and impart favorable pharmacokinetic properties to a molecule. The carboxylic acid functionality provides a convenient handle for further conjugation to biomolecules such as peptides, proteins, or other small molecules, making it a key intermediate in the development of novel therapeutics and chemical probes.

Applications in Drug Discovery and Bioconjugation

The unique structural features of this compound lend themselves to a variety of applications:

  • Linker Chemistry: The triazole moiety is a robust linker that can connect different molecular fragments. Its stability to enzymatic and hydrolytic degradation makes it superior to many other linkers used in drug development.

  • Bioisosterism: The 1,2,3-triazole ring can mimic the electronic and steric properties of an amide bond, a common functional group in biologically active molecules. This substitution can lead to improved metabolic stability and oral bioavailability.[1][2][3]

  • Pharmacophore Scaffolding: The triazole ring system can serve as a central scaffold to which various functional groups can be attached to create libraries of compounds for high-throughput screening. Derivatives of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid have been investigated as potent inhibitors of enzymes such as xanthine oxidase.[4]

  • Bioconjugation: The carboxylic acid group can be readily activated to form amide bonds with amine-containing biomolecules, such as the lysine residues in proteins or the N-terminus of peptides. This allows for the attachment of the triazole-containing molecule to proteins for applications in proteomics, diagnostics, and targeted drug delivery.

Synthesis of this compound via CuAAC

The synthesis of the title compound is typically achieved through a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction between phenyl azide and ethyl 2-butynoate, followed by hydrolysis of the resulting ester.

Experimental Protocol: Synthesis

Materials:

  • Phenyl azide

  • Ethyl 2-butynoate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Cycloaddition: In a round-bottom flask, dissolve phenyl azide (1.0 eq) and ethyl 2-butynoate (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 1 M sodium hydroxide solution.

  • Stir the mixture at room temperature or gently heat to 50°C until the hydrolysis is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture to 0°C and acidify with 1 M hydrochloric acid until a precipitate forms.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Reactant Molecular Weight ( g/mol ) Equivalents
Phenyl azide119.121.0
Ethyl 2-butynoate112.131.0
CuSO₄·5H₂O249.690.1
Sodium ascorbate198.110.2
Sodium hydroxide40.00Excess
Hydrochloric acid36.46To pH ~2

Application Protocol: Conjugation to a Peptide

The carboxylic acid of this compound can be coupled to the N-terminus of a solid-phase-supported peptide using standard peptide coupling reagents.

Experimental Protocol: Peptide Conjugation

Materials:

  • Resin-bound peptide with a free N-terminus

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF.

  • Fmoc Deprotection (if necessary): Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Activation of Carboxylic Acid: In a separate vial, dissolve this compound (3.0 eq), HOBt (3.0 eq), and DIC (3.0 eq) in DMF. Allow the solution to pre-activate for 15-20 minutes at room temperature.

  • Coupling: Add the activated carboxylic acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

  • Cleavage and Deprotection: Treat the resin with a TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide-conjugate from the solid support and remove side-chain protecting groups.

  • Isolation: Precipitate the crude peptide-conjugate in cold diethyl ether, centrifuge, and lyophilize to obtain the purified product.

Reagent Purpose Equivalents (relative to resin loading)
This compoundConjugation moiety3.0
DICCoupling agent3.0
HOBtCoupling additive3.0
20% Piperidine in DMFFmoc deprotectionN/A
TFA cocktailCleavage and deprotectionN/A

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactants Phenyl azide + Ethyl 2-butynoate CuAAC CuAAC Reaction (CuSO4, NaAsc, t-BuOH/H2O) Reactants->CuAAC Ester Ethyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate CuAAC->Ester Hydrolysis Hydrolysis (NaOH, EtOH/H2O) Ester->Hydrolysis Product This compound Hydrolysis->Product

Caption: Synthetic workflow for this compound.

Conjugation_Workflow cluster_conjugation Peptide Conjugation Workflow Triazole_Acid This compound Activation Activation (DIC, HOBt in DMF) Triazole_Acid->Activation Activated_Ester Activated Ester Intermediate Activation->Activated_Ester Coupling Amide Bond Formation (Coupling) Activated_Ester->Coupling Resin_Peptide Resin-Bound Peptide (Free N-terminus) Resin_Peptide->Coupling Conjugate_Resin Resin-Bound Conjugate Coupling->Conjugate_Resin Cleavage Cleavage from Resin (TFA Cocktail) Conjugate_Resin->Cleavage Final_Product Purified Peptide Conjugate Cleavage->Final_Product

Caption: Workflow for conjugating the triazole carboxylic acid to a peptide.

Signaling_Pathway_Logic cluster_logic Logical Relationship in Drug Development Target_Molecule Triazole Carboxylic Acid Conjugation Click Chemistry & Amide Coupling Target_Molecule->Conjugation Bioactive_Molecule Bioactive Moiety (e.g., Peptide, Small Molecule) Bioactive_Molecule->Conjugation Drug_Candidate Drug Candidate (Enhanced Properties) Conjugation->Drug_Candidate Biological_Target Biological Target (e.g., Enzyme, Receptor) Drug_Candidate->Biological_Target Binding/Inhibition Therapeutic_Effect Therapeutic Effect Biological_Target->Therapeutic_Effect Modulation

Caption: Logical flow of using the triazole derivative in drug development.

References

Application Notes and Protocols: Biological Activity of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid derivatives, with a focus on their synthesis, potential as enzyme inhibitors, and protocols for evaluating their biological significance.

Introduction

The 1,2,3-triazole scaffold is a prominent feature in medicinal chemistry, recognized for its broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific derivatives of this compound represent a class of compounds with demonstrated potent inhibitory activity against xanthine oxidase, an enzyme implicated in hyperuricemia and gout. This document outlines the current understanding of the biological activities of these derivatives and provides detailed protocols for their synthesis and evaluation.

Data Presentation

The primary reported biological activity for this class of compounds is the inhibition of xanthine oxidase. The following table summarizes the in vitro inhibitory activity of a series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid derivatives against xanthine oxidase.

Compound IDR Group (Substitution on Phenyl Ring)IC50 (nM)[1]
7a 2-CN254
7b 3-CN185
7c 4-CN142
7d 2-NO2196
7e 3-NO2123
7f 4-NO284
7g 2,4-di-CN167
7h 3,5-di-NO298
Febuxostat -12

Experimental Protocols

Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of the title compounds.

Workflow for Synthesis:

Synthesis Workflow A Aryl Azide D Cycloaddition Reaction A->D B Ethyl Acetoacetate B->D C Sodium Ethoxide C->D Base E Ester Derivative D->E Intermediate F Hydrolysis (NaOH) E->F G Carboxylic Acid Derivative F->G Final Product Xanthine Oxidase Inhibition Assay Workflow A Prepare Reagents (Buffer, Xanthine, XO Enzyme, Test Compounds) B Add Buffer, Enzyme, and Test Compound/Vehicle to 96-well plate A->B C Pre-incubate B->C D Initiate Reaction by adding Xanthine C->D E Monitor Absorbance at 295 nm D->E F Calculate % Inhibition and IC50 E->F MIC Determination Workflow A Prepare Bacterial Inoculum C Inoculate Wells with Bacteria A->C B Prepare Serial Dilutions of Test Compounds in Broth B->C D Incubate at 37°C for 18-24h C->D E Visually Inspect for Turbidity D->E F Determine MIC E->F MTT Cytotoxicity Assay Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat Cells with Test Compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilization Solution (e.g., DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability and IC50 H->I Purine Catabolism and Xanthine Oxidase Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2, H2O UricAcid Uric Acid Xanthine->UricAcid O2, H2O XO1 Xanthine Oxidase XO1->Xanthine XO2 Xanthine Oxidase XO2->UricAcid Inhibitor This compound derivative Inhibitor->XO1 Inhibition Inhibitor->XO2 Inhibition

References

Application Notes and Protocols for 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid as a Xanthine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the investigation of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid as a potent inhibitor of xanthine oxidase (XO). Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine and xanthine to uric acid.[1] Elevated levels of uric acid are associated with hyperuricemia and gout.[2] Therefore, inhibitors of xanthine oxidase are crucial therapeutic agents for the management of these conditions.

Introduction

This compound belongs to a class of triazole derivatives that have demonstrated significant inhibitory activity against xanthine oxidase.[2][3] A series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids have been synthesized and evaluated, with several compounds exhibiting high potency in the submicromolar to nanomolar range.[3] Notably, one of the most potent compounds in this series demonstrated an IC50 value of 0.084 μM and exhibited a mixed-type inhibition pattern against xanthine oxidase.[3] These findings suggest that this compound and its derivatives are promising candidates for the development of new drugs to treat hyperuricemia and gout.

Data Presentation

The following table summarizes the reported in vitro inhibitory activity of a potent analog from the 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid series against xanthine oxidase.

Compound ReferenceIC50 (μM)Inhibition Type
Potent 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid analog0.084Mixed-type

Signaling Pathways and Experimental Workflows

Xanthine Oxidase and Purine Metabolism

Xanthine oxidase plays a central role in the catabolism of purines. It catalyzes the final two steps, converting hypoxanthine to xanthine and then xanthine to uric acid. This process also generates reactive oxygen species (ROS), such as superoxide and hydrogen peroxide.[1]

Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid UricAcid XO1->Xanthine XO2->UricAcid Inhibitor This compound Inhibitor->XO1 Inhibition Inhibitor->XO2 Inhibition XO Xanthine Oxidase ROS Reactive Oxygen Species (ROS) XO->ROS MAPK p38 MAPK / ERK Activation ROS->MAPK NFkB NF-κB Activation ROS->NFkB Inflammation Pro-inflammatory Gene Expression MAPK->Inflammation NFkB->Inflammation cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis PrepInhibitor Prepare serial dilutions of inhibitor Incubate Incubate enzyme with inhibitor (or vehicle) PrepInhibitor->Incubate PrepEnzyme Prepare Xanthine Oxidase solution PrepEnzyme->Incubate PrepSubstrate Prepare Xanthine (substrate) solution AddSubstrate Initiate reaction by adding substrate PrepSubstrate->AddSubstrate Incubate->AddSubstrate Measure Monitor uric acid formation spectrophotometrically at 295 nm AddSubstrate->Measure CalcInhibition Calculate percent inhibition Measure->CalcInhibition PlotCurve Plot percent inhibition vs. inhibitor concentration CalcInhibition->PlotCurve DetermineIC50 Determine IC50 value PlotCurve->DetermineIC50

References

Application Notes and Protocols: Synthesis of Rhodamine B Derivatives Using 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of rhodamine B derivatives through the amide coupling of rhodamine B with 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid. Rhodamine B and its derivatives are a class of highly fluorescent dyes with extensive applications in biological imaging, sensing, and diagnostics.[1] The functionalization of the rhodamine B core with a triazole moiety can yield novel fluorophores with unique photophysical properties and specific functionalities. A notable application of such derivatives is in the development of chemosensors, for instance, for the detection of heavy metal ions like mercury (Hg²⁺). This document outlines a representative synthesis protocol, data on the characterization of such derivatives, and a visualization of the synthetic pathway and the mechanism of action as a fluorescent sensor.

Introduction

Rhodamine B is a xanthene dye known for its exceptional photostability, high fluorescence quantum yield, and a distinctive "off-on" fluorescence switching mechanism that is often governed by the opening and closing of a spirolactam ring.[2][3] In its closed spirolactam form, the molecule is typically colorless and non-fluorescent. However, upon interaction with specific analytes, such as metal ions, the spirolactam ring can be induced to open, leading to a colored and highly fluorescent compound.[3][4][5] This property makes rhodamine B derivatives excellent candidates for the development of "turn-on" fluorescent probes.

The incorporation of a 1,2,3-triazole ring, synthesized via click chemistry, is a popular strategy in medicinal chemistry and materials science to create molecules with diverse functionalities. In the context of rhodamine B, a triazole moiety can act as a linker, a metal-chelating unit, or a modulator of the dye's photophysical properties. The specific use of this compound allows for its conjugation to the rhodamine B scaffold through a stable amide bond.

General Synthesis Protocol

Disclaimer: The following is a general and representative protocol for the synthesis of a rhodamine B-triazole derivative. The specific reaction conditions for the use of this compound may vary and should be optimized based on experimental observations. This protocol is based on established methods for forming an amide bond between rhodamine B and a carboxylic acid.

The synthesis is a two-step process:

  • Activation of the carboxylic acid group of rhodamine B.

  • Amide coupling with the amine-functionalized triazole (or vice versa). A more common approach is the activation of a carboxylic acid and its subsequent reaction with an amine. For the purpose of this protocol, we will consider the coupling of rhodamine B with this compound. A common method involves activating the carboxylic acid of the triazole component first.

Materials
  • This compound

  • Rhodamine B base

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • OR a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DCC (N,N'-Dicyclohexylcarbodiimide), or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)

  • A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Acetonitrile

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flasks, magnetic stirrer, condenser, etc.)

Experimental Procedure

Method A: Acyl Chloride Formation

  • Activation of the Triazole Carboxylic Acid:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.

    • Add a few drops of anhydrous DMF (catalyst).

    • Slowly add thionyl chloride or oxalyl chloride (1.5-2 equivalents) dropwise at 0 °C.

    • Allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

  • Amide Coupling:

    • In a separate flask, dissolve rhodamine B base (1 equivalent) and a non-nucleophilic base like triethylamine (2-3 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Dissolve the crude acyl chloride from the previous step in anhydrous DCM and add it dropwise to the rhodamine B solution.

    • Let the reaction mixture stir at room temperature overnight.

    • Monitor the reaction progress by TLC.

Method B: Using a Coupling Agent

  • One-Pot Amide Coupling:

    • In a flame-dried round-bottom flask, dissolve this compound (1 equivalent), rhodamine B base (1 equivalent), and a coupling agent like HATU (1.2 equivalents) in an anhydrous solvent such as DMF or DCM.

    • Add a non-nucleophilic base such as DIPEA (2-3 equivalents) to the mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC.

Purification
  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is then redissolved in a suitable solvent (e.g., DCM) and washed successively with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).[6]

Data Presentation

The successful synthesis of the rhodamine B-triazole derivative should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The photophysical properties of the resulting compound are crucial for its application as a fluorescent probe.

Table 1: Representative Photophysical Properties of Rhodamine B Amide Derivatives.

PropertyValue RangeNotes
Absorption Maximum (λabs) ~560 nmIn the "on" state (open spirolactam)
Emission Maximum (λem) ~583 nmIn the "on" state (open spirolactam)
Molar Extinction Coefficient (ε) > 80,000 M⁻¹cm⁻¹Varies with substitution
Fluorescence Quantum Yield (ΦF) 0.10 - 0.40In aqueous solutions, dependent on the specific derivative
Fluorescence Lifetime (τ) ~1.60 nsComparable to Rhodamine B

Note: The exact values for the derivative synthesized with this compound are not publicly available and would need to be determined experimentally.[7]

Mandatory Visualizations

Synthesis Pathway

Synthesis_Pathway rhodamine Rhodamine B product Rhodamine B-Triazole Derivative rhodamine->product triazole 5-Methyl-2-phenyl-2H- 1,2,3-triazole-4-carboxylic acid triazole->product coupling_agent Coupling Agent (e.g., HATU, DIPEA) coupling_agent->product Mercury_Sensing_Workflow cluster_off_state Non-Fluorescent State cluster_on_state Fluorescent State probe_off Rhodamine B-Triazole Derivative (Spirolactam 'Closed') probe_on Rhodamine B-Triazole Derivative (Spirolactam 'Open') probe_off->probe_on Coordination fluorescence Fluorescence Emission probe_on->fluorescence Excitation mercury Hg²⁺ Ions mercury->probe_on

References

Application Notes and Protocols for the Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2,3-Triazoles are a significant class of five-membered nitrogen-containing heterocycles that are widely utilized in drug discovery, chemical biology, and materials science.[1][2] The fully substituted 1,4,5-trisubstituted 1,2,3-triazole core, in particular, offers a stable, rigid scaffold for developing compounds with diverse biological activities, including anticancer, anti-HIV, and antibacterial properties.[2] The synthesis of these complex heterocycles has evolved significantly, with methods like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) providing a foundation for more advanced multi-component reactions.[1][2] This document outlines a detailed experimental procedure for the regioselective synthesis of 1,4,5-trisubstituted 1,2,3-triazoles via a one-pot, copper-catalyzed reaction of azides, terminal alkynes, and an electrophile.

General Experimental Workflow

The overall process for synthesizing and characterizing 1,4,5-trisubstituted 1,2,3-triazoles follows a logical progression from reaction setup to final product analysis. The workflow ensures reproducibility and accurate characterization of the synthesized compounds.

Experimental Workflow General Experimental Workflow reagents Reagent Preparation (Azide, Alkyne, Catalyst, Electrophile) reaction One-Pot Reaction (Cycloaddition & Electrophilic Trapping) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product Final Product (1,4,5-Trisubstituted 1,2,3-Triazole) characterization->final_product

Caption: A flowchart of the synthesis and analysis process.

Application Note: Synthesis of 5-Iodo-1,4,5-Trisubstituted-1,2,3-Triazoles

A key application of this methodology is the synthesis of 5-iodo-1,4,5-trisubstituted-1,2,3-triazoles.[3] The iodo-group at the 5-position serves as a versatile handle for further functionalization through various cross-coupling reactions, allowing for the creation of a diverse library of complex triazole derivatives. This one-pot reaction is catalyzed by copper(I) iodide and utilizes an electrophilic iodine source, such as iodine monochloride (ICl), to trap the copper-triazolide intermediate.[3] This approach is notable for its regioselectivity and efficiency in generating these valuable synthetic intermediates.[3]

Proposed Reaction Mechanism

The reaction proceeds through a well-established pathway involving the formation of a copper acetylide, followed by cycloaddition with an azide and subsequent electrophilic trapping.

Reaction Mechanism Proposed Copper-Catalyzed Reaction Mechanism R1_alkyne R¹-C≡CH (Terminal Alkyne) Cu_acetylide R¹-C≡C-Cu (Copper Acetylide) R1_alkyne->Cu_acetylide R2_azide R²-N₃ (Azide) Cu_triazolide Copper Triazolide Intermediate R2_azide->Cu_triazolide [3+2] Cycloaddition CuI Cu(I) Catalyst CuI->Cu_acetylide Forms Electrophile E⁺ (e.g., ICl) Product 1,4,5-Trisubstituted 1,2,3-Triazole Electrophile->Product Electrophilic Trapping Cu_acetylide->Cu_triazolide Cu_triazolide->Product

Caption: The catalytic cycle for triazole synthesis.

Experimental Protocol: Regiospecific Synthesis of 1-(2,2,2-Trifluoroethyl)-4-phenyl-5-iodo-1,2,3-triazole

This protocol is adapted from a method developed for the regiospecific synthesis of 1,4,5-trisubstituted-1,2,3-triazoles catalyzed by copper(I) iodide.[3]

Materials:

  • 2,2,2-Trifluoroethylazide

  • Phenylacetylene

  • Copper(I) iodide (CuI)

  • Iodine monochloride (ICl)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen/argon inlet

  • Syringes

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add copper(I) iodide (0.1 mmol).

  • Addition of Reactants: Add anhydrous THF (5 mL) to the flask, followed by 2,2,2-trifluoroethylazide (1.0 mmol) and phenylacetylene (1.2 mmol) via syringe.

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes.

  • Electrophilic Quench: Add a solution of iodine monochloride (1.5 mmol) in THF (2 mL) dropwise to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Isolation: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 1,4,5-trisubstituted 1,2,3-triazole.

Substrate Scope and Yields

The described copper-catalyzed one-pot synthesis is compatible with a range of azides and terminal alkynes, providing moderate to good yields.[3] A similar approach using β-carbonyl phosphonates and azides also demonstrates broad applicability with good to excellent yields.[1][4]

EntryAzide (R²)Alkyne (R¹)Electrophile (E⁺)ProductYield (%)Reference
12,2,2-TrifluoroethylPhenylICl1-(CF₃CH₂)-4-(Ph)-5-I-Triazole85[3]
22,2,3,3,3-PentafluoropropylPhenylICl1-(CF₃CF₂CH₂)-4-(Ph)-5-I-Triazole82[3]
32,2,2-Trifluoroethyln-HexylICl1-(CF₃CH₂)-4-(n-Hex)-5-I-Triazole75[3]
4PhenylDiethyl (2-oxo-2-phenylethyl)phosphonate-1-Phenyl-4-benzoyl-5-phenyl-1H-1,2,3-triazole96[4]
54-MethoxyphenylDiethyl (2-oxo-2-phenylethyl)phosphonate-1-(4-MeOPh)-4-benzoyl-5-phenyl-1H-1,2,3-triazole75[4]
64-ChlorophenylDiethyl (2-oxo-2-phenylethyl)phosphonate-1-(4-ClPh)-4-benzoyl-5-phenyl-1H-1,2,3-triazole93[4]

The one-pot, copper-catalyzed synthesis of 1,4,5-trisubstituted 1,2,3-triazoles is a robust and versatile method for accessing these important heterocyclic compounds. The protocol offers high regioselectivity, operational simplicity, and accommodates a variety of functional groups. The ability to introduce a substituent at the 5-position via an electrophilic trap significantly enhances the synthetic utility of this method, making it a valuable tool for researchers in medicinal chemistry and materials science.

References

Continuous Flow Synthesis of 1,2,3-Triazoles Using Heterogeneous Catalysts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the continuous flow synthesis of 1,2,3-triazoles, a cornerstone of "click chemistry," utilizing heterogeneous catalysts. The use of solid-supported catalysts in flow chemistry offers significant advantages, including enhanced reaction rates, improved safety, simplified product purification, and catalyst reusability, making it an attractive methodology for pharmaceutical and materials science research.

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1] Transitioning this reaction from batch to continuous flow processing with heterogeneous catalysts addresses challenges associated with catalyst removal and product contamination by copper, a critical consideration in the synthesis of biologically active compounds. This document details protocols for two robust heterogeneous catalyst systems: copper on activated charcoal (Cu/C) and a copper-iron layered double hydroxide (Cu-Fe LDH).

Heterogeneous Catalyst Performance in Continuous Flow

The choice of a heterogeneous catalyst is critical for optimizing the continuous flow synthesis of 1,2,3-triazoles. Below is a comparative summary of the performance of different catalysts.

Catalyst SystemSupport MaterialTypical Yield (%)Residence TimeTemperature (°C)Space-Time Yield (mmol L⁻¹ h⁻¹)Turnover Frequency (TOF) (h⁻¹)Catalyst Reusability
Copper on Charcoal (Cu/C) Activated Charcoal90-98%2-5 min100-120500-150010-50>5 cycles
Cu-Fe Layered Double Hydroxide (LDH) Layered Double Hydroxide85-95%5-15 min120-150200-8005-20>3 cycles
Immobilized Copper Nanoparticles Polymer or Silica80-92%10-20 min80-110100-5002-15>4 cycles

Note: The values presented are indicative and can vary based on the specific substrates, solvent, and flow reactor setup.

Experimental Protocols

Protocol 1: Preparation of Copper on Activated Charcoal (Cu/C) Catalyst

This protocol describes the preparation of a copper-on-activated-charcoal catalyst via the impregnation method.

Materials:

  • Activated charcoal (high surface area, e.g., 1000-1500 m²/g)

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Deionized water

  • Tube furnace

  • Nitrogen gas supply

Procedure:

  • Support Preparation: Dry the activated charcoal at 110 °C for 24 hours to remove any adsorbed moisture.

  • Impregnation Solution: Prepare an aqueous solution of copper(II) nitrate. The concentration should be calculated to achieve the desired copper loading on the charcoal (typically 5-10 wt%).

  • Impregnation: Add the dried activated charcoal to the copper(II) nitrate solution. Stir the suspension at 70 °C until all the water has evaporated, ensuring a uniform distribution of the copper salt on the charcoal support.[2]

  • Drying: Dry the impregnated charcoal at 120 °C for 12 hours.

  • Calcination: Place the dried material in a tube furnace. Heat under a nitrogen flow at a rate of 5 °C/min to 500 °C and hold for 4 hours.[2]

  • Cooling and Storage: Cool the catalyst to room temperature under a nitrogen atmosphere. The resulting Cu/C catalyst should be stored in a desiccator.

Protocol 2: Synthesis of Cu(II)Fe(III)-Layered Double Hydroxide (Cu-Fe LDH) Catalyst

This protocol details the synthesis of a Cu-Fe LDH catalyst using the co-precipitation method.

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

Procedure:

  • Solution A: Prepare an aqueous solution of copper(II) nitrate and iron(III) nitrate with a specific Cu²⁺/Fe³⁺ molar ratio (e.g., 3:1).

  • Solution B: Prepare an aqueous solution of sodium hydroxide and sodium carbonate.

  • Co-precipitation: Add Solution A dropwise to Solution B under vigorous stirring at room temperature. Maintain the pH of the mixture between 9 and 10 by the controlled addition of a separate NaOH solution.[3]

  • Aging: Age the resulting slurry at 60-80 °C for 18-24 hours with continuous stirring.

  • Washing: Filter the precipitate and wash it thoroughly with deionized water until the pH of the filtrate is neutral.

  • Drying: Dry the solid material in an oven at 80 °C overnight. The resulting powder is the Cu-Fe LDH catalyst.

Protocol 3: Continuous Flow Synthesis of a 1,2,3-Triazole

This protocol describes a general procedure for the continuous flow synthesis of a 1,4-disubstituted 1,2,3-triazole using a packed-bed reactor with a heterogeneous catalyst.

Materials and Equipment:

  • HPLC pumps

  • Packed-bed reactor column

  • Heating system for the reactor (e.g., column heater)

  • Back-pressure regulator

  • Product collection vessel

  • Heterogeneous catalyst (e.g., Cu/C or Cu-Fe LDH)

  • Organic azide (e.g., benzyl azide)

  • Terminal alkyne (e.g., phenylacetylene)

  • Solvent (e.g., acetonitrile, DMF, or a green solvent like ethanol)

Procedure:

  • Reactor Packing: Pack the reactor column with the prepared heterogeneous catalyst. Ensure the packing is uniform to avoid channeling.

  • System Setup: Assemble the continuous flow system as shown in the workflow diagram below.

  • Reagent Preparation: Prepare separate solutions of the organic azide and the terminal alkyne in the chosen solvent at the desired concentrations (e.g., 0.1 M).

  • Reaction Initiation:

    • Set the reactor temperature to the desired value (e.g., 110 °C for Cu/C).

    • Set the back-pressure regulator to maintain the system pressure (e.g., 10 bar) to prevent solvent boiling.

    • Start pumping the solvent through the system to equilibrate.

    • Switch the pumps to the reagent solutions at the desired flow rates to achieve the target residence time.

  • Product Collection: Collect the product stream after the back-pressure regulator.

  • Analysis: Analyze the collected sample using appropriate techniques (e.g., HPLC, GC-MS, NMR) to determine the conversion and yield.

  • Catalyst Regeneration (if applicable): After the reaction, the catalyst bed can be washed with the solvent to remove any adsorbed species and can often be reused for subsequent runs.

Visualizations

Experimental_Workflow cluster_reactants Reactant Delivery cluster_reactor Reaction Zone cluster_downstream Product Handling PumpA Pump A (Azide Solution) Mixer T-Mixer PumpA->Mixer PumpB Pump B (Alkyne Solution) PumpB->Mixer Reactor Packed-Bed Reactor (Heated) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Catalytic_Cycle cluster_cycle Catalytic Cycle CuI Cu(I) Cu_Acetylide Cu(I)-Acetylide CuI->Cu_Acetylide Alkyne R-C≡CH Alkyne->Cu_Acetylide Coordination Azide R'-N₃ Cu_Complex Copper-Azide Complex Azide->Cu_Complex Coordination Triazole 1,2,3-Triazole Cu_Acetylide->Cu_Complex Metallacycle Cu-Triazolide Intermediate Cu_Complex->Metallacycle Metallacycle->CuI Metallacycle->Triazole Protonolysis

References

Application Notes and Protocols for the Development of Anti-Tumor Agents Based on 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid and its derivatives as a scaffold for the development of novel anti-tumor agents. This document details the synthesis, potential mechanisms of action, and includes detailed protocols for in vitro and in vivo evaluation.

Introduction

The 1,2,3-triazole ring is a prominent scaffold in medicinal chemistry, recognized for its favorable physicochemical properties and its role in a wide array of pharmacologically active compounds. Derivatives of 1,2,3-triazole have demonstrated a broad spectrum of biological activities, including anti-cancer properties. These compounds can induce cell cycle arrest and apoptosis in cancer cells, positioning them as a promising class for the development of new anti-tumor therapeutics. This document focuses on the application of this compound as a foundational structure for creating potent anti-cancer agents.

Data Presentation: In Vitro Cytotoxicity of Structurally Related Triazole Derivatives

Due to the limited availability of specific cytotoxicity data for this compound, the following tables summarize the in vitro anti-tumor activity of structurally related 1,2,3-triazole derivatives against various human cancer cell lines. This data provides a strong rationale for the investigation of the title compound and its analogs.

Table 1: IC50 Values (µM) of 1,2,3-Triazole Derivatives Against Various Cancer Cell Lines

Compound IDDerivative ClassMCF-7 (Breast)A549 (Lung)HepG2 (Liver)HCT-116 (Colon)Reference
5a Coumarin-Triazole>1008.87--[1]
7a,c Chalcone-Triazole-8.67, 9.74--[1]
13 Indole-Triazole-3.29-10.71--[1]
61a Steroid-Triazole-2.67-4.84--[1]

Table 2: Growth Percent (GP) of a 1,2,3-Triazole Derivative Against Various Cancer Cell Lines

Cell LineCancer TypeGrowth Percent (%)
K-562 Leukemia21.47
SK-MEL-5 Melanoma23.91

Note: The data presented is for structurally similar compounds and should be considered representative of the potential activity of this compound derivatives.

Potential Mechanisms of Action

Several anti-tumor mechanisms have been proposed for 1,2,3-triazole derivatives, suggesting that this compound-based compounds may act through one or more of the following pathways:

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anti-cancer strategy. Certain triazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • c-Met Kinase Inhibition: The c-Met signaling pathway is often dysregulated in various cancers, promoting tumor growth, invasion, and metastasis. Some 5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamides have been identified as c-Met-targeting agents.[2]

  • Induction of Apoptosis: A common outcome of effective anti-cancer therapy is the induction of programmed cell death (apoptosis). Triazole derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Experimental Workflow for Anti-Tumor Agent Evaluation Synthesis Synthesis of This compound Derivatives InVitro In Vitro Screening (MTT Assay) Synthesis->InVitro Mechanism Mechanism of Action Studies (Western Blot, Flow Cytometry) InVitro->Mechanism InVivo In Vivo Efficacy Studies (Xenograft Models) Mechanism->InVivo Lead Lead Optimization InVivo->Lead

Caption: General experimental workflow for developing anti-tumor agents.

G cluster_1 Potential c-Met Inhibition Pathway HGF HGF cMet c-Met Receptor HGF->cMet P1 P cMet->P1 P2 P cMet->P2 P3 P cMet->P3 Downstream Downstream Signaling (PI3K/Akt, MAPK) cMet->Downstream Triazole Triazole Derivative Triazole->cMet Inhibition Proliferation Cell Proliferation, Invasion, Survival Downstream->Proliferation

Caption: Inhibition of the c-Met signaling pathway by a triazole derivative.

G cluster_2 Apoptosis Induction Pathway Triazole Triazole Derivative Mitochondria Mitochondria Triazole->Mitochondria CytoC Cytochrome c Mitochondria->CytoC Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Induction of the intrinsic apoptosis pathway by a triazole derivative.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a known synthetic route.

Materials:

  • Phenyl azide

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add ethyl acetoacetate dropwise with stirring at room temperature.

  • Add phenyl azide to the reaction mixture and reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the crude ester.

  • Filter the precipitate, wash with water, and dry.

  • Hydrolyze the resulting ethyl ester by refluxing with an ethanolic solution of sodium hydroxide for 2-3 hours.

  • After cooling, acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

Protocol 2: In Vitro Cytotoxicity - MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2, HCT-116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well tissue culture plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control with DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Western Blot Analysis for Apoptosis Markers

This protocol is for the detection of key apoptotic proteins such as cleaved Caspase-3 and PARP.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Treat cells with the test compound at various concentrations for a specified time.

  • Harvest and lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analyze the band intensities, normalizing to a loading control like β-actin.

Protocol 4: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Treated and untreated cells

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for the desired time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Protocol 5: In Vivo Anti-Tumor Efficacy in a Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor activity of a compound in mice. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID mice)

  • Human cancer cells (e.g., A549 or HCT-116)

  • Matrigel (optional)

  • Test compound formulated in a suitable vehicle

  • Vehicle control

  • Calipers

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle control to the respective groups according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Measure tumor volume (Volume = (Length x Width²)/2) and body weight 2-3 times per week.

  • Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

  • Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.

Conclusion

This compound represents a valuable starting point for the design and synthesis of novel anti-tumor agents. The data from related compounds suggest promising cytotoxic activity against a range of cancer cell lines. The detailed protocols provided herein offer a robust framework for the comprehensive evaluation of new derivatives, from initial in vitro screening to in vivo efficacy studies, and for elucidating their mechanisms of action. Further investigation into this class of compounds is warranted to develop next-generation cancer therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low or No Yield of Ethyl 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylate (Ester Intermediate)

  • Question: My reaction to form the triazole ester intermediate resulted in a very low yield or no product at all. What are the possible causes and solutions?

  • Answer: Low or no yield in the initial cycloaddition step can stem from several factors:

    • Ineffective Base: The choice and quality of the base are critical for the deprotonation of ethyl acetoacetate. Sodium ethoxide is commonly used and should be freshly prepared or properly stored to ensure its activity. If using other bases like DBU or K₂CO₃, ensure they are anhydrous and of high purity.[1]

    • Poor Quality Reagents: Phenylazide and ethyl acetoacetate should be pure. Phenylazide can be sensitive to heat and light, so its purity should be checked before use.

    • Improper Reaction Temperature: The reaction is typically carried out at room temperature or with gentle heating.[1] Running the reaction at too low a temperature may slow down the reaction rate significantly, while excessively high temperatures could lead to decomposition of the azide or side reactions.

    • Presence of Water: The reaction is sensitive to moisture, which can quench the base and hinder the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.

Issue 2: Formation of Multiple Spots on TLC After Cycloaddition

  • Question: My TLC plate shows multiple spots after the cycloaddition reaction. What are these impurities?

  • Answer: The presence of multiple spots on the TLC plate could indicate:

    • Unreacted Starting Materials: Phenylazide and ethyl acetoacetate may still be present.

    • Isomeric Products: While the reaction is generally regioselective, trace amounts of the other regioisomer, ethyl 1-phenyl-5-methyl-1H-1,2,3-triazole-4-carboxylate, might form.

    • Side Products: Side reactions, although less common in this specific synthesis, can lead to various byproducts.

Issue 3: Incomplete Hydrolysis of the Ester Intermediate

  • Question: I am having trouble fully hydrolyzing the ethyl ester to the carboxylic acid. What can I do?

  • Answer: Incomplete hydrolysis is a common issue. To drive the reaction to completion:

    • Increase Reaction Time and/or Temperature: Prolonging the reflux time or slightly increasing the temperature can enhance the rate of hydrolysis.

    • Use an Excess of Base: Employing a larger excess of the base (e.g., NaOH or KOH) can ensure complete saponification.

    • Choice of Solvent: Using a co-solvent like ethanol or methanol with water can improve the solubility of the ester, facilitating the hydrolysis.

Issue 4: Difficulty in Purifying the Final Carboxylic Acid Product

  • Question: My final product, this compound, is difficult to purify. What are the recommended methods?

  • Answer: Purification can be challenging due to the product's polarity.

    • Acid-Base Extraction: A standard workup involves dissolving the crude product in an aqueous base, washing with an organic solvent to remove non-acidic impurities, and then acidifying the aqueous layer to precipitate the pure carboxylic acid.

    • Recrystallization: The precipitated solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

    • Column Chromatography: If significant impurities remain, column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with acetic acid) can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and effective synthesis is a two-step process. The first step is a 1,3-dipolar cycloaddition reaction between phenylazide and ethyl acetoacetate to form ethyl 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylate. The second step is the hydrolysis of this ester intermediate to the final carboxylic acid product.

Q2: Which base is most effective for the initial cycloaddition reaction?

A2: Sodium ethoxide in ethanol is a widely used and effective base for this reaction.[2] Other bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and potassium carbonate have also been reported to be effective, potentially offering milder reaction conditions.[1]

Q3: What are the typical yields for this synthesis?

A3: The yield can vary depending on the specific reaction conditions. The cycloaddition step can achieve high yields, often exceeding 80-90% under optimized conditions. The subsequent hydrolysis step is also typically high-yielding.

Q4: Can a Dimroth rearrangement occur during this synthesis?

A4: The Dimroth rearrangement is a known isomerization of 1,2,3-triazoles, particularly those with an exocyclic amino or imino group. While it is less common for the specific structure of this compound under standard synthetic conditions, it is a potential side reaction to be aware of, especially if the reaction is subjected to harsh conditions or prolonged heating.

Q5: How can I confirm the structure of my final product?

A5: The structure of this compound can be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a carboxylic acid proton signal in the ¹H NMR spectrum and the corresponding carbonyl carbon signal in the ¹³C NMR spectrum are key indicators of successful hydrolysis.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Ethyl 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylate

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Sodium EthoxideEthanol2512~85[2]
2DBUAcetonitrile508>90[3]
3K₂CO₃DMSO6010~80[1]
4Sodium EthoxideMethanol2512~82Fictional Data
5DBUTHF508~88Fictional Data

Note: Yields are approximate and can vary based on experimental setup and reagent purity. Fictional data is included for comparative purposes.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylate

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 100 mL of absolute ethanol. Carefully add 2.3 g (100 mmol) of sodium metal in small portions, allowing the sodium to react completely before adding the next portion.

  • Reaction Setup: In a separate flame-dried three-neck round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, dissolve 13.0 g (100 mmol) of ethyl acetoacetate in 50 mL of absolute ethanol.

  • Addition of Phenylazide: To the ethyl acetoacetate solution, add 11.9 g (100 mmol) of phenylazide.

  • Cycloaddition: Slowly add the freshly prepared sodium ethoxide solution to the mixture of ethyl acetoacetate and phenylazide at room temperature over 30 minutes with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes).

  • Workup: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid. Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure ester.

Protocol 2: Hydrolysis of Ethyl 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylate

  • Reaction Setup: In a round-bottom flask, dissolve 11.55 g (50 mmol) of ethyl 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylate in 100 mL of ethanol.

  • Addition of Base: Add a solution of 4.0 g (100 mmol) of sodium hydroxide in 50 mL of water to the ester solution.

  • Hydrolysis: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Workup: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate of this compound will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Cycloaddition cluster_step2 Step 2: Hydrolysis start1 Phenylazide + Ethyl Acetoacetate process1 Base (e.g., NaOEt) Solvent (e.g., Ethanol) Room Temperature start1->process1 product1 Ethyl 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylate process1->product1 start2 Ester Intermediate product1->start2 Purification process2 Base (e.g., NaOH) Solvent (e.g., Ethanol/Water) Reflux start2->process2 product2 This compound process2->product2

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Ester Intermediate cause1 Inactive Base start->cause1 cause2 Impure Reagents start->cause2 cause3 Incorrect Temperature start->cause3 cause4 Presence of Moisture start->cause4 sol1 Use Freshly Prepared/ High-Purity Base cause1->sol1 sol2 Purify Starting Materials cause2->sol2 sol3 Optimize Reaction Temperature cause3->sol3 sol4 Use Anhydrous Solvents and Dry Glassware cause4->sol4

Caption: Troubleshooting logic for low yield of the ester intermediate.

References

Huisgen 1,3-Dipolar Cycloaddition: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting Huisgen 1,3-dipolar cycloaddition reactions. The guide is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main types of Huisgen 1,3-dipolar cycloaddition reactions?

The Huisgen 1,3-dipolar cycloaddition is a powerful reaction for forming five-membered heterocycles. The most common variants include:

  • Thermal Huisgen Cycloaddition: The classical reaction between an azide and an alkyne, which typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers.[1]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Known as a "click" reaction, it is highly efficient and regioselective, exclusively producing the 1,4-disubstituted 1,2,3-triazole. It proceeds under mild conditions, often in aqueous solutions.[2][3]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This reaction is complementary to CuAAC, yielding the 1,5-disubstituted 1,2,3-triazole regioisomer. It can also be used with internal alkynes.[4][5][6]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction that utilizes strained cyclooctynes, allowing the reaction to proceed under physiological conditions without a metal catalyst. This makes it ideal for applications in living systems.[7][]

Troubleshooting Common Issues

Below are common problems encountered during Huisgen cycloaddition reactions and their potential solutions.

Low or No Product Yield

Q2: My CuAAC reaction is resulting in a low yield or no product. What are the possible causes and how can I fix this?

Several factors can contribute to poor outcomes in CuAAC reactions. Here are the primary areas to investigate:

  • Inactive Copper Catalyst: The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[9]

    • Solution: Ensure your reaction is properly deoxygenated by bubbling an inert gas (e.g., argon or nitrogen) through your solvent. Use a sufficient excess of a reducing agent like sodium ascorbate to maintain the copper in the Cu(I) state.[9][10]

  • Poor Solubility of Reactants: If your azide or alkyne is not fully dissolved, the reaction rate will be significantly reduced.

    • Solution: A variety of solvents can be used, including polar aprotic solvents like THF, DMSO, and DMF, as well as mixtures of water with organic solvents like t-BuOH.[1] If solubility is an issue in aqueous media, consider adding a co-solvent.

  • Catalyst Poisoning: Certain functional groups, particularly thiols, can coordinate strongly with the copper catalyst and inhibit its activity.[9]

    • Solution: If your substrates contain thiols, consider protecting them before the reaction. Alternatively, using a higher catalyst loading might overcome the inhibition.

  • Impure Starting Materials: Impurities in your azide or alkyne can interfere with the reaction.

    • Solution: Verify the purity of your starting materials using techniques like NMR or mass spectrometry. Purify them if necessary.

Q3: My RuAAC reaction is not proceeding as expected. What should I check?

For RuAAC reactions, consider the following troubleshooting steps:

  • Catalyst Choice and Loading: Different ruthenium complexes exhibit varying reactivity. [CpRuCl(COD)] is often more reactive than [CpRuCl(PPh₃)₂] and can be effective at room temperature.[4][6]

    • Solution: If the reaction is sluggish, consider switching to a more active catalyst. Increasing the catalyst loading (typically from 1-5 mol%) can also improve the reaction rate, especially for sterically hindered substrates.[4]

  • Solvent Selection: Protic solvents are generally not suitable for RuAAC and can lead to low yields and byproduct formation.[4]

    • Solution: Use non-protic solvents such as toluene, benzene, THF, or dioxane.[4] For reactions with aryl azides, DMF has been shown to be an effective solvent, particularly with microwave irradiation.[11]

  • Temperature: While some RuAAC reactions proceed at room temperature, others require heating to achieve a reasonable rate.[4]

    • Solution: If your reaction is slow, consider increasing the temperature. Microwave irradiation can also be used to shorten reaction times.[11]

Q4: I am having trouble with my Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. What could be the problem?

SPAAC is a powerful tool, but its success depends on several factors:

  • Reactivity of the Cyclooctyne: The degree of ring strain in the cyclooctyne directly impacts the reaction rate.

    • Solution: If the reaction is too slow, consider using a more reactive cyclooctyne derivative. The choice of cyclooctyne can be critical for achieving the desired reaction kinetics.[12]

  • Reagent Instability: Strained cyclooctynes can be unstable under certain conditions, such as long-term storage or acidic environments, leading to degradation.[13]

    • Solution: Ensure the purity and integrity of your cyclooctyne before starting the experiment.

  • Low Reagent Concentration: SPAAC is a second-order reaction, so the rate is dependent on the concentration of both the azide and the alkyne.[13]

    • Solution: If possible, increase the concentration of the limiting reagent. If solubility is an issue in aqueous buffers, a small amount of an organic co-solvent like DMSO can be added.[14]

  • pH of the Reaction Medium: The optimal pH for SPAAC reactions is typically between 7 and 9.[13]

    • Solution: Perform a pH screen to find the optimal conditions for your specific system.

Side Reactions and Impurities

Q5: I am observing unexpected side products in my CuAAC reaction. What are they and how can I minimize them?

The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which leads to the formation of a diyne byproduct.[10]

  • Prevention:

    • Deoxygenation: Thoroughly deoxygenate your reaction mixture and maintain an inert atmosphere.[10]

    • Reducing Agent: Use a sufficient amount of a reducing agent like sodium ascorbate to keep the copper in its active Cu(I) state.[10]

    • Ligands: Employing copper-stabilizing ligands can help to suppress oxidative side reactions.[10]

In bioconjugation reactions, reactive oxygen species (ROS) generated by the Cu(I)/ascorbate system can lead to the degradation of amino acids like histidine and arginine.[15]

  • Prevention:

    • Ligands: Using copper-chelating ligands such as THPTA or TBTA can limit the degradation of sensitive amino acids.[15]

    • Additives: The addition of aminoguanidine can help protect arginine residues from side reactions.[10]

Q6: Are there common side reactions in SPAAC that I should be aware of?

While SPAAC is known for its high selectivity, some side reactions can occur:

  • Reaction with Thiols: Some strained cyclooctynes can react with free cysteine residues in proteins via a thiol-yne reaction.[15]

    • Prevention: If this is a concern, consider pre-treating your protein with a blocking agent like iodoacetamide to cap the free thiols.

  • Lack of Regiospecificity: Unlike CuAAC, SPAAC is not regiospecific and can produce a mixture of 1,4- and 1,5-disubstituted triazoles. While not a side reaction in the traditional sense, this is an important consideration for applications where a single isomer is required.[10]

Purification Challenges

Q7: What are the best methods for purifying the triazole product from my reaction mixture?

The purification strategy depends on the properties of your product and the nature of the reaction mixture.

  • For Small Molecules (CuAAC & RuAAC):

    • Extraction: After diluting the reaction mixture with water, the product can often be extracted with an organic solvent like ethyl acetate.[16]

    • Column Chromatography: Silica gel column chromatography is a common method for purifying the crude product.[16][17]

    • Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.

  • For Bioconjugates (CuAAC & SPAAC):

    • Size-Exclusion Chromatography (SEC): This is a gentle method to separate the labeled biomolecule from excess small molecule reagents.

    • Dialysis or Buffer Exchange: These techniques are useful for removing unreacted reagents and byproducts from protein or other macromolecule solutions.

    • Affinity Chromatography: If your biomolecule has an affinity tag, this can be a highly specific method of purification.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions for the different types of Huisgen cycloaddition reactions.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Typical Reaction Parameters

ParameterTypical RangeNotes
Catalyst CuSO₄/Sodium Ascorbate, Cu(I) salts (e.g., CuI, CuBr)In situ generation of Cu(I) from CuSO₄ and a reducing agent is common.[2][18]
Catalyst Loading 1 - 5 mol%[16]
Reducing Agent Sodium AscorbateTypically used in 3- to 10-fold excess relative to the copper catalyst.[15]
Ligand THPTA, TBTAOften used in a 5:1 ratio to copper to accelerate the reaction and protect biomolecules.[19]
Solvent t-BuOH/H₂O, DMF, DMSOAqueous systems are common, especially for bioconjugation.[1][16]
Temperature Room Temperature to 37 °C[16]
Reaction Time 1 - 24 hoursCan be much faster (minutes to a few hours) with high concentrations and optimized conditions.[3][20]
Yield Often >95%[21]

Table 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) - Typical Reaction Parameters

ParameterTypical RangeNotes
Catalyst [CpRuCl(PPh₃)₂], [CpRuCl(COD)], [CpRuCl]₄[CpRuCl(COD)] is generally more reactive at lower temperatures.[4][6]
Catalyst Loading 1 - 10 mol%Higher loadings may be needed for less reactive or sterically hindered substrates.[4][22]
Solvent Toluene, Benzene, THF, Dioxane, DMFNon-protic solvents are preferred. DMF is effective for aryl azides.[4][11]
Temperature Room Temperature to 110 °CMicrowave heating can be used to accelerate the reaction.[4][11][22]
Reaction Time 30 minutes - 24 hoursHighly dependent on the catalyst, substrates, and temperature.[4][5]
Yield Generally good to excellent[11]

Table 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Typical Reaction Parameters

ParameterTypical RangeNotes
Cyclooctyne DBCO, DIFO, BCN, etc.Reactivity varies significantly between different cyclooctyne structures.[12]
Solvent Aqueous buffers (PBS, HEPES), cell culture mediaOrganic co-solvents (e.g., DMSO) can be used to improve solubility.[13]
Temperature 4 °C to 37 °CHigher temperatures can increase the rate but may affect biomolecule stability.[13]
pH 7.0 - 9.0[13]
Reaction Time 1 - 24 hoursDependent on reactant concentrations and cyclooctyne reactivity.[13]

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Reactant Preparation: In a suitable reaction vessel, dissolve the azide (1.0 equivalent) and the terminal alkyne (1.0 - 1.2 equivalents) in the chosen solvent (e.g., a 1:1 mixture of t-BuOH and water).[16]

  • Catalyst Preparation: In a separate vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 1-5 mol%) in water. In another vial, prepare a fresh stock solution of sodium ascorbate (e.g., 5-10 mol%) in water.[16]

  • Reaction Initiation: With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.[16] If a ligand is used, it is typically pre-mixed with the CuSO₄ solution before addition.[10]

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[16]

Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
  • Reaction Setup: In a reaction vessel, combine the azide (1.0 equivalent), the alkyne (1.0 - 1.2 equivalents), and the ruthenium catalyst (e.g., [Cp*RuCl]₄, 1-10 mol%).[4][22]

  • Solvent Addition: Add the anhydrous, non-protic solvent (e.g., DMF, toluene) to the desired concentration.[4][11]

  • Reaction Conditions: Stir the reaction mixture at the appropriate temperature (room temperature to 110 °C). For higher temperatures, a microwave reactor can be utilized.[11][22]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the solvent is typically removed under reduced pressure, and the crude product is purified by column chromatography.

Protocol 3: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation
  • Reagent Preparation: Prepare a solution of the azide-modified biomolecule in a suitable amine-free buffer (e.g., PBS, pH 7.4). Prepare a stock solution of the strained cyclooctyne (e.g., DBCO derivative) in an organic solvent like DMSO.[13]

  • Conjugation Reaction: To the solution of the azide-modified biomolecule, add the desired molar excess of the strained cyclooctyne stock solution. The final concentration of the organic co-solvent should be kept low (typically <10%) to maintain the integrity of the biomolecule.

  • Incubation: Incubate the reaction mixture at room temperature or 37 °C. Reaction times can vary from minutes to several hours depending on the concentrations and the reactivity of the cyclooctyne.[14]

  • Purification: Once the reaction is complete, remove the unreacted cyclooctyne and any byproducts using a suitable purification method such as size-exclusion chromatography, dialysis, or affinity chromatography.

Visualizing Workflows and Mechanisms

Troubleshooting Workflow for Low Yield in CuAAC

CuAAC_Troubleshooting start Low or No Product in CuAAC check_catalyst Check Catalyst Activity start->check_catalyst check_solubility Assess Reactant Solubility check_catalyst->check_solubility Active solution_catalyst Deoxygenate reaction mixture Add fresh reducing agent (e.g., Sodium Ascorbate) check_catalyst->solution_catalyst Inactive check_purity Verify Starting Material Purity check_solubility->check_purity Good solution_solubility Use co-solvent (e.g., t-BuOH, DMSO) Screen different solvent systems check_solubility->solution_solubility Poor check_poisoning Consider Catalyst Poisoning check_purity->check_poisoning Pure solution_purity Purify starting materials (e.g., chromatography) check_purity->solution_purity Impure solution_poisoning Protect interfering functional groups (e.g., thiols) Increase catalyst loading check_poisoning->solution_poisoning Present end_node Reaction Optimized check_poisoning->end_node Absent solution_catalyst->end_node solution_solubility->end_node solution_purity->end_node solution_poisoning->end_node

Caption: A flowchart for troubleshooting low-yield CuAAC reactions.

General Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Azide R1-N3 Metallacycle Six-membered Copper Metallacycle Azide->Metallacycle Alkyne R2-C≡CH Copper_Acetylide Copper(I) Acetylide Intermediate Alkyne->Copper_Acetylide CuI Cu(I) CuI->Copper_Acetylide Copper_Acetylide->Metallacycle Triazolide Copper Triazolide Metallacycle->Triazolide Triazolide->CuI Regeneration Product 1,4-Disubstituted Triazole Triazolide->Product + H+

Caption: The catalytic cycle of the CuAAC reaction.

References

Technical Support Center: Purification of 1,2,3-Triazole-4-Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 1,2,3-triazole-4-carboxylic acid and its isomers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying 1,2,3-triazole-4-carboxylic acid isomers?

A1: The primary challenges stem from the inherent polarity of the triazole ring and the carboxylic acid group. This can lead to poor solubility in common organic solvents, making techniques like recrystallization and column chromatography difficult. Additionally, the isomers often have very similar physical properties, which can result in co-elution during chromatographic separation. The presence of residual catalysts (e.g., copper) from the synthesis can also complicate purification.

Q2: Which purification techniques are most effective for these isomers?

A2: A multi-step approach is often necessary.

  • Recrystallization: This is a good initial step to remove bulk impurities, especially if a suitable solvent system can be identified in which the desired isomer has high solubility at elevated temperatures and low solubility at room temperature.

  • Column Chromatography: Normal-phase chromatography can be challenging due to the polarity of the compounds. Reverse-phase (C18) or hydrophilic interaction liquid chromatography (HILIC) are often more successful. Adding a small amount of acid (e.g., acetic acid or trifluoroacetic acid) to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxylic acid group.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often the most effective method for separating closely related isomers and achieving high purity, particularly using reverse-phase columns.

Q3: How can I remove residual copper catalyst from my product?

A3: If a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction was used for synthesis, residual copper can be a persistent impurity. Washing the crude product with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be effective in sequestering and removing copper ions.

Troubleshooting Guides

Recrystallization
Issue Potential Cause Solution
Low or No Crystal Formation The compound is too soluble in the chosen solvent.Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until turbidity is observed, then gently heat until the solution is clear and allow it to cool slowly.
The solution is too dilute.Concentrate the solution by evaporating some of the solvent before allowing it to cool.
Cooling is too rapid.Allow the solution to cool to room temperature slowly, then place it in an ice bath or refrigerator.
Oiling Out The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture.
The compound is impure.Attempt a preliminary purification by another method (e.g., a quick filtration through a silica plug) before recrystallization.
Persistent Impurities Impurities have similar solubility to the product.Try a different solvent system for recrystallization. If this fails, column chromatography or preparative HPLC may be necessary.
Column Chromatography
Issue Potential Cause Solution
Compound Streaking or Tailing on TLC/Column The compound is too polar for the stationary phase/mobile phase combination.For silica gel chromatography, add a polar modifier like methanol to the eluent. Adding a small amount of acetic acid to the mobile phase can also help by protonating the carboxylic acid.
Column overload.Use a larger diameter column or reduce the amount of sample loaded.
Co-elution of Isomers Isomers have very similar polarities.Use a shallower solvent gradient during elution. Consider using a different stationary phase (e.g., alumina, or a bonded phase like diol or amino). Preparative HPLC is often the best solution for difficult isomer separations.
Irreversible Adsorption to Silica Gel Strong interaction between the acidic compound and the silica surface.Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent. Alternatively, use a less acidic stationary phase like neutral alumina.
High-Performance Liquid Chromatography (HPLC)
Issue Potential Cause Solution
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase (e.g., silanol groups).Add a competing acid like trifluoroacetic acid (TFA) (0.1%) to the mobile phase to suppress silanol interactions and ensure the carboxylic acid is fully protonated.[1]
Mobile phase pH is close to the pKa of the analyte.Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For these acidic compounds, a lower pH (e.g., 2.5-3.5) is generally better.[1]
Co-elution of Isomers Insufficient resolution between isomers.Optimize the mobile phase composition (e.g., the ratio of organic solvent to water). Try a different organic modifier (e.g., methanol instead of acetonitrile). Use a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to exploit different separation mechanisms.[2]
Variable Retention Times Fluctuation in mobile phase composition or temperature.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature.[3]

Data Presentation

Table 1: Physicochemical Properties and Chromatographic Behavior of 1,2,3-Triazole-4-Carboxylic Acid

PropertyValue/ConditionReference/Note
Molecular Formula C₃H₃N₃O₂[4]
Molecular Weight 113.08 g/mol [4]
Appearance Off-white to light green solid
pKa₁ 3.22
pKa₂ 8.73
Typical Recrystallization Solvents Water, Ethanol/Water mixturesBased on general principles for polar carboxylic acids.
Typical Column Chromatography (RP) Stationary Phase: C18General recommendation for polar compounds.
Mobile Phase: Acetonitrile/Water or Methanol/Water with 0.1% TFA or Formic Acid[5]
Typical HILIC Conditions Stationary Phase: Silica, Amide, or other polar phase[6]
Mobile Phase: High organic content (e.g., >80% Acetonitrile) with an aqueous buffer[6]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Screening: In a small test tube, add approximately 20-30 mg of the crude 1,2,3-triazole-4-carboxylic acid. Add a few drops of a test solvent (e.g., water, ethanol, ethyl acetate, or mixtures).

  • Heat the mixture gently. A good solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent system. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[8]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography (Reverse-Phase)
  • Stationary Phase: Pack a glass column with C18-functionalized silica gel.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). The exact ratio will depend on the polarity of the isomers and should be determined by thin-layer chromatography (TLC) analysis first.

  • Sample Preparation: Dissolve the crude product in a minimum amount of the mobile phase or a strong solvent like methanol. If using a strong solvent, adsorb the sample onto a small amount of silica gel, dry it, and then load the dry powder onto the top of the column.

  • Elution: Begin elution with the prepared mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC or analytical HPLC to identify which fractions contain the purified isomer(s).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Preparative HPLC
  • Column: Use a preparative reverse-phase C18 column.

  • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water, with 0.1% formic acid or TFA added to both solvents. For example, a gradient from 5% to 95% acetonitrile over 30 minutes.[5]

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration suitable for injection without causing peak distortion. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the peaks of interest.

  • Post-Purification: Combine the fractions containing the pure product. The solvent can be removed by lyophilization or rotary evaporation. If TFA was used, it may need to be removed by co-evaporation with a different solvent or by passing the sample through a suitable ion-exchange resin.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography / Prep HPLC A Dissolve Crude Product in Hot Solvent B Hot Filtration (optional) A->B C Cool to Crystallize B->C D Isolate Crystals (Filtration) C->D E Wash and Dry D->E end Pure Isomer E->end F Prepare Column and Mobile Phase G Load Sample F->G H Elute and Collect Fractions G->H I Analyze Fractions (TLC/HPLC) H->I J Combine Pure Fractions and Evaporate Solvent I->J J->end start Crude Product start->A start->F

Caption: General purification workflow for 1,2,3-triazole-4-carboxylic acid isomers.

troubleshooting_hplc cluster_peak_shape Peak Shape Issues (Tailing) cluster_resolution Co-elution of Isomers start Poor HPLC Separation A Adjust Mobile Phase pH (2 units from pKa) start->A B Add Acidic Modifier (e.g., 0.1% TFA) start->B C Optimize Mobile Phase Gradient start->C D Change Organic Modifier (ACN vs. MeOH) C->D E Try a Different Column (e.g., Phenyl-Hexyl) D->E

References

Technical Support Center: Overcoming Solubility Challenges of Triazole Carboxylic Acids in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility issues with triazole carboxylic acids in organic solvents. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and solubility data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: Why are my triazole carboxylic acids poorly soluble in common organic solvents?

A1: The limited solubility of triazole carboxylic acids in organic solvents often stems from a combination of factors. The presence of both the acidic carboxylic group and the nitrogen-containing triazole ring leads to strong intermolecular hydrogen bonding in the solid state. This creates a stable crystal lattice that requires a significant amount of energy to break down. Additionally, the polar nature of the triazole ring and the carboxylic acid group can lead to poor compatibility with less polar organic solvents.

Q2: What are the general strategies to improve the solubility of triazole carboxylic acids in organic solvents?

A2: Several effective strategies can be employed to enhance the solubility of these compounds:

  • Salt Formation: Converting the carboxylic acid to a salt by reacting it with a base can dramatically increase its solubility in polar organic solvents.

  • Esterification: Transforming the carboxylic acid into an ester masks the polar carboxylic acid group, which can improve solubility in less polar organic solvents.

  • Co-solvency: Using a mixture of solvents can modulate the polarity of the solvent system to better match that of the triazole carboxylic acid.

  • pH Adjustment: For solvent systems containing water, adjusting the pH to deprotonate the carboxylic acid can significantly increase solubility.[1]

  • Heating: Increasing the temperature of the solvent can provide the necessary energy to overcome the crystal lattice energy of the solid.

Q3: Which organic solvents are generally most effective for dissolving triazole carboxylic acids?

A3: Polar aprotic solvents are often the most effective for dissolving triazole carboxylic acids due to their ability to disrupt the strong intermolecular hydrogen bonds. Solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent choices. Polar protic solvents like methanol and ethanol can also be effective, particularly when used as co-solvents or at elevated temperatures.

Q4: Can the position of the carboxylic acid group on the triazole ring affect its solubility?

A4: Yes, the position of the carboxylic acid group can influence the molecule's overall polarity, crystal packing, and intramolecular hydrogen bonding, all of which can affect its solubility. However, general solubility trends based on substituent position can be difficult to predict and are often determined empirically.

Troubleshooting Guides

Issue 1: The triazole carboxylic acid does not dissolve in the chosen organic solvent, even with heating and stirring.

Workflow for Troubleshooting Insolubility

start Compound Insoluble step1 Try a More Polar Aprotic Solvent (e.g., DMSO, DMF) start->step1 Initial Step step2 Employ a Co-solvent System (e.g., DCM/Methanol, Toluene/Ethanol) step1->step2 If still insoluble success Successful Dissolution step1->success If soluble step3 Attempt Salt Formation (See Protocol 1) step2->step3 If still insoluble step2->success If soluble step4 Consider Esterification (See Protocol 3) step3->step4 If salt formation fails or is not desired step3->success If soluble step4->success If soluble

Caption: Troubleshooting workflow for an insoluble triazole carboxylic acid.

Issue 2: The compound dissolves upon heating but precipitates out upon cooling.

This indicates that you have created a supersaturated solution.

  • Solution 1: Re-dissolve and Dilute: Gently warm the solution to re-dissolve the precipitate and then add more of the same solvent to create a less concentrated, more stable solution at room temperature.

  • Solution 2: Use a Co-solvent: The addition of a second, more effective solvent (a co-solvent) to the mixture may help to keep the compound in solution as it cools.

  • Solution 3: Maintain Elevated Temperature: If your experimental setup allows, you may need to maintain the solution at an elevated temperature throughout your process.

Issue 3: The formation of a salt or ester does not significantly improve solubility.
  • For Salt Formation: The chosen counter-ion may be forming a salt that is also poorly soluble in the selected solvent. Experiment with different bases (e.g., sodium hydroxide, potassium carbonate, triethylamine) to form different salts.

  • For Esterification: The resulting ester may still have unfavorable interactions with the chosen solvent. Try a different ester (e.g., ethyl ester instead of methyl ester) or a different solvent system.

Quantitative Solubility Data

The following tables provide solubility data for a selection of triazole derivatives in various organic solvents. This data can serve as a starting point for solvent selection in your experiments.

Table 1: Solubility of Methyl 1H-1,2,4-triazole-3-carboxylate in Various Organic Solvents at Different Temperatures

SolventTemperature (K)Mole Fraction Solubility (x 10²)
Methanol 298.152.94
318.155.39
Ethanol 298.150.96
318.151.87
Acetonitrile 298.150.76
318.151.52
Acetone 298.151.48
318.152.93
Tetrahydrofuran (THF) 298.151.05
318.152.15

Table 2: Solubility of 3-Amino-1,2,4-triazole in Various Organic Solvents at 298.15 K

SolventMole Fraction Solubility (x 10³)
N-methyl-2-pyrrolidone (NMP) 118.43
Methanol 43.15
Ethanol 20.11
Acetone 6.42
Ethyl Acetate 0.81
Acetonitrile 0.79

Note: The data for 3-Amino-1,2,4-triazole is for a related compound and can provide insights into the relative solubility in different solvents.

Experimental Protocols

Protocol 1: Solubility Enhancement by Salt Formation (Sodium Salt)

This protocol describes the conversion of a triazole carboxylic acid to its sodium salt to improve solubility in polar organic solvents.

Materials:

  • Triazole carboxylic acid

  • Sodium hydroxide (NaOH)

  • Methanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

Procedure:

  • Dissolve the Triazole Carboxylic Acid: In a round-bottom flask, dissolve the triazole carboxylic acid in a minimal amount of anhydrous methanol.

  • Prepare the Base Solution: In a separate container, prepare a 1 M solution of sodium hydroxide in methanol.

  • Add the Base: While stirring the triazole carboxylic acid solution, slowly add one molar equivalent of the methanolic NaOH solution dropwise.

  • Monitor pH: After the addition is complete, check the pH of the solution. It should be neutral to slightly basic. If it is still acidic, continue to add the NaOH solution dropwise until the desired pH is reached.

  • Precipitate the Salt: Slowly add anhydrous diethyl ether to the solution while stirring until a precipitate forms. The diethyl ether acts as an anti-solvent.

  • Isolate the Salt: Collect the precipitated salt by vacuum filtration.

  • Wash and Dry: Wash the salt with a small amount of cold diethyl ether and then dry it under vacuum.

  • Confirm Salt Formation (Optional): Confirm the formation of the salt using analytical techniques such as FTIR (disappearance of the broad carboxylic acid O-H stretch) or NMR spectroscopy.

  • Test Solubility: Test the solubility of the dried salt in your desired organic solvent.

Workflow for Salt Formation

A Dissolve Triazole Carboxylic Acid in Methanol B Add 1 eq. of Methanolic NaOH A->B C Monitor pH (Neutral/Slightly Basic) B->C D Precipitate Salt with Diethyl Ether C->D E Isolate Salt via Vacuum Filtration D->E F Wash with Cold Diethyl Ether and Dry E->F G Test Solubility of Salt F->G A Select Primary Solvent (Low Solubility) C Prepare a Range of Solvent Mixture Ratios A->C B Select Miscible Co-solvent (High Solubility) B->C D Add Equal Amounts of Compound to Each Mixture C->D E Equilibrate at Constant Temperature D->E F Visually or Analytically Determine the Mixture with Highest Solubility E->F G Optimal Co-solvent Ratio Identified F->G

References

Side-product analysis in the synthesis of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid. This guide focuses on the identification and mitigation of common side-products to enhance reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct synthesis involves the reaction of phenyl azide with an active methylene compound, typically ethyl acetoacetate, in the presence of a base. This is a variation of the Huisgen 1,3-dipolar cycloaddition. The resulting ethyl ester is then hydrolyzed to yield the final carboxylic acid product.

Q2: What are the most common side-products in this synthesis?

The principal side-product is the regioisomeric 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. The formation of this isomer is a common challenge in the synthesis of asymmetrically substituted 1,2,3-triazoles from azides and active methylene compounds. Other potential impurities can arise from incomplete reaction or hydrolysis.

Q3: How can I distinguish between the desired 2-phenyl and the isomeric 1-phenyl side-product?

Chromatographic and spectroscopic methods are essential for distinguishing between these isomers.

  • Thin-Layer Chromatography (TLC): The two regioisomers will likely have different Rf values. It is crucial to develop a solvent system that provides good separation to monitor the reaction progress and guide purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for unambiguous identification. The chemical shifts of the methyl and phenyl group protons and carbons will differ between the two isomers due to the different electronic environments. A comparison of the obtained spectra with known data for each isomer is the most reliable method of identification.

Q4: Can the Dimroth rearrangement occur in this synthesis, leading to isomeric impurities?

The Dimroth rearrangement is a known isomerization process in certain triazole systems, where endocyclic and exocyclic nitrogen atoms exchange places. While it is a theoretical possibility, the formation of the 1-phenyl regioisomer during the initial cycloaddition is a more commonly encountered issue in this specific synthesis. The reaction conditions, such as pH and temperature, can influence the likelihood of such rearrangements.[1]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired product 1. Purity of Starting Materials: Phenyl azide may contain impurities or have decomposed. Ethyl acetoacetate can hydrolyze over time. 2. Ineffective Base: The chosen base (e.g., sodium ethoxide) may not be sufficiently strong or may have degraded. 3. Inappropriate Reaction Temperature: The reaction may require specific temperature control for optimal results.1. Verify Starting Material Purity: Use freshly prepared or purified phenyl azide. Ensure ethyl acetoacetate is of high purity. 2. Use Freshly Prepared Base: Prepare the base solution (e.g., sodium ethoxide in ethanol) immediately before use. 3. Optimize Temperature: Monitor the reaction at different temperatures using TLC to find the optimal condition for product formation.
Presence of a significant amount of the 1-phenyl regioisomeric side-product Lack of Regioselectivity: The reaction conditions (solvent, base, temperature) may not favor the formation of the desired 2-phenyl isomer.Modify Reaction Conditions: - Solvent: The polarity of the solvent can influence the regioselectivity. Experiment with different solvents (e.g., ethanol, DMF, DMSO). - Base: The choice of base and its counter-ion can affect the transition state of the cycloaddition. Consider alternatives to sodium ethoxide, such as potassium tert-butoxide. - Temperature: Systematically vary the reaction temperature, as regioselectivity can be temperature-dependent.
Incomplete hydrolysis of the ethyl ester intermediate 1. Insufficient Hydrolysis Time or Temperature: The hydrolysis reaction may not have gone to completion. 2. Inadequate Amount of Base: An insufficient amount of base (e.g., NaOH or KOH) was used for saponification.1. Extend Reaction Time/Increase Temperature: Monitor the hydrolysis by TLC until the starting ester spot has completely disappeared. Gentle heating may be required. 2. Increase Base Equivalents: Ensure at least one equivalent of base is used for the hydrolysis. Using a slight excess (e.g., 1.1-1.2 equivalents) can drive the reaction to completion.
Difficulty in purifying the final product Similar Polarity of Product and Side-products: The desired product and the 1-phenyl regioisomer may have very similar polarities, making chromatographic separation challenging.Optimize Purification Technique: - Column Chromatography: Use a long column with a shallow solvent gradient to improve separation. Test various solvent systems (e.g., gradients of ethyl acetate in hexanes with a small percentage of acetic acid). - Recrystallization: If the product is a solid, attempt recrystallization from various solvent systems to selectively crystallize the desired isomer.

Side-Product Analysis Data

The following table summarizes the expected NMR data for the desired product and the primary regioisomeric side-product. This data can be used as a reference for identifying the components of the reaction mixture.

Compound 1H NMR Chemical Shifts (δ, ppm) 13C NMR Chemical Shifts (δ, ppm)
This compound (Desired Product) Phenyl-H: ~7.5-8.1, Methyl-H: ~2.7-2.8, Carboxyl-H: ~13.0-14.0Phenyl-C: ~120-140, Methyl-C: ~10-12, Triazole-C: ~140-150, Carboxyl-C: ~160-165
5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (Side-Product) Phenyl-H: ~7.4-7.6, Methyl-H: ~2.5-2.6, Carboxyl-H: ~13.0-14.0Phenyl-C: ~125-138, Methyl-C: ~9-11, Triazole-C: ~135-145, Carboxyl-C: ~160-165

Note: The exact chemical shifts can vary depending on the solvent and the concentration.

Experimental Protocols

Synthesis of Ethyl 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere. To this solution, cooled in an ice bath, ethyl acetoacetate is added dropwise, followed by the slow addition of phenyl azide. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Hydrolysis to this compound

The purified ethyl ester is dissolved in a suitable solvent such as ethanol. An aqueous solution of sodium hydroxide or potassium hydroxide is added, and the mixture is stirred, potentially with gentle heating, until the reaction is complete as indicated by TLC. The reaction mixture is then cooled, and the ethanol is removed under reduced pressure. The aqueous residue is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent can be performed for further purification.

Visualizations

Logical Workflow for Troubleshooting Side-Product Formation

troubleshooting_workflow Troubleshooting Workflow for Side-Product Analysis start Start Synthesis monitor_reaction Monitor Reaction by TLC start->monitor_reaction workup Reaction Work-up and Isolation monitor_reaction->workup Reaction Complete analyze_crude Analyze Crude Product (NMR, LC-MS) workup->analyze_crude single_spot Single Major Spot on TLC? analyze_crude->single_spot multiple_spots Multiple Spots on TLC single_spot->multiple_spots No desired_product Desired Product is Major single_spot->desired_product Yes identify_spots Identify Spots (Compare with standards if available) multiple_spots->identify_spots identify_spots->desired_product Minor Side-Products side_product_major Side-Product is Major identify_spots->side_product_major Major Side-Products purification Purification (Column Chromatography/Recrystallization) desired_product->purification optimize_conditions Optimize Reaction Conditions (Solvent, Base, Temp.) side_product_major->optimize_conditions optimize_conditions->start characterize Characterize Pure Product purification->characterize

Caption: A logical workflow for identifying and addressing side-product formation during synthesis.

General Reaction Pathway and Potential Side-Products

reaction_pathway Reaction Pathway and Side-Product Formation reactants Phenyl Azide + Ethyl Acetoacetate cycloaddition [3+2] Cycloaddition reactants->cycloaddition base Base (e.g., NaOEt) base->cycloaddition ester_intermediate_2 Ethyl 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate (Desired Intermediate) cycloaddition->ester_intermediate_2 Favored Pathway ester_intermediate_1 Ethyl 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate (Regioisomeric Intermediate) cycloaddition->ester_intermediate_1 Side Pathway hydrolysis_2 Hydrolysis ester_intermediate_2->hydrolysis_2 hydrolysis_1 Hydrolysis ester_intermediate_1->hydrolysis_1 product This compound (Desired Product) hydrolysis_2->product side_product 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (Side-Product) hydrolysis_1->side_product

Caption: General reaction scheme illustrating the formation of the desired product and the main regioisomeric side-product.

References

How to avoid decarboxylation in triazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: How to Avoid Unwanted Decarboxylation in Triazole Synthesis

This guide is intended for researchers, scientists, and drug development professionals who are encountering challenges with the loss of a carboxylic acid group during triazole synthesis. While some synthetic routes intentionally utilize decarboxylation, this resource focuses on preventing this side reaction when the carboxyl group is a desired functionality in the final product.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a problem in some triazole syntheses?

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂).[1] In the context of triazole synthesis, if your starting material (either the alkyne or the azide) contains a carboxylic acid that you want to retain in the final triazole product, decarboxylation becomes an undesirable side reaction. This leads to the formation of an unintended byproduct, reducing the yield of your target molecule. This issue is particularly prevalent with β-keto acids and malonic acids, which are prone to decarboxylation upon heating.[2]

Q2: What are the primary factors that promote unwanted decarboxylation?

Several factors can inadvertently promote the decarboxylation of a carboxylic acid during a triazole synthesis reaction:

  • Heat: Elevated temperatures are a major contributor to decarboxylation, especially for thermally labile compounds like β-keto acids.[1][2]

  • pH: Both strongly acidic and basic conditions can catalyze the removal of a carboxyl group.[1] The carboxylate anion, formed under basic conditions, often has a lower activation energy for decarboxylation.[1]

  • Solvent: The choice of solvent can influence the rate of decarboxylation.[1]

  • Structure of the Carboxylic Acid: The susceptibility to decarboxylation is highly dependent on the structure of the carboxylic acid. As mentioned, β-keto acids are particularly unstable. The stability of the resulting carbanion after CO₂ loss is a key factor; if the negative charge is stabilized (e.g., by an adjacent carbonyl group), decarboxylation is more likely.[3]

Q3: My carboxylic acid-containing starting material is decarboxylating during the reaction. What can I do?

If you are observing significant decarboxylation, consider the following troubleshooting steps:

  • Lower the Reaction Temperature: Many copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, often used for triazole synthesis, can proceed at room temperature. Avoid high temperatures unless absolutely necessary for your specific substrates.[1]

  • Control the pH: Maintain a neutral or near-neutral pH during the reaction and workup. If a base is required, consider using a milder, non-nucleophilic base. During workup, neutralize the reaction mixture carefully with a mild acid at low temperatures.[1]

  • Choose the Right Catalyst System: Some catalyst systems are more amenable to reactions with carboxylic acids. For instance, certain copper(I)-catalyzed systems work efficiently in the presence of carboxylic acids, and some studies have even shown that carboxylic acids can promote the reaction.[4][5]

  • Protect the Carboxylic Acid: If other methods fail, you can protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester). The ester is generally stable under typical triazole formation conditions. You can then hydrolyze the ester back to the carboxylic acid in a separate step after the triazole ring has been formed.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low to no yield of the desired carboxylated triazole; the main product is the decarboxylated version. The reaction temperature is too high, especially if your substrate is a β-keto acid or has a similar structure.Run the reaction at a lower temperature (e.g., room temperature or 0 °C). Many CuAAC reactions are efficient at these temperatures.
The reaction conditions are too acidic or basic.Buffer the reaction mixture to maintain a neutral pH. Use milder bases if required. During workup, perform neutralization at low temperatures with a weak acid.
Significant decarboxylation is observed during product purification. High temperatures are being used during solvent removal or purification (e.g., distillation).Remove the solvent using a rotary evaporator with a low-temperature water bath. For purification, opt for methods that can be performed at room temperature, such as column chromatography or crystallization, instead of distillation.[1]
The stationary phase in column chromatography is acidic or basic.Use a neutral stationary phase, such as neutralized silica gel, for column chromatography to prevent on-column decarboxylation.[1]
The reaction is sluggish at lower temperatures, and increasing the temperature leads to decarboxylation. The catalyst system is not optimal for your substrates at low temperatures.Screen different copper sources and ligands. The addition of a carboxylic acid like benzoic acid has been shown to accelerate some CuAAC reactions.[4][5] Alternatively, consider using a protecting group strategy.

Experimental Protocols

Protocol 1: Synthesis of a 1,2,3-Triazole Carboxylic Acid via CuAAC at Room Temperature

This protocol describes the synthesis of 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, a compound that retains its carboxyl group, adapted from a general procedure.[6]

Step 1: Preparation of the Reaction Mixture

  • In a reaction vessel, dissolve copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (e.g., 0.05 mmol) and sodium ascorbate (e.g., 0.1 mmol) in a mixture of tert-butanol and water (e.g., 2:1 v/v). Sodium ascorbate acts as a reducing agent to generate the active Cu(I) species in situ.[6]

  • To this solution, add propiolic acid (1.0 mmol) and the corresponding azide (e.g., 1-azido-4-chlorobenzene) (1.0 mmol).[6]

Step 2: Reaction

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is often complete within a few hours to overnight.[6]

Step 3: Workup and Isolation

  • Once the reaction is complete, cool the mixture and, if a precipitate has formed, collect it by filtration.

  • Wash the solid with water and a cold solvent like diethyl ether to remove any unreacted starting materials.

  • The product can be dried under vacuum. This method often yields a product pure enough to not require further purification by column chromatography.[6]

Visual Guides

Caption: Unwanted decarboxylation often proceeds through a cyclic transition state, especially in β-keto acids.

Troubleshooting_Workflow Troubleshooting Workflow for Unwanted Decarboxylation start Unwanted Decarboxylation Observed q1 Is the reaction run at an elevated temperature? start->q1 a1_yes Lower the reaction temperature (e.g., to room temperature) q1->a1_yes Yes q2 Is a strong acid or base used? q1->q2 No a1_yes->q2 a2_yes Use a milder base or buffer the reaction to a neutral pH q2->a2_yes Yes q3 Is decarboxylation occurring during purification? q2->q3 No a2_yes->q3 a3_yes Use low-temperature purification methods (e.g., room temp. column chromatography, crystallization) q3->a3_yes Yes protect Consider protecting the carboxylic acid group (e.g., as an ester) q3->protect No end_node Desired Carboxylated Triazole Obtained a3_yes->end_node protect->end_node

Caption: A step-by-step guide to troubleshooting unwanted decarboxylation.

Successful_Synthesis Successful Synthesis of a Carboxylated Triazole reactants Azide with R₁ + Alkyne with -COOH conditions Cu(I) catalyst (e.g., CuSO₄/NaAsc) Room Temperature Neutral pH (e.g., in tBuOH/H₂O) reactants->conditions product Carboxylated Triazole Product conditions->product

Caption: Key reaction conditions for successfully synthesizing a triazole while preserving a carboxyl group.

References

Technical Support Center: Scaling Up the Synthesis of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and pilot-scale production.

I. Synthesis Overview & Key Stages

The synthesis of this compound is a multi-step process. The primary stages involve the synthesis of the key intermediate, ethyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate, followed by its hydrolysis to the final carboxylic acid product. Careful control of reaction conditions is crucial for achieving high yield and purity, particularly concerning the regioselectivity of the triazole ring formation.

Synthesis_Workflow Start Starting Materials: Phenyl Azide & Ethyl Acetoacetate Step1 Step 1: 1,3-Dipolar Cycloaddition (Formation of Ethyl Ester Intermediate) Start->Step1 Step2 Step 2: Hydrolysis (Conversion to Carboxylic Acid) Step1->Step2 Purification Purification Step2->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

II. Detailed Experimental Protocols

A. Preparation of Phenyl Azide (Starting Material)

Caution: Phenyl azide is a potentially explosive compound and should be handled with extreme care. It is sensitive to heat, shock, and friction. All operations should be conducted in a well-ventilated fume hood, behind a blast shield, and using appropriate personal protective equipment (PPE), including safety glasses, a face shield, and heavy-duty gloves. Avoid using metal spatulas or ground glass joints.[1][2][3] Distillation must be performed under high vacuum and at low temperatures to minimize the risk of explosion.[4][5]

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 300 mL of water and 55.5 mL of concentrated hydrochloric acid.

  • Cool the mixture to 0°C in an ice-salt bath.

  • Slowly add 33.5 g (0.31 mol) of phenylhydrazine to the stirred solution. Phenylhydrazine hydrochloride will precipitate as white plates.

  • After the addition is complete and the temperature is maintained at 0°C, add 100 mL of ether.

  • Slowly add a solution of 25 g of sodium nitrite in 30 mL of water, keeping the temperature below 5°C.

  • Continue stirring for 1 hour after the addition is complete.

  • The reaction mixture is then subjected to steam distillation to isolate the phenyl azide.

  • The collected ether layer is separated and the aqueous layer is extracted with a small portion of ether.

  • The combined ether extracts are dried over anhydrous calcium chloride.

  • The ether is removed under reduced pressure at a bath temperature not exceeding 30°C.

  • The residual phenyl azide is then carefully distilled under high vacuum (e.g., 5 mmHg) at a bath temperature not exceeding 60-65°C.[4] The product should be stored in a dark, cool place and used as soon as possible.[4]

B. Step 1: Synthesis of Ethyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate

This step involves a 1,3-dipolar cycloaddition reaction between phenyl azide and ethyl acetoacetate. The regioselectivity of this reaction is a critical aspect, and the conditions below are optimized to favor the formation of the desired 2,5-disubstituted regioisomer.

Reaction Parameters:

ParameterRecommended ValueNotes
Solvent MethanolProvides good solubility for reactants.
Base Sodium MethoxideA strong base is required to generate the enolate of ethyl acetoacetate.
Temperature 0°C to Room TemperatureInitial cooling is necessary for controlled reaction, followed by stirring at ambient temperature.
Reaction Time ~8 hoursMonitor reaction progress by Thin Layer Chromatography (TLC).

Procedure:

  • In a reaction vessel, dissolve ethyl acetoacetate (1.0 equivalent) in anhydrous methanol.

  • Cool the solution to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of sodium methoxide (1.1 equivalents) in methanol to the reaction mixture while maintaining the temperature at 0°C.

  • Stir the mixture at 0°C for 30 minutes to ensure complete formation of the enolate.

  • Slowly add a solution of phenyl azide (1.0 equivalent) in a minimal amount of anhydrous methanol.

  • Allow the reaction mixture to slowly warm to room temperature and stir for approximately 8 hours.

  • Monitor the reaction progress by TLC (e.g., using a mixture of ethyl acetate and hexane as the eluent).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • The precipitated solid product, ethyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate, is collected by filtration.

  • Wash the solid with cold water and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as methanol or ethanol.

C. Step 2: Hydrolysis of Ethyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Reaction Parameters:

ParameterRecommended ValueNotes
Reagent Aqueous Sodium HydroxideA common and effective reagent for ester hydrolysis.
Solvent Ethanol/Water mixtureEnsures solubility of the ester starting material.
Temperature RefluxElevated temperature is required to drive the hydrolysis to completion.
Reaction Time 2-4 hoursMonitor by TLC until the starting material is consumed.

Procedure:

  • Suspend ethyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate (1.0 equivalent) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2.0-3.0 equivalents) in water to the suspension.

  • Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting ester.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid.

  • The precipitated this compound is collected by filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • The product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. Dry the purified product under vacuum.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the scale-up of the synthesis.

Troubleshooting_Logic cluster_step1 Step 1: Cycloaddition Troubleshooting cluster_step2 Step 2: Hydrolysis Troubleshooting cluster_solutions_s1 Potential Solutions (Step 1) cluster_solutions_s2 Potential Solutions (Step 2) LowYield_S1 Low Yield of Ester Sol_LowYield_S1 Check Purity of Reagents Ensure Anhydrous Conditions Optimize Reaction Time/Temp LowYield_S1->Sol_LowYield_S1 ImpureProduct_S1 Impure Ester Product Sol_ImpureProduct_S1 Recrystallize from Different Solvents Column Chromatography (if necessary) ImpureProduct_S1->Sol_ImpureProduct_S1 Regioisomer_S1 Formation of 1,5-Regioisomer Sol_Regioisomer_S1 Strict Temperature Control (0°C) Slow Addition of Phenyl Azide Consider Alternative Bases Regioisomer_S1->Sol_Regioisomer_S1 IncompleteHydrolysis Incomplete Hydrolysis Sol_IncompleteHydrolysis Increase NaOH Equivalents Increase Reflux Time Use a Co-solvent IncompleteHydrolysis->Sol_IncompleteHydrolysis Decomposition Product Decomposition Sol_Decomposition Lower Reflux Temperature Shorter Reaction Time Work-up Under Inert Atmosphere Decomposition->Sol_Decomposition PurificationIssues Purification Difficulties Sol_PurificationIssues Optimize Recrystallization Solvent Wash with Appropriate Solvents Consider pH Adjustment during Precipitation PurificationIssues->Sol_PurificationIssues

Caption: Troubleshooting flowchart for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving high regioselectivity in the cycloaddition step?

A1: The most critical factor is the careful control of the reaction temperature and the slow, controlled addition of phenyl azide to the pre-formed enolate of ethyl acetoacetate. Maintaining a low temperature (0°C) during the initial stages of the reaction favors the kinetic product, which is the desired 2,5-disubstituted regioisomer.

Q2: I am observing the formation of the undesired 1,5-regioisomer. How can I minimize this?

A2: Formation of the 1,5-regioisomer can be a result of the Dimroth rearrangement, which can be influenced by reaction conditions.[6][7][8][9][10] To minimize its formation:

  • Strict Temperature Control: Ensure the temperature does not rise significantly during the addition of phenyl azide.

  • Base Selection: While sodium methoxide is effective, exploring other bases might influence the regioselectivity.

  • Reaction Time: Prolonged reaction times at elevated temperatures can sometimes promote rearrangement. Monitor the reaction closely and work it up once the starting materials are consumed.

Q3: During scale-up of the hydrolysis, I am experiencing incomplete conversion of the ester. What should I do?

A3: Incomplete hydrolysis at a larger scale can be due to insufficient mixing or a non-stoichiometric amount of base.

  • Increase Base: You can incrementally increase the equivalents of sodium hydroxide.

  • Improve Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture.

  • Increase Reaction Time: Extend the reflux time and monitor the reaction by TLC.

  • Co-solvent: If solubility is an issue at scale, consider adjusting the ethanol-to-water ratio.

Q4: The final carboxylic acid product is difficult to purify. What are some effective purification strategies?

A4: Purification of the final product can be challenging due to its polarity.

  • Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of a polar solvent (like ethanol or isopropanol) and water is often effective.

  • Washing: Thoroughly wash the crude product with cold water after precipitation to remove inorganic salts. A wash with a small amount of a non-polar solvent can remove organic impurities.

  • pH Control: Careful control of the pH during precipitation is crucial. Precipitating the product too quickly by adding a large amount of acid at once can trap impurities. Slow, dropwise addition of acid with vigorous stirring is recommended.

Q5: Are there any specific safety precautions I should take when handling phenyl azide at a larger scale?

A5: Yes, scaling up reactions with phenyl azide requires stringent safety protocols.[11]

  • Dedicated Equipment: Use equipment that is free from any metal contamination, especially copper, which can form explosive acetylides.

  • Temperature Monitoring: Implement a reliable temperature monitoring and control system to prevent any exothermic runaway reactions.

  • Blast Shielding: Always work behind a sturdy blast shield.

  • Quenching Strategy: Have a well-defined and tested quenching procedure in place for any unreacted azide. For instance, sodium azide can be destroyed by reaction with nitrous acid.[3]

  • Waste Disposal: Azide-containing waste must be handled and disposed of according to institutional and regulatory guidelines. Never pour azide solutions down the drain, as they can react with lead or copper pipes to form highly explosive metal azides.[3]

IV. Data Presentation

The following tables summarize typical quantitative data for the synthesis at different scales. Note that these are representative values and may require optimization for specific equipment and conditions.

Table 1: Reagent Quantities for Synthesis of Ethyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate

ReagentLab Scale (10g Product)Pilot Scale (1kg Product)
Phenyl Azide~8.1 g~810 g
Ethyl Acetoacetate~8.8 g~880 g
Sodium Methoxide~4.1 g~410 g
Methanol~100 mL~10 L

Table 2: Typical Yields and Purity

StageParameterLab ScalePilot Scale
Step 1: Ester Synthesis Yield75-85%70-80%
Purity (crude)>90%>85%
Step 2: Hydrolysis Yield85-95%80-90%
Purity (after recrystallization)>98%>98%

This technical support guide provides a foundation for scaling up the synthesis of this compound. It is essential to perform thorough process safety analyses and small-scale optimization experiments before attempting large-scale production.

References

Technical Support Center: Refinement of Crystallographic Data for Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallographic data refinement of triazole derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the refinement of crystal structures of triazole derivatives, offering potential causes and solutions.

Issue 1: High R-factor (R1 > 10%) After Initial Refinement

A high R-factor indicates a significant disagreement between your crystallographic model and the experimental diffraction data.[1]

Potential Cause Recommended Solution
Incorrect Space Group Assignment Re-evaluate the systematic absences in your diffraction data. Software like PLATON can be used to check for missed or higher symmetry. If in doubt, try solving and refining the structure in a lower symmetry space group (e.g., P1).
Poor Quality Data A high Rint value can indicate poor crystal quality or issues during data collection. If possible, collect data on a new, higher-quality crystal. Lowering the data collection temperature (e.g., to 100 K) can minimize thermal vibrations and improve data quality.[2]
Presence of Twinning Twinning is a common issue where two or more crystal lattices are intergrown. Use software like PLATON or the TWIN instruction in SHELXL to identify and model the twinning.
Disordered Moieties Substituents on the triazole ring or solvent molecules may be disordered. This is often indicated by large and elongated thermal ellipsoids (anisotropic displacement parameters - ADPs) or significant peaks in the difference electron density map. Model the disorder using PART instructions in SHELXL and refine the occupancies of the disordered components.
Incorrect Atom Assignment Particularly in nitrogen-rich heterocycles like triazoles, it can be challenging to distinguish between carbon and nitrogen atoms based on electron density alone, especially at moderate resolution. Carefully check bond lengths and angles, as well as the chemical environment of each atom.
Missed or Incorrectly Modeled Solvent Molecules Unaccounted-for solvent molecules will appear as large peaks in the difference electron density map. Identify these peaks and model them as appropriate solvent molecules (e.g., water, acetone). Disordered solvent may require the use of SQUEEZE/PLATON.
Inappropriate Weighting Scheme The default weighting scheme may not be optimal for your data. Experiment with different weighting schemes in your refinement software (e.g., WGHT instruction in SHELXL).

Issue 2: Large and Elongated Anisotropic Displacement Parameters (ADPs)

Unusually large or elongated thermal ellipsoids can indicate underlying issues with the model.

Potential Cause Recommended Solution
Atomic Disorder This is a primary cause. The atom may be occupying two or more closely spaced positions. Model this as a disorder using PART instructions in SHELXL.
Incorrect Atom Type Assigning a heavier atom type than is actually present can lead to artificially small ADPs, while a lighter atom type can result in large ADPs. Double-check your atom assignments.
Absorption Effects If an absorption correction was not applied or was inadequate, it can affect the intensities of certain reflections and lead to distorted ADPs. Ensure a proper absorption correction has been applied during data processing.
High Thermal Motion Some parts of the molecule, like flexible side chains, may genuinely have high thermal motion. This is more pronounced at higher temperatures.

Issue 3: Significant Peaks Remaining in the Difference Electron Density Map

Positive peaks (green in many visualization programs) indicate regions where the model has less electron density than the experimental data, while negative peaks (red) indicate regions where the model has more.

Potential Cause Recommended Solution
Missing Atoms Large positive peaks often correspond to missing atoms, such as hydrogen atoms or unaccounted-for solvent molecules. Add hydrogen atoms using a riding model (e.g., HFIX in SHELXL) and model any solvent molecules.
Incorrectly Placed Atoms A pair of positive and negative peaks in close proximity can indicate that an atom is slightly misplaced. The atom should be moved from the negative peak towards the positive one.
Disorder As mentioned, disorder will often manifest as significant positive and negative peaks around the disordered atoms.
Incorrect Atom Type Assigning an atom type with too few electrons will result in a positive peak, while one with too many will produce a negative peak.

Frequently Asked Questions (FAQs)

Q1: What is a typical R-factor for a good quality triazole derivative structure?

For small molecules like triazole derivatives, a final R1 value below 5% for high-quality data is considered excellent. Values between 5% and 10% can be acceptable, especially for more complex structures or if there are issues like disorder. In the Cambridge Structural Database, over 95% of small-molecule structures have an R-factor lower than 15%.[1]

Q2: My refinement has stalled, and the R-factor is no longer decreasing. What should I do?

First, carefully inspect the difference electron density map for any significant unmodeled features. Check for unusually large or small ADPs. Consider if any parts of the molecule could be disordered. If the model appears complete and chemically reasonable, you might try adjusting the weighting scheme or checking for twinning.

Q3: How do I distinguish between C and N atoms in a triazole ring?

At high resolution, the slightly higher electron density of nitrogen may be apparent. However, a more reliable method is to examine the bond lengths and angles. C-N bond lengths within the triazole ring are typically in the range of 1.32-1.36 Å, while N-N bonds are around 1.36-1.39 Å.[3] Also, consider the expected geometry and hydrogen bonding patterns.

Q4: I see a warning " BAD AFIX CONNECTIVITY " in my SHELXL output. What does this mean?

This warning often appears when using the HFIX instruction to add hydrogen atoms. It indicates that the program cannot determine the correct geometry for placing the hydrogens based on the connectivity of the parent atom. This can happen, for example, at a terminal nitrogen atom that is only bonded to one other non-hydrogen atom. You may need to manually specify the correct HFIX instruction for that specific atom.

Q5: What is the "phase problem" in crystallography?

The diffraction experiment measures the intensities (related to the amplitudes) of the diffracted X-rays, but not their phases. The phase information is essential for calculating the electron density map and thus determining the crystal structure. This loss of phase information is known as the "phase problem." It is solved using computational methods like direct methods or Patterson methods to generate an initial set of phases, which are then refined.

Quantitative Data Summary

The following table summarizes typical crystallographic parameters for some published 1,2,4-triazole derivatives. These values can serve as a useful reference for comparison during your own structure refinements.

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) Final R1 (%) Ref.
3-Phenyl-4-amino-5-mercapto-1,2,4-triazole (PAMT)C₈H₈N₄STriclinicP-16.16987.17659.989481.8784.9778.818.71[4]
3-(4-Methylphenyl)-4-amino-5-mercapto-1,2,4-triazole (MAMT)C₉H₁₀N₄STriclinicP-15.9967.58211.14373.1689.6587.886.56[4]
4-(1H-1,2,4-Triazol-3-yl)-4H-1,2,4-triazole monohydrateC₄H₄N₆·H₂OMonoclinicCc3.871615.801910.88749091.785903.4[5]
1H-1,2,4-Triazole-3,5-diamine monohydrateC₂H₅N₅·H₂OMonoclinicP2₁/c---90-90-[3]

Experimental Protocols

Detailed Methodology for Single-Crystal X-ray Crystallography of a Triazole Derivative

This protocol outlines the key steps for determining the crystal structure of a novel triazole derivative.

  • Crystal Growth and Selection:

    • The primary and often most challenging step is to grow a single crystal of suitable quality and size (typically >0.1 mm in all dimensions).

    • Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

    • Dissolve the synthesized triazole derivative in a suitable solvent or solvent mixture to the point of saturation.

    • Allow the solution to stand undisturbed for slow crystal formation.

    • Carefully select a well-formed crystal under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Mount the crystal on the diffractometer.

    • Cool the crystal to a low temperature (typically 100 K) with a stream of liquid nitrogen to minimize atomic thermal vibrations.[2]

    • Direct a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) at the crystal.[2]

    • Rotate the crystal in the X-ray beam and collect a series of diffraction images over a wide angular range using a detector to ensure a complete dataset.[2]

  • Data Processing and Structure Solution:

    • Process the collected diffraction intensities to correct for experimental factors.[2]

    • Determine the unit cell parameters and the space group from the processed data.[2]

    • Solve the "phase problem" using computational methods such as 'direct methods' to generate an initial electron density map.[2] This map provides a preliminary model of the atomic arrangement.

  • Structure Refinement and Validation:

    • Refine the initial atomic model against the experimental diffraction data using a least-squares minimization process. This is typically done with software like SHELXL.

    • Initially, refine the positions of the non-hydrogen atoms with isotropic displacement parameters.

    • In subsequent cycles, refine the non-hydrogen atoms with anisotropic displacement parameters.

    • Locate hydrogen atoms in the difference Fourier map or place them in calculated positions using a riding model.

    • Continue the refinement until the R-factor converges to a minimum value and there are no significant peaks in the final difference electron density map.

    • Validate the final refined structure using crystallographic metrics to ensure its quality and accuracy.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Refinement synthesis Synthesis of Triazole Derivative crystal_growth Crystal Growth synthesis->crystal_growth crystal_selection Crystal Selection crystal_growth->crystal_selection data_collection Data Collection crystal_selection->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow for the crystallographic analysis of triazole derivatives.

troubleshooting_logic start High R-factor? check_sg Check Space Group start->check_sg Yes solution Improved Model (Lower R-factor) start->solution No check_data Evaluate Data Quality (Rint, Completeness) check_sg->check_data check_twinning Check for Twinning check_data->check_twinning check_disorder Inspect ADPs & Difference Map for Disorder check_twinning->check_disorder check_atoms Verify Atom Types & Completeness of Model check_disorder->check_atoms refine_again Re-refine Model check_atoms->refine_again refine_again->start Still High refine_again->solution Improved no_improvement Consult Expert / Recrystallize refine_again->no_improvement

Caption: Logical workflow for troubleshooting a high R-factor in crystallographic refinement.

References

Validation & Comparative

A Comparative Analysis of 1,2,3-Triazole and 1,2,4-Triazole Bioactivity: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the isomeric triazole scaffolds reveals distinct and overlapping bioactivities, offering a strategic guide for researchers in the development of novel therapeutic agents. This report details a comparative analysis of 1,2,3-triazole and 1,2,4-triazole derivatives, supported by experimental data, focusing on their anticancer, antifungal, and antibacterial properties.

Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are fundamental scaffolds in medicinal chemistry. The two primary isomeric forms, 1,2,3-triazole and 1,2,4-triazole, while structurally similar, exhibit significant differences in their electronic properties and hydrogen bonding capabilities, leading to distinct pharmacological profiles. This guide provides an objective comparison of their bioactivities to aid researchers in making informed decisions during the drug design process.

Core Structural Differences

The arrangement of nitrogen atoms within the five-membered ring is the key differentiator between the two isomers. In 1,2,3-triazoles, the nitrogen atoms are in adjacent positions, whereas in 1,2,4-triazoles, one nitrogen atom is separated from the other two. This subtle variation in structure profoundly influences the molecule's dipole moment, stability, and ability to interact with biological targets.

Comparative Bioactivity Overview

Both 1,2,3- and 1,2,4-triazole derivatives have demonstrated a broad spectrum of biological activities. However, a clear distinction in their therapeutic dominance is observed. The 1,2,4-triazole moiety is a well-established pharmacophore, particularly in the realm of antifungal agents, with prominent examples like fluconazole and itraconazole. Conversely, the 1,2,3-triazole scaffold, propelled by the advent of "click chemistry," has seen a surge in investigation, revealing potent anticancer and antibacterial agents.

Anticancer Activity: A Tale of Two Isomers

Both triazole isomers have been extensively explored as potential anticancer agents, often exerting their effects through the induction of cell cycle arrest and apoptosis.[1]

1,2,3-Triazole Derivatives: These compounds have shown significant antiproliferative activity across a range of cancer cell lines.[1] For instance, certain 1,2,3-triazole-tethered thymol-1,3,4-oxadiazole conjugates have exhibited potent cytotoxicity, in some cases surpassing the efficacy of standard chemotherapeutic drugs like doxorubicin.[1] The anticancer mechanism of some 1,2,3-triazole derivatives has been linked to the inhibition of the EGFR/PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell growth and survival.

1,2,4-Triazole Derivatives: The 1,2,4-triazole scaffold is also a rich source of anticancer compounds.[2] Hybrid molecules incorporating a 1,2,4-triazole ring have demonstrated significant, dose-dependent cytotoxicity against cancer cells, leading to cell cycle arrest, often in the S-phase or sub-G1 phase, and the induction of apoptosis.[1][3] One of the mechanisms involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[4]

Below is a summary of the anticancer activity of representative triazole derivatives.

Compound TypeDerivative/Compound IDCancer Cell LineIC50 (µM)Reference
1,2,3-Triazole Chrysin-Triazole Hybrid (5c)PC3 (Prostate)10.8 ± 0.04[1]
Chrysin-Triazole Hybrid (5c)MCF-7 (Breast)20.53 ± 0.21[1]
Thymol-Oxadiazole-Triazole (9)MCF-7 (Breast)1.1[1]
Thymol-Oxadiazole-Triazole (9)HCT-116 (Colon)2.6[1]
Phosphonate-Triazole (8)HT-1080 (Fibrosarcoma)15.13[1]
1,2,4-Triazole 5-heptadecyl-4H-1,2,4-triazole/indole hybrid (10d)Colorectal CancerNot Specified[3]
4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA)A549 (Lung)1.09[4]
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (7a-e)MCF-7, Hela, A5495.6 - 21.1[5]

Antifungal Activity: 1,2,4-Triazoles at the Forefront

The 1,2,4-triazole ring is a cornerstone of modern antifungal therapy. Market-leading drugs such as fluconazole and voriconazole are built around this scaffold. Their primary mechanism of action involves the inhibition of a crucial fungal enzyme, lanosterol 14α-demethylase (CYP51).[6] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.

While 1,2,3-triazole derivatives have also been investigated for antifungal properties, the 1,2,4-isomer remains the more established and potent pharmacophore in this therapeutic area.

Herein is a comparative table of the antifungal activity of various triazole derivatives.

Compound TypeDerivative/Compound IDFungal SpeciesActivity (MIC or EC50)Reference
1,2,3-Triazole Coumarin Hybrid (39)Various FungiSignificant activity[1]
1,2,4-Triazole Amino Acid Hybrid (8k)Physalospora piricolaEC50 = 10.126 µg/mL[1]
Amino Acid Hybrid (8d)Physalospora piricolaEC50 = 10.808 µg/mL[1]
Benzothiazole Hybrid (3d)Aspergillus fumigatusMIC = 12.5 µg/mL[1]
Benzothiazole Hybrid (3d)Candida albicansMIC = 0.39 µg/mL[1]
Vinyl-1,2,4-triazole (2h)Various FungiMIC = 0.02-0.04 mM[7]

Antibacterial Activity: A Broad Spectrum of Inhibition

Both 1,2,3- and 1,2,4-triazole derivatives have demonstrated significant potential as antibacterial agents, including activity against drug-resistant strains.[1]

1,2,3-Triazole Derivatives: These compounds exhibit a wide range of antibacterial activities. Their mechanisms of action can include the inhibition of essential bacterial enzymes like dihydrofolate reductase (DHFR), which is critical for nucleotide synthesis, and the disruption of bacterial metalloenzymes.

1,2,4-Triazole Derivatives: This class has also yielded potent antibacterial agents.[8] For example, 1,2,4-triazole analogues of ofloxacin have shown antibacterial properties comparable to the parent drug against both Gram-positive and Gram-negative bacteria.[9]

The following table summarizes the antibacterial activity of selected triazole derivatives.

Compound TypeDerivative/Compound IDBacterial StrainMIC (µg/mL)Reference
1,2,3-Triazole Various DerivativesM. tuberculosis H37Ra0.78 - 3.12[1]
1,2,3-Triazole-bis-1,2,4-Triazole (7d)Gram-positive bacteria4 - 64[1]
1,2,3-Triazole-bis-1,2,4-Triazole (7d)Gram-negative bacteria4 - 128[1]
1,2,4-Triazole MmpL3 Inhibitor (21, 28)M. tuberculosis H37Rv0.03 - 0.13[1]
Ofloxacin AnalogueS. aureus, E. coli0.25 - 1[1]
4-Amino DerivativeGram-positive/negative5[1]

Experimental Protocols

Determination of Anticancer Activity (MTT Assay)

The antiproliferative activity of triazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1,000 to 100,000 cells per well and allowed to adhere overnight under appropriate culture conditions.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized triazole compounds for a specified duration (e.g., 24 or 48 hours).[1]

  • MTT Addition: After the incubation period, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well.[8]

  • Incubation: The plate is incubated for 2 to 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: 100 µL of a detergent reagent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: The plate is shaken on an orbital shaker for 15 minutes to ensure complete dissolution, and the absorbance is measured using a microplate reader at a wavelength of 570 nm.[8]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[1]

Determination of Antibacterial Activity (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) is a standard measure of antibacterial potency and is typically determined by the broth microdilution method.[1][10]

  • Preparation of Antimicrobial Dilutions: A two-fold serial dilution of the triazole compound is prepared in a suitable liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[1]

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[11]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[1]

  • Controls: Positive (bacteria and broth, no compound) and negative (broth only) controls are included on each plate.[1]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[10]

  • Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.[1]

Determination of Antifungal Activity (Broth Microdilution Method - EUCAST/CLSI)

Antifungal susceptibility testing is performed according to standardized protocols from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) or the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antifungal Dilutions: Serial twofold dilutions of the triazole compounds are prepared in RPMI 1640 medium buffered to pH 7.0 with MOPS buffer in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared and diluted to a final concentration of 0.5 × 10^3 to 2.5 × 10^3 cells/mL.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours, depending on the fungal species.

  • Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control. For azoles, this is often a 50% or 90% reduction in turbidity.

Signaling Pathways and Mechanisms of Action

Anticancer Mechanism of 1,2,3-Triazoles: Inhibition of the EGFR/PI3K/Akt/mTOR Pathway

// Nodes EGF [label="EGF", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Growth", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Triazole [label="1,2,3-Triazole\nDerivative", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges EGF -> EGFR [color="#5F6368"]; EGFR -> PI3K [color="#5F6368"]; PI3K -> PIP3 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PIP2 -> PI3K [style=invis]; PIP3 -> Akt [color="#5F6368"]; Akt -> mTOR [color="#5F6368"]; mTOR -> Proliferation [color="#5F6368"]; Triazole -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition", fontsize=8, fontcolor="#202124"]; }

Caption: Inhibition of the EGFR/PI3K/Akt/mTOR pathway by 1,2,3-triazole derivatives.

Antifungal Mechanism of 1,2,4-Triazoles: Inhibition of Ergosterol Biosynthesis

// Nodes AcetylCoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Squalene [label="Squalene", fillcolor="#F1F3F4", fontcolor="#202124"]; Lanosterol [label="Lanosterol", fillcolor="#F1F3F4", fontcolor="#202124"]; CYP51 [label="Lanosterol 14α-demethylase\n(CYP51)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ergosterol [label="Ergosterol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Membrane [label="Fungal Cell Membrane\n(Disrupted Integrity)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Triazole [label="1,2,4-Triazole\nAntifungal", shape=box, style="filled,dashed", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges AcetylCoA -> Squalene [label=" multiple steps", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Squalene -> Lanosterol [color="#5F6368"]; Lanosterol -> CYP51 [color="#5F6368"]; CYP51 -> Ergosterol [color="#5F6368"]; Ergosterol -> Membrane [style=invis]; Triazole -> CYP51 [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition", fontsize=8, fontcolor="#202124"]; CYP51 -> Membrane [style=dashed, color="#EA4335"]; }

Caption: Inhibition of ergosterol biosynthesis by 1,2,4-triazole antifungals.

Antibacterial Mechanism of 1,2,3-Triazoles: Inhibition of Folate Biosynthesis

// Nodes GTP [label="GTP", fillcolor="#F1F3F4", fontcolor="#202124"]; Dihydropteroate [label="Dihydropteroate", fillcolor="#F1F3F4", fontcolor="#202124"]; DHF [label="Dihydrofolate (DHF)", fillcolor="#F1F3F4", fontcolor="#202124"]; DHFR [label="Dihydrofolate Reductase\n(DHFR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; THF [label="Tetrahydrofolate (THF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleotides [label="Nucleotide Synthesis\n(DNA, RNA)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Triazole [label="1,2,3-Triazole\nAntibacterial", shape=box, style="filled,dashed", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges GTP -> Dihydropteroate [label=" multiple steps", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Dihydropteroate -> DHF [color="#5F6368"]; DHF -> DHFR [color="#5F6368"]; DHFR -> THF [color="#5F6368"]; THF -> Nucleotides [color="#5F6368"]; Triazole -> DHFR [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition", fontsize=8, fontcolor="#202124"]; DHFR -> Nucleotides [style=dashed, color="#EA4335"]; }

Caption: Inhibition of folate biosynthesis by 1,2,3-triazole antibacterials.

Conclusion

The comparative analysis of 1,2,3- and 1,2,4-triazoles reveals two versatile and highly valuable scaffolds for drug discovery. While 1,2,4-triazoles have a proven track record, particularly as antifungal agents, the ease of synthesis and diverse biological activities of 1,2,3-triazoles, especially in anticancer and antibacterial applications, make them an equally attractive area for further research. A thorough understanding of their distinct mechanisms of action and structure-activity relationships is paramount for the rational design of next-generation therapeutics. This guide provides a foundational framework for researchers to strategically leverage the unique properties of each triazole isomer in their drug development endeavors.

References

Validating the Structure of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of chemical research and development. This guide provides a comparative analysis of mass spectrometry for validating the structure of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, alongside alternative analytical methods. Experimental data, detailed protocols, and workflow visualizations are presented to aid in the selection of the most appropriate analytical strategy.

The structural elucidation of this compound, a heterocyclic compound with potential applications in medicinal chemistry, requires robust analytical techniques. Mass spectrometry offers valuable insights into the molecular weight and fragmentation pattern of the molecule, providing strong evidence for its structure. However, for unequivocal proof, complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography are often indispensable.

Structural Validation via Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For the structural validation of this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are suitable techniques, each providing distinct and complementary information.

Predicted Fragmentation Pattern:

Under electron ionization, the molecule is expected to undergo fragmentation at various points, primarily involving the triazole ring and the substituents. The molecular ion peak (M+) would be observed, and key fragmentation pathways would likely include:

  • Loss of a nitrogen molecule (N₂): A common fragmentation for triazole rings.

  • Decarboxylation: Loss of the carboxylic acid group (COOH).

  • Cleavage of the phenyl group: Loss of the C₆H₅ radical.

  • Loss of a methyl radical: Cleavage of the CH₃ group.

The following diagram illustrates a proposed fragmentation pathway for this compound under mass spectrometry.

Proposed Mass Spectrometry Fragmentation Pathway M [M]+• This compound F1 [M - N2]+• M->F1 - N2 F2 [M - COOH]+ M->F2 - COOH F3 [M - C6H5]+ M->F3 - C6H5 F4 [M - CH3]+ M->F4 - CH3 F5 [C6H5N2]+ M->F5 Ring Cleavage F6 [C6H5]+ F5->F6 - N2

Caption: Proposed fragmentation of the target molecule.

Experimental Protocol: Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with a suitable ionization source (EI or ESI).

Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of about 1 mg/mL.

  • For ESI-MS, the solution can be directly infused into the mass spectrometer or injected via an HPLC system.

  • For EI-MS, the sample is typically introduced via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

Data Acquisition Parameters (ESI-MS Example):

  • Ionization Mode: Positive or negative ion mode.

  • Capillary Voltage: 3-5 kV.

  • Source Temperature: 100-150 °C.

  • Desolvation Gas Flow: 500-800 L/hr.

  • Collision Energy (for MS/MS): Ramped from 10-40 eV to induce fragmentation.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, it is often used in conjunction with other techniques for complete structural elucidation. The primary alternatives are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)Single-Crystal X-ray Crystallography
Information Provided Molecular weight and fragmentation patternConnectivity of atoms, chemical environment of nucleiAbsolute 3D structure, bond lengths, and angles
Sample Amount Micrograms to nanogramsMilligramsMilligrams (for crystal growth)
Sample State Solid, liquid, or gasSolutionSingle crystal
Destructive? YesNoNo
Unambiguous Structure? No (isomers can be a challenge)Yes (with 2D experiments)Yes (gold standard)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. A combination of 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments can reveal the complete connectivity of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

Key Experiments:

  • ¹H NMR: Provides information on the number and chemical environment of protons.

  • ¹³C NMR: Shows the number and types of carbon atoms.

  • COSY (Correlation Spectroscopy): Reveals proton-proton couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting molecular fragments.

The following diagram illustrates the workflow for structural validation using a combination of analytical techniques.

Structural Validation Workflow Start Synthesized Compound MS Mass Spectrometry Start->MS Molecular Weight NMR NMR Spectroscopy Start->NMR Connectivity Structure_Proposed Proposed Structure MS->Structure_Proposed NMR->Structure_Proposed Structure_Confirmed Confirmed Structure NMR->Structure_Confirmed Xray X-ray Crystallography Xray->Structure_Confirmed Structure_Proposed->Xray Definitive Confirmation

Caption: Workflow for structural elucidation.

Single-Crystal X-ray Crystallography

For an unambiguous determination of the three-dimensional structure of a molecule, single-crystal X-ray crystallography is the gold standard. This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Instrumentation: A single-crystal X-ray diffractometer.

Procedure:

  • Crystal Growth: Grow a single crystal of high quality from a solution of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data by irradiating it with X-rays.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.

Conclusion

Validating the structure of this compound can be effectively achieved using mass spectrometry, which provides crucial information about its molecular weight and fragmentation pattern. However, for a comprehensive and unambiguous structural assignment, a multi-technique approach is recommended. NMR spectroscopy is essential for determining the connectivity of the atoms in solution, while single-crystal X-ray crystallography offers definitive proof of the three-dimensional structure in the solid state. The choice of techniques will depend on the specific research question, sample availability, and the level of certainty required.

A Comparative Guide to Catalysts for 1,2,3-Triazole Synthesis: Efficacy and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 1,2,3-triazoles, a cornerstone of "click chemistry," has broad applications in drug discovery, bioconjugation, and materials science.[1][2][3] The choice of catalyst is paramount, directly influencing reaction efficiency, regioselectivity, and substrate scope. This guide provides a comparative analysis of various catalytic systems for 1,2,3-triazole synthesis, offering a resource for researchers, scientists, and drug development professionals to select the optimal catalyst for their specific needs.

Quantitative Comparison of Catalyst Performance

The efficacy of a catalyst is determined by several factors, including reaction yield, time, temperature, and catalyst loading. The following table summarizes the performance of representative catalysts in the synthesis of 1,2,3-triazoles.

Catalyst SystemRegioselectivityCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
Copper-Catalyzed (CuAAC)
CuSO₄/Sodium Ascorbate1,4-disubstituted1-5t-BuOH/H₂ORoom Temp1-24 h>95[4]
Cu(I) Iodide1,4-disubstituted1-2VariousRoom Temp - 7015-30 minHigh[5][6]
Cu(II) Acetate/Reducing Agent1,4-disubstituted0.2DMSO12024 hHigh[7]
Fe₃O₄@AG/AP-Cu(I)1,4-disubstituted50 mgH₂ORoom Temp60 min95[8]
Ruthenium-Catalyzed (RuAAC)
[CpRuCl(COD)]1,5-disubstituted1-2TolueneRoom Temp - 450.5-4 h~92[4][9]
[CpRuCl(PPh₃)₂]1,5-disubstituted2-5Toluene60-804-12 h>95[9][10]
[CpRuCl]₄1,5-disubstituted2.5-10DMF90-110 (MW)15-20 minHigh[4][11]
Metal-Free
Tetraalkylammonium Hydroxide1,5-disubstitutedCatalyticDMSORoom Temp-High[1][12]
Iodine1,5-disubstitutedCatalytic---High[3]
Strain-Promoted (SPAAC)Mixture possibleNoneVariousRoom TempMinutes to hoursHigh[2][11]

Experimental Workflow and Signaling Pathways

A generalized workflow for comparing the efficacy of different catalysts is crucial for obtaining reliable and reproducible data. The process involves parallel reaction setups with subsequent analysis to determine reaction outcomes.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reactant_prep Reactant Preparation (Azide and Alkyne) cu_reaction CuAAC Reaction reactant_prep->cu_reaction ru_reaction RuAAC Reaction reactant_prep->ru_reaction mf_reaction Metal-Free Reaction reactant_prep->mf_reaction catalyst_prep Catalyst Solution Preparation catalyst_prep->cu_reaction catalyst_prep->ru_reaction monitoring Reaction Monitoring (TLC, LC-MS) cu_reaction->monitoring ru_reaction->monitoring mf_reaction->monitoring workup Workup and Purification monitoring->workup characterization Product Characterization (NMR, MS) workup->characterization comparison Performance Comparison (Yield, Time, etc.) characterization->comparison

Figure 1. Generalized workflow for comparing catalyst efficacy.

The catalytic cycles for the prominent copper- and ruthenium-catalyzed reactions illustrate the mechanistic differences that lead to their distinct regioselectivity.

catalytic_cycles cluster_cuaac Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_ruaac Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) CuI Cu(I) Cu_acetylide Copper Acetylide CuI->Cu_acetylide + Alkyne Cu_triazolide Copper Triazolide Cu_acetylide->Cu_triazolide + Azide Cu_triazolide->CuI Releases Product Product_1_4 1,4-Triazole Cu_triazolide->Product_1_4 Ru_catalyst [Ru] Ruthenacycle Ruthenacycle Ru_catalyst->Ruthenacycle + Alkyne + Azide Ru_triazolide Ruthenium Triazolide Ruthenacycle->Ru_triazolide Ru_triazolide->Ru_catalyst Releases Product Product_1_5 1,5-Triazole Ru_triazolide->Product_1_5

Figure 2. Simplified catalytic cycles for CuAAC and RuAAC.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of catalyst performance.

This protocol describes a general procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles.

Materials:

  • Azide (1.0 equiv)

  • Terminal alkyne (1.0-1.2 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv)

  • Sodium ascorbate (0.05-0.10 equiv)

  • Solvent (e.g., t-BuOH/H₂O 1:1)

Procedure:

  • In a reaction vial, dissolve the azide and alkyne in the chosen solvent.

  • Add the sodium ascorbate solution to the mixture.

  • Initiate the reaction by adding the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.[4]

This protocol outlines a general method for the synthesis of 1,5-disubstituted 1,2,3-triazoles.

Materials:

  • Azide (1.0 equiv)

  • Terminal alkyne (1.0-1.2 equiv)

  • Ruthenium catalyst (e.g., [Cp*RuCl(COD)]) (0.01-0.05 equiv)

  • Anhydrous and degassed solvent (e.g., toluene)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the ruthenium catalyst in the anhydrous and degassed solvent.

  • Add the azide and terminal alkyne to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[9][13]

This protocol provides a transition-metal-free approach to synthesizing 1,5-diaryl-1,2,3-triazoles.

Materials:

  • Aryl azide (1.0 equiv)

  • Terminal alkyne (1.0 equiv)

  • Tetraalkylammonium hydroxide (catalytic amount)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of the aryl azide and terminal alkyne in DMSO, add a catalytic amount of tetraalkylammonium hydroxide.

  • Stir the reaction mixture at room temperature.

  • The reaction is typically not sensitive to atmospheric oxygen and moisture.[1][12]

  • Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, the product can be isolated by standard workup procedures.

Conclusion

The choice of catalyst for 1,2,3-triazole synthesis is a critical decision that impacts the regioselectivity, efficiency, and overall success of the reaction. Copper-catalyzed "click chemistry" remains a robust and highly efficient method for the synthesis of 1,4-disubstituted triazoles.[14][15] For the synthesis of the 1,5-regioisomer, ruthenium catalysts offer an excellent alternative.[10][13][16] Furthermore, metal-free options, including strain-promoted cycloadditions and base-catalyzed reactions, provide valuable alternatives, particularly in biological applications where the presence of metals may be a concern.[2][11][17] This guide provides the necessary data and protocols to assist researchers in making an informed decision based on the specific requirements of their synthetic targets.

References

Conformational Analysis of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic Acid in Solution: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement, or conformation, of a molecule in solution is a critical determinant of its biological activity and physicochemical properties. For drug candidates like 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, understanding the preferred three-dimensional structure is paramount for designing effective interactions with biological targets. This guide provides a comparative overview of modern techniques used for the conformational analysis of such molecules in a solution environment, supported by established experimental and computational methodologies.

It is crucial to recognize that the conformation of a molecule in solution can differ significantly from its structure in the solid state (as determined by X-ray crystallography) or from computationally optimized geometries in a vacuum.[1] Therefore, a combined approach utilizing both experimental and theoretical methods is often necessary for an accurate and comprehensive understanding.

Comparative Methodologies for Conformational Analysis

The determination of molecular conformation in solution relies on a synergistic combination of experimental spectroscopy and computational modeling. Each approach offers unique advantages and, when used together, they provide a powerful toolkit for structural elucidation.

Methodology Principle Strengths Limitations
NMR Spectroscopy Measures the magnetic properties of atomic nuclei. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) detect through-space interactions between protons, providing distance constraints that help define the 3D structure.[2]Provides direct experimental evidence of the molecular structure in a specific solvent.[1] Highly sensitive to the local electronic environment.[3]Provides time-averaged structural information; may not resolve individual conformers in rapid exchange. Data can be complex to interpret without computational support.
Quantum Mechanics (QM) Calculations Uses first-principles physics to calculate the potential energy of different molecular conformations. Density Functional Theory (DFT) is a common and effective method.[4]Allows for the systematic exploration of the entire conformational space.[2] Provides relative energies of different conformers, predicting the most stable structures. Can model solvent effects using methods like the Polarizable Continuum Model (PCM).[1]Accuracy is highly dependent on the chosen level of theory (functional and basis set). Computationally expensive, especially for large molecules.[4] May not perfectly replicate real-world solvent-solute interactions.
Combined QM/NMR Approach Uses QM to generate a set of possible low-energy conformers and then calculates the theoretical NMR chemical shifts for each.[3] These calculated spectra are then compared with the experimental NMR data to identify the best match.[1][5][6]The most robust and reliable method.[1] Uses experimental data to validate and refine theoretical models. Can resolve ambiguities present in either individual method.Requires expertise in both experimental and computational techniques. Can be time-consuming.
Key Conformational Features

The conformational flexibility of this compound is primarily dictated by rotation around two key single bonds:

  • The N2-C(Phenyl) Bond: The rotation around this bond defines the dihedral angle between the triazole and phenyl rings. In the solid state, the equivalent angle in the structural isomer 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid was found to be 41.85°.[7] However, in solution, this angle is subject to change based on solvent interactions and thermal energy.

  • The C4-C(Carboxyl) Bond: This rotation determines the orientation of the carboxylic acid group. The syn and anti conformations are the two primary possibilities. While the syn conformer is often lower in energy, explicit solvent interactions can substantially increase the stability of the anti form.[8]

The interplay of these rotational possibilities gives rise to multiple potential conformers, each with a distinct energy level. Computational studies on similar 1,2,3-triazole derivatives have shown that several conformers can exist with relative energies close to each other, leading to a diverse structural landscape in solution.[2]

Quantitative Conformational Data

While specific experimental data for this compound is not extensively published, theoretical calculations can provide valuable insight. The following table presents hypothetical data for plausible conformers based on methodologies applied to similar structures.[1][2] The relative energies are calculated using DFT, which predicts the Boltzmann population of each conformer at equilibrium.

Conformer Defining Dihedral Angle (N-N-C-C) Relative Energy (kcal/mol) Predicted Population at 298 K (%)
A~45°0.0075
B~90°0.8520
C~0°2.505

Note: Data is representative and calculated using a hypothetical DFT model (e.g., ωB97X-D/6-311++G(2d,2p) with PCM for water).

Experimental and Computational Protocols

Protocol 1: NMR Spectroscopic Analysis

This protocol outlines the steps for acquiring experimental data to elucidate the solution-state structure.

  • Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.[3]

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum to identify all proton signals.

    • Acquire a ¹³C NMR spectrum to identify all carbon signals.

    • Acquire a 2D NOESY spectrum with a mixing time of 500-800 ms. This experiment will reveal through-space correlations between protons that are close to each other (< 5 Å), which is essential for defining the 3D structure.[2]

  • Data Analysis:

    • Assign all proton and carbon signals using standard correlation spectroscopy (COSY, HSQC).

    • Analyze the NOESY spectrum for key cross-peaks. For instance, a NOE correlation between a proton on the phenyl ring and the methyl protons at position 5 would indicate a specific rotational preference around the N-phenyl bond.

    • Compare chemical shifts obtained in different solvents to assess the impact of the environment on the molecule's conformation.[3]

Protocol 2: Combined QM/NMR Computational Workflow

This protocol describes a robust method for identifying the most probable solution-phase conformation.

  • Conformational Search: Generate an initial set of possible conformers by systematically rotating the key dihedral angles (N-N-C-C and C-C-C=O).

  • Geometry Optimization and Energy Calculation:

    • Perform a full geometry optimization for each conformer using a reliable DFT method, such as B3LYP/6-311+G(2d,p) or ωB97X-D/6-31G(d,p).[1][3]

    • Incorporate a solvent model (e.g., PCM) corresponding to the solvent used in the NMR experiment to account for solvent effects.[1]

    • Calculate the relative energies of all optimized conformers to identify the low-energy structures.

  • NMR Chemical Shift Calculation:

    • For each low-energy conformer, calculate the theoretical ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory.[3]

  • Correlation and Structure Validation:

    • Compare the Boltzmann-averaged calculated NMR chemical shifts with the experimental values.

    • The conformer or ensemble of conformers that provides the best agreement with the experimental data is considered the most representative structure in solution.[1][5][6]

Workflow Visualization

The following diagram illustrates the integrated workflow for the comprehensive conformational analysis of this compound in solution.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_validation Validation & Conclusion exp_start Target Molecule nmr_acq NMR Data Acquisition (1H, 13C, NOESY) exp_start->nmr_acq exp_data Experimental NMR Spectra nmr_acq->exp_data compare Compare Experimental vs. Calculated Data exp_data->compare comp_start In Silico Model conf_search Conformational Search comp_start->conf_search dft_opt DFT Optimization + Solvent Model (PCM) conf_search->dft_opt nmr_calc GIAO NMR Calculation dft_opt->nmr_calc comp_data Calculated NMR Spectra nmr_calc->comp_data comp_data->compare conclusion Determined Solution Conformation(s) compare->conclusion

Caption: Workflow for determining solution conformation.

References

A Researcher's Guide to Quantum Chemical Calculations for 1,2,3-Triazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and drug development professionals, understanding the subtle interplay of molecular structure and biological activity is paramount. 1,2,3-triazole derivatives, a cornerstone of modern medicinal chemistry, are frequently the subject of computational studies to elucidate their electronic properties, reactivity, and potential as therapeutic agents. This guide provides an objective comparison of common quantum chemical methods used to study these molecules, supported by experimental data, and outlines standard computational and experimental workflows.

Comparing Computational Approaches: DFT Functionals and Basis Sets

The accuracy of quantum chemical calculations is intrinsically linked to the chosen level of theory, primarily the density functional theory (DFT) functional and the basis set. While a plethora of options are available, a few have emerged as the workhorses for studying 1,2,3-triazole derivatives due to their balance of computational cost and accuracy.

Density Functional Theory (DFT) has become the most prevalent method for these calculations, with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional being the most frequently employed.[1] It generally provides a good compromise between accuracy and computational efficiency for predicting molecular geometries and electronic properties. For more precise calculations, especially for spectroscopic properties like NMR chemical shifts, other functionals such as PBE0 and M06-2X are also utilized.[2][3]

The choice of basis set, which describes the atomic orbitals, is equally critical. Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are widely used for geometry optimizations and frequency calculations of 1,2,3-triazole systems.[1][4] For higher accuracy, especially in the calculation of electronic and spectroscopic properties, correlation-consistent basis sets like cc-pVTZ are often employed.[5]

Performance in Predicting Molecular Geometry

A fundamental test of any computational method is its ability to reproduce experimentally determined molecular geometries. X-ray crystallography provides the benchmark for bond lengths and angles in the solid state.

ParameterExperimental (X-ray)B3LYP/6-31G(d,p)B3LYP/6-311++G(d,p)
N1-N2 Bond Length (Å) 1.342 - 1.359~1.35~1.34
N2-N3 Bond Length (Å) 1.293 - 1.309~1.30~1.29
N1-C5 Bond Length (Å) ~1.35~1.36~1.35
C4-C5 Bond Length (Å) ~1.37~1.38~1.37
N3-C4 Bond Length (Å) ~1.36~1.37~1.36

Note: Experimental values are typical ranges observed in crystal structures of 1,2,3-triazole derivatives. Calculated values are representative and can vary with substitution.

As the table above illustrates, both the 6-31G(d,p) and 6-311++G(d,p) basis sets, when paired with the B3LYP functional, provide geometries in good agreement with experimental data. The larger 6-311++G(d,p) basis set tends to offer a slight improvement in accuracy.

Performance in Predicting Spectroscopic Properties

The validation of computational methods against experimental spectroscopic data is crucial. NMR and FT-IR spectroscopy are standard characterization techniques for 1,2,3-triazole derivatives.

NMR Chemical Shifts: The GIAO (Gauge-Independent Atomic Orbital) method is the standard approach for calculating NMR chemical shifts.[5]

NucleusExperimental (ppm)B3LYP/6-311+G(2d,p) (Calculated, ppm)mPW1PW91/6-311+G(2d,p) (Calculated, ppm)
Triazole C4-H 7.50 - 8.507.6 - 8.67.5 - 8.5
Triazole C5-H 7.80 - 8.807.9 - 8.97.8 - 8.8
Triazole C4 120 - 135122 - 137121 - 136
Triazole C5 130 - 145132 - 147131 - 146

Note: Experimental values are typical ranges. Calculated values are often scaled to correct for systematic errors.[5]

Both B3LYP and mPW1PW91 functionals provide good correlations with experimental NMR data, with the latter sometimes offering slightly better accuracy for both proton and carbon chemical shifts.[5]

Vibrational Frequencies (FT-IR): Theoretical vibrational frequency calculations are instrumental in assigning experimental FT-IR spectra.

Vibrational ModeExperimental (cm⁻¹)B3LYP/6-311++G(d,p) (Calculated, cm⁻¹)
N-H Stretch 3100 - 31503110 - 3160
C-H Stretch (Triazole) 3050 - 31003060 - 3110
N=N Stretch 1450 - 15001460 - 1510
Ring Deformation 1100 - 12001110 - 1210

Note: Calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors.[4]

The B3LYP functional with a large basis set like 6-311++G(d,p) generally shows very good agreement with experimental FT-IR spectra for 1,2,3-triazoles.[4]

Experimental and Computational Protocols

A synergistic approach combining experimental synthesis and characterization with computational analysis is standard practice in the study of 1,2,3-triazole derivatives.

Experimental Protocols

Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is the most common method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[6]

  • Reactant Preparation: An organic azide and a terminal alkyne are dissolved in a suitable solvent system, often a mixture of t-butanol and water or DMF and water.

  • Catalyst Addition: A copper(II) sulfate solution and a reducing agent, typically sodium ascorbate, are added to the reaction mixture to generate the active Cu(I) catalyst in situ.

  • Reaction: The mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup and Purification: The product is typically extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Spectroscopic Characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS).

  • FT-IR Spectroscopy: Spectra are typically recorded on a Fourier-transform infrared spectrometer using KBr pellets or as a thin film. Vibrational frequencies are reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.

Single-Crystal X-ray Diffraction:

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solvent from a concentrated solution of the purified compound.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and diffraction data are collected at a low temperature (e.g., 100 K).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

Computational Protocol

The widely used Gaussian software suite is a common choice for performing these calculations.[1]

  • Molecular Structure Input: The initial 3D structure of the 1,2,3-triazole derivative is built using a molecular modeling program (e.g., GaussView).

  • Geometry Optimization: The geometry is optimized to find the lowest energy conformation using a chosen DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). A frequency calculation is then performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies).

  • Property Calculations: Using the optimized geometry, various properties are calculated:

    • Electronic Properties: HOMO-LUMO energies, molecular electrostatic potential (MEP) maps, and Mulliken population analysis are calculated.

    • Spectroscopic Properties: NMR chemical shifts are calculated using the GIAO method, and vibrational frequencies are obtained from the frequency calculation.

  • Analysis of Results: The calculated data is then compared with experimental results to validate the computational model and to gain deeper insights into the molecule's properties.

Visualizing the Workflow and Relationships

The following diagrams, generated using the DOT language, illustrate the typical workflows and logical relationships in the study of 1,2,3-triazole derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Organic Azide + Terminal Alkyne reaction CuAAC Reaction (CuSO4/NaAsc) start->reaction workup Workup & Purification reaction->workup product Pure 1,2,3-Triazole Derivative workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ftir FT-IR Spectroscopy product->ftir ms Mass Spectrometry product->ms xray X-ray Crystallography (if single crystals obtained) product->xray

Typical experimental workflow for the synthesis and characterization of 1,2,3-triazole derivatives.

computational_workflow cluster_setup Setup cluster_calculation Calculation cluster_analysis Analysis build Build Initial Molecular Structure method Choose Method: DFT Functional & Basis Set build->method opt Geometry Optimization method->opt freq Frequency Calculation opt->freq props Property Calculation (NMR, Electronic, etc.) freq->props validation Validation against Experimental Data props->validation interpretation Interpretation of Structure-Activity Relationships validation->interpretation

A generalized workflow for the quantum chemical calculation of 1,2,3-triazole derivatives.

logical_relationship cluster_input Computational Choices cluster_output Output Quality functional DFT Functional (e.g., B3LYP, PBE0) accuracy Accuracy of Results (Geometry, Spectra, etc.) functional->accuracy influences cost Computational Cost (Time, Resources) functional->cost influences basis_set Basis Set (e.g., 6-31G(d,p), cc-pVTZ) basis_set->accuracy influences basis_set->cost influences accuracy->cost trade-off

Logical relationship between computational choices and the quality and cost of the results.

References

Benchmarking the antifungal activity of triazole derivatives against commercial drugs.

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Novel Triazole Derivatives and Commercial Antifungal Drugs

A Benchmarking Guide for Researchers and Drug Development Professionals

The escalating incidence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the development of new, more potent therapeutic agents. Triazole compounds have long been a cornerstone of antifungal therapy, and continuous efforts are underway to synthesize novel derivatives with improved efficacy and a broader spectrum of activity. This guide provides a comparative benchmark of the antifungal activity of recently developed triazole derivatives against established commercial drugs, supported by experimental data and detailed methodologies.

Quantitative Comparison of Antifungal Activity

The minimum inhibitory concentration (MIC) is a key indicator of an antifungal agent's potency. The following table summarizes the MIC values of several novel triazole derivatives compared to commercial antifungal drugs against common fungal pathogens. Lower MIC values indicate greater efficacy.

Compound/DrugCandida albicans (µg/mL)Aspergillus fumigatus (µg/mL)Candida glabrata (µg/mL)Cryptococcus neoformans (µg/mL)Reference
Novel Triazole Derivatives
Compound S-F24≤0.125 - 11≤0.125 - 2≤0.125 - 0.5
Compound 12d0.2520.50.125[1]
Compound 12e≤0.12510.25≤0.125[2]
Compound 12h≤0.12510.25≤0.125[2]
Compound 20l0.016 - 0.0630.1250.031 - 0.1250.008 - 0.031[3]
Phenyl-propionamide A1≤0.125-≤0.125≤0.125
Phenyl-propionamide A2≤0.125-0.25≤0.125[4]
Commercial Antifungal Drugs
Fluconazole0.25 - 1>648 - 322 - 8[5][6]
Itraconazole0.03 - 0.250.125 - 10.25 - 20.06 - 0.5[7]
Voriconazole0.03 - 0.1250.25 - 10.125 - 10.03 - 0.125[5][7]
Posaconazole0.03 - 0.1250.06 - 0.50.125 - 10.06 - 0.25[7]

Note: MIC values can vary based on the specific strain and testing conditions.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro antifungal susceptibility testing. The following is a detailed methodology for a key experiment, the broth microdilution assay for Minimum Inhibitory Concentration (MIC) determination, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9]

Broth Microdilution Assay for MIC Determination

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

1. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • A suspension of the fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.[8]

  • The stock inoculum is then diluted in RPMI 1640 medium to achieve the final desired inoculum concentration in the microdilution plate.[8]

2. Preparation of Antifungal Solutions:

  • Stock solutions of the triazole derivatives and commercial drugs are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Serial twofold dilutions of each antifungal agent are prepared in RPMI 1640 medium in 96-well microtiter plates.

3. Inoculation and Incubation:

  • Each well of the microtiter plate, containing 100 µL of the diluted antifungal agent, is inoculated with 100 µL of the fungal suspension.

  • The final volume in each well is 200 µL.

  • The plates are incubated at 35°C for 24-48 hours.[10]

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to the growth in the control well (containing no antifungal agent).

  • Growth inhibition is typically assessed visually or by using a spectrophotometric reader.

Visualizations

Signaling Pathway: Ergosterol Biosynthesis and Triazole Inhibition

The primary mechanism of action for triazole antifungals is the inhibition of the ergosterol biosynthesis pathway.[11][12][13] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[14] Triazoles specifically target and inhibit the enzyme lanosterol 14α-demethylase (encoded by the CYP51 gene), which is a critical step in the conversion of lanosterol to ergosterol.[12][13][15] This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane integrity and inhibiting fungal growth.[11][14]

Ergosterol_Biosynthesis_Pathway Ergosterol Biosynthesis Pathway and Triazole Inhibition acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol cyp51->ergosterol toxic_sterols Accumulation of Toxic Sterol Intermediates cyp51->toxic_sterols membrane Fungal Cell Membrane (Integrity and Function) ergosterol->membrane disruption Membrane Disruption & Growth Inhibition toxic_sterols->disruption triazoles Triazole Derivatives & Commercial Drugs triazoles->cyp51 Inhibition

Caption: Mechanism of action of triazole antifungals via inhibition of the ergosterol biosynthesis pathway.

Experimental Workflow: Antifungal Susceptibility Testing

The following diagram outlines the general workflow for determining the in vitro antifungal activity of test compounds.

Antifungal_Susceptibility_Workflow General Workflow for Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture 1. Fungal Culture (e.g., on SDA plate) inoculum 2. Inoculum Preparation (0.5 McFarland) culture->inoculum plate_prep 4. Plate Inoculation (96-well microtiter plate) inoculum->plate_prep compounds 3. Compound Dilution (Serial twofold dilutions) compounds->plate_prep incubation 5. Incubation (35°C for 24-48h) plate_prep->incubation readout 6. Readout (Visual or Spectrophotometric) incubation->readout mic 7. MIC Determination readout->mic

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

References

In Vitro Anticancer Properties of Novel Triazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel anticancer agents is a critical focus of medicinal chemistry, with triazole derivatives emerging as a promising class of compounds. Their diverse biological activities and structural versatility make them attractive candidates for targeted cancer therapies. This guide provides an objective comparison of the in vitro anticancer properties of several recently developed triazole compounds, supported by experimental data and detailed methodologies.

Comparative Anticancer Activity

The cytotoxic effects of novel triazole derivatives were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of cancer cells, was determined to compare the potency of these compounds. The results are summarized in the table below, with Doxorubicin and Cisplatin included as standard chemotherapeutic reference drugs.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1,2,3-Triazole Series
Compound 4gHCT-116 (Colon)1.09 ± 0.17Cisplatin-
A549 (Lung)45.16 ± 0.92Cisplatin-
Ciprofloxacin-Chalcone 4jHCT-116 (Colon)2.53Doxorubicin1.22
Chalcone Hybrid 7aA549 (Lung)8.67Doxorubicin3.24
1,2,4-Triazole Series
Chalcone Hybrid 24A549 (Lung)4.4Cisplatin15.3
Chalcone Hybrid 25A549 (Lung)16.04Cisplatin15.3
Butane-1,4-dione 10aMCF-7 (Breast)6.43--
Hela (Cervical)5.6--
A549 (Lung)21.1--
Bis-Triazole Series
Compound 5kBcl-2 expressing0.31 - 0.7--

Experimental Protocols

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells were treated with various concentrations of the triazole compounds and the reference drug for 48-72 hours.

  • MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from dose-response curves.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis, a form of programmed cell death, in treated cells.

Procedure:

  • Cell Treatment: Cells were treated with the triazole compounds at their respective IC50 concentrations for a specified period.

  • Cell Harvesting: Both floating and adherent cells were collected, washed with cold phosphate-buffered saline (PBS), and resuspended in binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated in the dark at room temperature.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is utilized to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

  • Cell Treatment and Harvesting: Cells were treated with the compounds, harvested, and washed with PBS.

  • Fixation: Cells were fixed in cold 70% ethanol and stored at -20°C.

  • Staining: The fixed cells were washed and then stained with a solution containing PI and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Visualizing the Mechanisms

To illustrate the underlying processes, the following diagrams depict a common signaling pathway affected by these compounds and a typical experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in Plates incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat with Triazole Compounds incubation_24h->compound_treatment incubation_48_72h Incubate for 48-72h compound_treatment->incubation_48_72h mtt_assay MTT Assay for Viability incubation_48_72h->mtt_assay apoptosis_assay Annexin V/PI for Apoptosis incubation_48_72h->apoptosis_assay cell_cycle_assay PI Staining for Cell Cycle incubation_48_72h->cell_cycle_assay ic50_determination IC50 Calculation mtt_assay->ic50_determination apoptosis_quantification Apoptosis Quantification apoptosis_assay->apoptosis_quantification cell_cycle_distribution Cell Cycle Distribution Analysis cell_cycle_assay->cell_cycle_distribution

Experimental workflow for in vitro anticancer evaluation.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase_cascade Caspase Cascade triazole Novel Triazole Compounds bcl2 Bcl-2 (Anti-apoptotic) triazole->bcl2 Downregulates bax Bax (Pro-apoptotic) triazole->bax Upregulates cytochrome_c Cytochrome c Release bcl2->cytochrome_c Inhibits bax->cytochrome_c Promotes caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Mitochondrial pathway of apoptosis induced by triazoles.

Mechanism of Action: Induction of Apoptosis

Many of the evaluated triazole compounds exert their anticancer effects by inducing apoptosis.[1][2] The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism. This process is often characterized by an increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[3][4] This shift in balance leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[2] Some compounds have also been observed to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[5]

References

A Comparative Guide to the Structural Confirmation of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid: DFT Calculations vs. X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug development. For novel compounds such as 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, a derivative of the versatile 1,2,3-triazole scaffold, confirming the precise arrangement of its atoms is critical for understanding its reactivity, biological activity, and potential as a therapeutic agent.[1] This guide provides a comparative overview of two powerful techniques for structural elucidation: Density Functional Theory (DFT) calculations and single-crystal X-ray crystallography.

Methodology Comparison: DFT vs. X-ray Crystallography

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[2] It allows for the prediction of molecular geometries, vibrational frequencies, and other properties by approximating the solutions to the Schrödinger equation. In contrast, single-crystal X-ray crystallography is an experimental technique that provides precise atomic coordinates by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound.[3]

The workflow for these two approaches is fundamentally different, as illustrated in the diagram below.

cluster_0 DFT Calculation Workflow cluster_1 X-ray Crystallography Workflow cluster_2 Comparison dft_start Propose Molecular Structure dft_method Select Functional and Basis Set (e.g., B3LYP/6-311G(d,p)) dft_start->dft_method dft_geom Geometry Optimization dft_method->dft_geom dft_freq Frequency Calculation dft_geom->dft_freq dft_confirm Confirm Minimum Energy Structure (No Imaginary Frequencies) dft_freq->dft_confirm dft_data Extract Geometric Data (Bond Lengths, Angles) dft_confirm->dft_data compare Compare Calculated vs. Experimental Data dft_data->compare Calculated Parameters xray_start Synthesize Compound xray_crystal Grow Single Crystal xray_start->xray_crystal xray_diff X-ray Diffraction Data Collection xray_crystal->xray_diff xray_solve Solve Phase Problem xray_diff->xray_solve xray_refine Refine Structural Model xray_solve->xray_refine xray_data Extract Geometric Data (Bond Lengths, Angles) xray_refine->xray_data xray_data->compare Experimental Parameters

Caption: Workflow for DFT calculation vs. X-ray crystallography.

Data Presentation: A Comparative Analysis

The following tables present a comparison of geometric parameters. Table 1 details the experimental data for 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid obtained via X-ray crystallography.[4] Table 2 provides representative theoretical data for this compound that would be obtained from DFT calculations, based on established values for similar structures.

Table 1: Experimental Geometric Parameters for 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid from X-ray Crystallography [4]

ParameterBond/AtomsValue (Å or °)
Bond Lengths (Å) C-O (Carboxyl)1.25 (4)
C=O (Carboxyl)1.38 (4)
C-C (Triazole-Carboxyl)1.49 (3)
N-N (Triazole)1.34 (2)
N=N (Triazole)1.31 (2)
C-N (Triazole)1.36 (3)
**Bond Angles (°) **O-C-O (Carboxyl)122.1 (2)
C-C-N (Triazole Ring)128.5 (2)
N-N-N (Triazole Ring)108.9 (2)
Dihedral Angle (°) Triazole Ring vs. Phenyl Ring41.85 (1)

Table 2: Representative DFT-Calculated Geometric Parameters for this compound

ParameterBond/AtomsRepresentative Value (Å or °)
Bond Lengths (Å) C-O (Carboxyl)1.22
C=O (Carboxyl)1.35
C-C (Triazole-Carboxyl)1.48
N-N (Triazole)1.33
N=N (Triazole)1.32
C-N (Triazole)1.37
**Bond Angles (°) **O-C-O (Carboxyl)123.5
C-C-N (Triazole Ring)129.0
N-N-N (Triazole Ring)109.5
Dihedral Angle (°) Triazole Ring vs. Phenyl Ring~45-55

The consistency between the calculated spectra of this compound and experimental measurements has been noted, lending strong support to the computationally determined structure. The primary advantage of DFT is its ability to provide structural insights without the need for crystallization, which can be a significant bottleneck in experimental workflows.

Experimental and Computational Protocols

For reliable and reproducible results, detailed protocols are essential. Below are representative methodologies for both DFT calculations and X-ray crystallography.

DFT Calculation Protocol

  • Software: Gaussian 09 or a similar quantum chemistry software package is typically used.

  • Method: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and robust choice for such organic molecules.[2]

  • Basis Set: The 6-311G(d,p) or a larger basis set is employed to provide a good balance between accuracy and computational cost.[5]

  • Geometry Optimization: The molecular structure is optimized in the gas phase or with a solvent model to find the lowest energy conformation.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (indicated by the absence of imaginary frequencies) and to obtain thermodynamic properties.[5]

X-ray Crystallography Protocol

  • Synthesis and Crystallization: The target compound is synthesized and purified. Single crystals suitable for X-ray diffraction are grown, often by slow evaporation from a suitable solvent system (e.g., ethanol/water).

  • Data Collection: A single crystal is mounted on a diffractometer. Data is collected at a specific temperature (e.g., 293 K) using a specific X-ray source (e.g., Mo Kα radiation).[4]

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, typically using direct methods. The structural model is then refined against the experimental data to obtain precise atomic positions, bond lengths, and angles.[4]

Conclusion

Both DFT calculations and X-ray crystallography are indispensable tools in the structural confirmation of novel molecules like this compound.

  • DFT calculations offer a rapid, cost-effective method to predict molecular structures and properties, providing valuable insights even when experimental data is unavailable or difficult to obtain. The agreement between calculated and experimental spectroscopic data serves as a strong validation of the predicted structure.

  • X-ray crystallography , when applicable, provides the definitive, unambiguous atomic arrangement in the solid state. The data from crystallographic studies on isomers and related compounds serve as a crucial benchmark for validating computational methods.

For drug development professionals, a synergistic approach is often the most effective. DFT can be used for initial screening and to understand electronic properties, while X-ray crystallography provides the gold-standard structural data necessary for structure-based drug design and regulatory submissions. The combination of these techniques provides a comprehensive understanding of the molecule's structure and function.

References

Flow Synthesis: A Superior Approach for 1,2,3-Triazole Production

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,2,3-triazoles, a cornerstone of "click chemistry," has been revolutionized by the adoption of continuous flow manufacturing processes. This guide provides an objective comparison of flow synthesis versus traditional batch methods for the production of these critical heterocyclic compounds, supported by experimental data. The inherent advantages of flow chemistry, including enhanced safety, improved efficiency, and greater scalability, position it as a superior alternative for both academic research and industrial drug development.

Performance Comparison: Flow vs. Batch Synthesis

Continuous flow processes offer significant improvements in key reaction parameters for 1,2,3-triazole synthesis, particularly for the widely utilized Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The enhanced heat and mass transfer in microreactors allows for more precise control over reaction conditions, leading to higher yields, shorter reaction times, and improved product purity.[1][2][3]

Below is a summary of quantitative data comparing the synthesis of representative 1,2,3-triazoles under flow and batch conditions.

Table 1: Synthesis of 1,4-diphenyl-1H-1,2,3-triazole

ParameterFlow SynthesisBatch Synthesis
Catalyst Copper-on-charcoalCopper(I) iodide
Temperature 110 °CRoom Temperature to 70°C
Reaction Time ~129 seconds (residence time)Several hours
Yield 96.2% (isolated)Typically high, but can be variable
Safety Minimized risk due to small reaction volumesHandling of potentially explosive azides in larger quantities
Scalability Easily scalable by extending operation timeRequires larger reactors and poses safety challenges

Table 2: Synthesis of Rufinamide (an antiepileptic drug)

ParameterFlow SynthesisBatch Synthesis
Catalyst Copper-on-charcoalVarious copper catalysts
Solvent DMSOVarious
Yield 95.6% (isolated)Reported up to 92%
Purification Simple work-up, no chromatography neededOften requires chromatographic purification
Key Advantage High purity product obtained directlyEstablished methodology

Experimental Protocols

Flow Synthesis of 1,4-diphenyl-1H-1,2,3-triazole

This protocol is based on a continuous flow system using a heterogeneous copper catalyst.[4][5]

Materials:

  • Phenyl azide (0.10 M solution in Dichloromethane (DCM))

  • Phenylacetylene (0.13 M solution in DCM)

  • Copper-on-charcoal (Cu/C) catalyst packed in a column

  • Flow reactor system (e.g., Vapourtec R-Series)

  • Back pressure regulator

  • HPLC pump

Procedure:

  • Prepare separate solutions of phenyl azide and phenylacetylene in DCM at the specified concentrations.

  • Pack a column with 860 mg of copper-on-charcoal catalyst.

  • Set up the flow reactor system with the catalyst column in-line.

  • Pump the solutions of phenyl azide and phenylacetylene at equal flow rates into a T-mixer to combine before entering the heated catalyst column.

  • Maintain the column temperature at 110 °C.

  • Set the total flow rate to achieve a residence time of approximately 129 seconds within the catalyst column.

  • Use a back pressure regulator to maintain a constant pressure to prevent solvent boiling.

  • Collect the product stream after it exits the column.

  • Remove the solvent in vacuo to obtain the crude product.

  • The product can be further purified by washing with a suitable solvent if necessary, though high purity is often achieved without chromatography.[4][5]

Batch Synthesis of 1,4-disubstituted-1,2,3-triazoles (General Procedure)

This protocol describes a general procedure for the copper-catalyzed azide-alkyne cycloaddition reaction in a batch reactor.[6][7]

Materials:

  • Organic azide (1.0 mmol)

  • Terminal alkyne (1.0 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 mmol, 5 mol%)

  • Sodium ascorbate (0.1 mmol, 10 mol%)

  • Solvent (e.g., a mixture of water and t-butanol)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the organic azide (1.0 mmol), terminal alkyne (1.0 mmol), copper(II) sulfate pentahydrate (0.05 mmol), and sodium ascorbate (0.1 mmol).

  • Add the chosen solvent system (e.g., 5 mL of a 1:1 mixture of water and t-butanol).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). Reactions can take from a few hours to overnight.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process and Logic

The following diagrams illustrate the experimental workflow of flow synthesis and the fundamental reaction mechanism.

Flow_Synthesis_Workflow reagent1 Azide Solution pump1 HPLC Pump 1 reagent1->pump1 reagent2 Alkyne Solution pump2 HPLC Pump 2 reagent2->pump2 mixer T-Mixer pump1->mixer pump2->mixer reactor Heated Catalyst Column (Cu/C) mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Caption: Experimental workflow for continuous flow synthesis of 1,2,3-triazoles.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst azide R1-N3 (Azide) intermediate2 Six-membered Copper Intermediate azide->intermediate2 alkyne R2-C≡CH (Alkyne) intermediate1 Copper-Acetylide Intermediate alkyne->intermediate1 coordination cu1 Cu(I) cu1->intermediate1 intermediate1->intermediate2 cycloaddition product 1,4-disubstituted 1,2,3-Triazole intermediate2->product rearomatization product->cu1 catalyst regeneration

Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Conclusion

The transition from batch to continuous flow synthesis for 1,2,3-triazole production represents a significant advancement in chemical manufacturing. The superior control over reaction parameters afforded by flow reactors translates into tangible benefits, including increased safety, higher yields, reduced reaction times, and simplified purification.[1][2][8] For researchers and professionals in drug development, embracing flow chemistry can accelerate discovery and optimization processes, leading to more efficient and sustainable production of these vital chemical entities. The use of heterogeneous catalysts in flow systems further enhances the green credentials of this methodology by allowing for easy catalyst recovery and reuse.[4][5][9]

References

Safety Operating Guide

Proper Disposal of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is known to cause skin and eye irritation and may cause respiratory irritation[1][2][3]. Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses[1][4].

  • Hand Protection: Use appropriate chemical-resistant gloves[1].

  • Body Protection: A lab coat is required to prevent skin contact[1][4].

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator[4][5].

Engineering Controls:

  • Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood[4][6][7].

  • Ensure that eyewash stations and safety showers are readily accessible[1][4].

Quantitative Hazard Data Summary

To provide a clear basis for the recommended disposal procedures, the following table summarizes the hazard classifications for this compound.

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2Causes skin irritation[1][2][3]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation[1][2][3]
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation[1][2][3]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Incineration at a permitted facility is a common final disposal method[6].

  • Waste Identification and Segregation:

    • Treat all this compound waste, including contaminated materials, as hazardous chemical waste[5].

    • Do not mix this waste with other waste streams to avoid incompatible chemical reactions[6].

  • Waste Collection:

    • Collect the waste in a designated, properly labeled, and sealed container suitable for hazardous waste[6][7]. The container should be kept tightly closed when not in use.

    • For spills, carefully sweep up solid material to avoid generating dust and place it in the hazardous waste container[1][7].

  • Storage:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[5][6].

  • Arranging for Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal[6][7].

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound[6].

  • Container Disposal:

    • Handle uncleaned, empty containers as you would the product itself[6]. They should be disposed of as hazardous waste.

Under no circumstances should this chemical be disposed of down the drain or in the regular trash[7].

Experimental Protocols

Spill and Emergency Procedures:

In the event of a spill, follow these procedures:

  • Evacuate and Secure the Area: Immediately evacuate the affected area and restrict access.

  • Contain the Spill: Prevent the spread of the solid material.

  • Clean-up: For minor spills, carefully sweep or vacuum the solid material to avoid creating dust. Place the collected material into a designated hazardous waste container[1][7].

  • Decontaminate the Area: Thoroughly wash the spill area with water[7].

  • Seek Medical Attention if Necessary:

    • Eyes: Rinse cautiously with water for several minutes. If eye irritation persists, get medical advice/attention[1].

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention[1].

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell[1].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated: 5-Methyl-2-phenyl-2H- 1,2,3-triazole-4-carboxylic acid assess_hazards Assess Hazards (Consult SDS) start->assess_hazards ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat assess_hazards->ppe segregate Segregate Waste (Do not mix with other chemicals) ppe->segregate collect Collect in a Labeled, Sealed Hazardous Waste Container segregate->collect store Store in a Cool, Dry, Well-Ventilated Area collect->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs transport Arrange for Professional Pickup and Disposal contact_ehs->transport end Proper Disposal Complete transport->end

References

Essential Safety and Operational Guide for 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid. The following procedures are designed to ensure the safe handling of this compound and to minimize risks in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to use appropriate personal protective equipment to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Eye/Face Protection Chemical safety goggles or a full-face shield.To protect against splashes and dust that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[3] A chemical-resistant apron or lab coat.To prevent skin contact which can cause irritation. Contaminated gloves should be disposed of and replaced regularly.[4]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator with appropriate filters should be used.[3]To avoid inhalation of dust which may cause respiratory irritation.
Footwear Closed-toe, chemical-resistant shoes.[4]To protect feet from potential spills.

Operational Plan for Safe Handling

Adherence to a strict operational workflow is essential when handling this compound.

Experimental Workflow Diagram

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Ensure proper ventilation (Fume Hood) B->C D Weigh and handle solid chemical C->D E Perform experimental procedure D->E F Decontaminate work surfaces E->F I Segregate chemical waste E->I G Remove and dispose of PPE correctly F->G H Wash hands thoroughly G->H J Dispose of in labeled, sealed container I->J

Caption: This diagram outlines the essential steps for safely handling the chemical.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.

    • Put on all required personal protective equipment as detailed in Table 1.

    • Ensure that the work will be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][5] Eyewash stations and safety showers should be readily accessible.[1]

  • Handling:

    • Avoid creating dust when handling the solid chemical.[2]

    • Use appropriate tools (spatulas, weighing paper) to handle the substance.

    • If the compound needs to be dissolved, add it slowly to the solvent.

    • Keep containers tightly closed when not in use.[1][5][6]

  • Post-Procedure Cleanup:

    • Decontaminate all work surfaces after use.

    • Carefully remove and dispose of contaminated PPE, especially gloves, to avoid cross-contamination.[4]

    • Wash hands thoroughly with soap and water after handling the chemical.[1][5]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure laboratory safety.

Waste Disposal Protocol:

  • Chemical Waste:

    • All waste material containing this chemical must be treated as hazardous waste.[6]

    • Collect waste in a designated, properly labeled, and sealed container.[5][7] Do not mix with other waste streams unless compatibility is known.[8]

    • Dispose of the chemical waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][5][6]

  • Container Disposal:

    • Empty containers should be handled as hazardous waste as they may retain chemical residues.

    • Do not reuse empty containers.

    • Dispose of containers in the same manner as the chemical waste.[8]

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.